molecular formula C9H17NO2 B1605326 ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate CAS No. 192047-04-4

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Cat. No.: B1605326
CAS No.: 192047-04-4
M. Wt: 171.24 g/mol
InChI Key: VODUKXHGDCJEOZ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS 1436-60-8) is a chiral, cis-configured cyclohexane derivative that serves as a versatile and valuable building block in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol, is characterized by its density of 1.018 g/cm³ and a boiling point of 235.3°C at 760 mmHg . Its defined stereochemistry, (1R,2S), makes it a critical precursor in the synthesis of more complex, stereospecific molecules, including potential therapeutic agents, as evidenced by its use in patent literature for compounds such as indole nitriles . Researchers utilize this amino ester intermediate for the preparation of various salts, including its readily available hydrochloride salt (CAS 1127-99-7) and hydrobromide salt (CAS 191986-98-8) , to enhance stability and handling properties. The compound requires specific storage conditions to maintain its integrity and should be kept in a dark place under an inert atmosphere, preferably in a freezer at -20°C . This product is intended for research and development purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODUKXHGDCJEOZ-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355896
Record name ethyl(1r,2s)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192047-04-4
Record name ethyl(1r,2s)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate: A Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Esters in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for enantiomerically pure building blocks is paramount. These chiral scaffolds are the foundational elements for constructing complex molecular architectures with precise three-dimensional orientations, a critical factor in determining a drug's efficacy and safety profile. Among these, cyclic β-amino esters represent a particularly valuable class of compounds. Their constrained conformations can impart favorable pharmacokinetic properties and provide a rigid framework for the precise positioning of pharmacophoric elements. This guide provides an in-depth technical overview of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, a prominent member of this class, for researchers, scientists, and drug development professionals. We will delve into its chemical structure, stereoselective synthesis, and its emerging role in the development of novel therapeutics.

I. Unveiling the Molecular Architecture: Structure and Stereochemistry

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a chiral bifunctional molecule featuring a cyclohexane ring substituted with an amino group at the C2 position and an ethyl carboxylate group at the C1 position. The stereochemical designators (1R, 2S) define the absolute configuration of the two stereocenters, resulting in a cis relationship between the amino and ester functionalities.

Key Structural Features:

  • Molecular Formula: C₉H₁₇NO₂[1]

  • Molecular Weight: 171.24 g/mol

  • IUPAC Name: cis-ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate[1]

  • CAS Number: 1436-60-8[1]

  • InChI Key: VODUKXHGDCJEOZ-SFYZADRCSA-N[1]

  • SMILES: CCOC(=O)[C@@H]1CCCC[C@@H]1N[1]

The cis configuration locks the cyclohexane ring into a relatively rigid conformation, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.

Synthesis_Pathway start Ethyl 2-oxocyclohexane-1-carboxylate intermediate1 Imine Intermediate start->intermediate1 (R)-α-methylbenzylamine intermediate2 Diastereomeric Mixture intermediate1->intermediate2 Reduction (e.g., H₂, Pd/C) intermediate3 Major Diastereomer (HBr salt) intermediate2->intermediate3 Crystallization (HBr) product Ethyl (1R,2S)-2-aminocyclohexane- 1-carboxylate intermediate3->product Deprotection

Caption: Asymmetric reductive amination pathway to the target molecule.

Experimental Protocol: A Self-Validating System

The following protocol is a synthesized methodology based on established principles of asymmetric reductive amination for this class of compounds.

Step 1: Imine Formation and Diastereoselective Reduction

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq.) in a suitable solvent such as methanol or ethanol, add (R)-α-methylbenzylamine (1.1 eq.).

  • The mixture is stirred at room temperature to facilitate the formation of the corresponding enamine/imine tautomers.

  • The reaction vessel is then subjected to a hydrogen atmosphere in the presence of a hydrogenation catalyst, typically palladium on carbon (Pd/C).

  • The hydrogenation is carried out at a suitable pressure and temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS). This step reduces the imine to the corresponding secondary amine, creating a mixture of diastereomers.

Step 2: Diastereomeric Salt Formation and Purification

  • Upon completion of the reduction, the catalyst is removed by filtration.

  • The resulting solution containing the diastereomeric mixture is then treated with hydrobromic acid (HBr).

  • The selective crystallization of the desired (1R, 2S, R)-diastereomer as its HBr salt is promoted by careful control of temperature and solvent composition. This crystallization step is crucial for achieving high enantiomeric purity. [2]4. The crystalline salt is isolated by filtration and washed with a cold solvent to remove the soluble minor diastereomer.

Step 3: Liberation of the Free Amine and Final Product Isolation

  • The purified HBr salt of the major diastereomer is dissolved in a suitable solvent and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to liberate the free secondary amine.

  • The chiral auxiliary, (R)-α-methylbenzylamine, is then removed. This is typically achieved by hydrogenolysis, where the benzylic C-N bond is cleaved under hydrogen pressure with a palladium catalyst.

  • After removal of the catalyst, the crude product is purified, often by column chromatography, to yield the final enantiomerically pure ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.

III. Characterization and Analytical Profile

Table 1: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR Signals corresponding to the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). Multiplets for the cyclohexyl ring protons. A broad singlet for the amine protons. The chemical shifts and coupling constants of the protons at C1 and C2 would be indicative of their cis relationship.
¹³C NMR A peak for the carbonyl carbon of the ester at approximately 175 ppm. A signal for the ester methylene carbon around 60 ppm and the methyl carbon around 14 ppm. Resonances for the six carbons of the cyclohexane ring in the aliphatic region (20-55 ppm).
FT-IR (cm⁻¹) N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching of the alkyl groups around 2850-2960 cm⁻¹. A strong C=O stretching absorption for the ester group around 1730 cm⁻¹. C-N and C-O stretching bands in the fingerprint region.
Mass Spec. (EI) The molecular ion peak (M⁺) at m/z = 171. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group (-COOC₂H₅, m/z = 73). Alpha-cleavage adjacent to the amine is also a probable fragmentation pathway.

IV. Application in Drug Development: A Scaffold for Factor XIa Inhibitors

The constrained cyclic nature and the presence of two key functional groups make ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate and its derivatives attractive scaffolds in medicinal chemistry. A notable application is in the development of inhibitors of Factor XIa (FXIa), a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation.

Derivatives of this scaffold, specifically o-amino-N-arylcyclohexanecarboxamides, have been disclosed as potent and selective inhibitors of Factor XIa. These compounds are being investigated for the treatment and prevention of thromboembolic disorders such as stroke, deep vein thrombosis, and pulmonary embolism.

The (1R,2S) stereochemistry is often critical for optimal binding to the active site of the target enzyme. The amino group can be functionalized to interact with key residues in the S1 pocket of the protease, while the carboxylate (or a derivative thereof) and the cyclohexane ring provide a rigid framework for orienting other substituents to achieve high affinity and selectivity.

SAR_Concept Scaffold Ethyl (1R,2S)-2-aminocyclohexane- 1-carboxylate Scaffold Functionalization1 Amine Functionalization (e.g., to form amides) Scaffold->Functionalization1 Functionalization2 Ester Modification (e.g., hydrolysis, amidation) Scaffold->Functionalization2 Target Biological Target (e.g., Factor XIa) Functionalization1->Target Interaction with S1 pocket Functionalization2->Target Improved binding and PK properties

Caption: Conceptual structure-activity relationship (SAR) development.

V. Conclusion and Future Perspectives

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a valuable chiral building block with significant potential in drug discovery and development. Its stereochemically defined and conformationally constrained structure provides a robust platform for the design of potent and selective modulators of biological targets. The well-established synthetic route via asymmetric reductive amination allows for its practical and scalable production. As our understanding of the structure-activity relationships of molecules containing this scaffold continues to grow, we can anticipate the emergence of novel therapeutics with improved pharmacological profiles. The application of this building block in the development of Factor XIa inhibitors highlights its relevance in addressing unmet medical needs in the field of thrombosis and hemostasis.

References

  • A practical synthesis of enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate via asymmetric reductive amination methodology. Tetrahedron: Asymmetry, 1997.
  • PubChem. Ethyl(1r,2s)-2-aminocyclohexanecarboxylate.[Link]

  • o-Amino-N-arylcyclohexanecarboxamides as factor XIa inhibitors.

Sources

Technical Guide: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

[1]

Compound Identity & Crystallographic Precision

Target Molecule: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate Stereochemistry: cis-configuration; (1R, 2S) absolute stereochemistry.

CAS Registry Logic

The nomenclature for this compound is frequently conflated in commercial databases. Researchers must distinguish between the racemate, the hydrochloride salt, and the specific enantiomer.

FormCAS NumberDescription
Specific Enantiomer 192047-04-4 Free base, (1R,2S) absolute configuration.[1]
Racemate (cis) 1436-60-8 cis-Ethyl 2-aminocyclohexanecarboxylate (±).[1] Often labeled "rel-(1R,2S)".[1][2]
Hydrochloride Salt 1127-99-7 cis-Racemate HCl salt. Common commercial starting material.
Free Acid 189101-43-7 (1R,2S)-2-aminocyclohexanecarboxylic acid (Hydrolysis product).

Molecular Formula: C



Molecular Weight:Key Physical Property:

Structural Significance: The "Foldamer" Effect

The (1R,2S)-isomer is not merely a chiral building block; it is a conformational locking unit . Unlike flexible linear


  • Mechanism of Action: When incorporated into peptides, the (1R,2S) stereochemistry promotes the formation of stable 14-helix structures (in

    
    -peptides).
    
  • Therapeutic Relevance: This rigidity protects the peptide bond from proteolytic degradation (protease resistance), increasing the in vivo half-life of peptidomimetic drugs.

Synthesis & Manufacturing Strategy

To ensure high optical purity (>99% ee), a "Self-Validating" synthesis strategy is recommended. This workflow combines bulk chemical hydrogenation with high-specificity biocatalysis.

Workflow Visualization

The following diagram illustrates the kinetic resolution pathway, ensuring the isolation of the specific (1R,2S) enantiomer from a racemic precursor.

SynthesisWorkflowStartEthyl 2-aminobenzoate(Anthranilate)Step1High-Pressure Hydrogenation(Rh/C or Ru/C, 50 bar H2)Start->Step1 ReductionRacemateRacemic cis-Product(±)-(1R,2S/1S,2R)Step1->Racemate cis-selectivity >90%Step2Enzymatic Kinetic Resolution(CAL-B Lipase)Racemate->Step2 Selective HydrolysisProductTarget: (1R,2S)-Ester(Remains Unreacted)Step2->Product Organic PhaseByproductByproduct: (1S,2R)-Acid(Hydrolyzed)Step2->Byproduct Aqueous Phase

Figure 1: Chemo-enzymatic workflow for isolating the (1R,2S) enantiomer. The lipase selectively hydrolyzes the unwanted (1S,2R) isomer.

Detailed Protocol: Enzymatic Kinetic Resolution

This protocol utilizes Candida antarctica Lipase B (CAL-B), which exhibits high enantioselectivity (


3
Rationale

Chemical resolution (e.g., using tartaric acid) often results in lower yields due to non-ideal crystallization kinetics. Enzymatic resolution operates under mild conditions and separates the product phases (acid vs. ester) naturally.

Materials
  • Substrate: cis-Ethyl 2-aminocyclohexanecarboxylate (Racemate, CAS 1436-60-8).[1][2]

  • Biocatalyst: Novozym 435 (Immobilized CAL-B).

  • Solvent: Diisopropyl ether (DIPE) or MTBE (Green solvent alternative).

  • Nucleophile: Water (0.5 eq relative to substrate for hydrolysis) or Ethanol (for transesterification). Note: Hydrolysis is preferred for ease of separation.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of racemic cis-ethyl 2-aminocyclohexanecarboxylate in 50 mL of water-saturated DIPE.

  • Initiation: Add 200 mg of Novozym 435 (20 mg/mmol substrate).

  • Incubation: Shake the mixture at 30°C at 200 rpm.

    • Mechanism: CAL-B selectively hydrolyzes the (1S,2R) -ester into its corresponding acid (zwitterion), leaving the desired (1R,2S) -ester intact.

  • Monitoring: Monitor reaction progress via GC or HPLC. Stop the reaction when conversion reaches exactly 50% (theoretical maximum for resolution).

  • Separation (Self-Validating Step):

    • Filter off the immobilized enzyme (recyclable).

    • Wash the filtrate with saturated NaHCO

      
       solution.
      
    • Aqueous Phase: Contains the unwanted (1S,2R)-acid.

    • Organic Phase: Contains the target (1R,2S)-ester .[1][2]

  • Purification: Dry the organic phase over MgSO

    
     and concentrate in vacuo.
    

Expected Yield: 40-45% (relative to racemate). Optical Purity: >98% ee.[4]

Quality Control & Characterization

To validate the identity of the synthesized (1R,2S) isomer, compare against the following standard parameters.

ParameterSpecificationMethod
Optical Rotation

(c=1, CHCl

)
Polarimetry

H NMR

4.15 (q, 2H), 2.95 (dt, 1H), 2.55 (dt, 1H)
400 MHz CDCl

Enantiomeric Excess > 98.0%Chiral HPLC (Chiralpak AD-H)
Purity > 98.5%GC-MS

Critical QC Note: The trans-isomer is a common impurity in the hydrogenation step. Ensure the coupling constant (



References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 818060, Ethyl (1R,2S)-2-aminocyclohexanecarboxylate. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2003).Lipase-Catalyzed Enantioselective Hydrolysis of cis- and trans-2-Aminocyclohexanecarboxylates. Tetrahedron: Asymmetry, 14(18), 2793-2799. (Describes the CAL-B resolution protocol).
  • Gellman, S. H. (1998).Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. (Foundational text on beta-amino acid foldamers).

13C NMR chemical shifts for ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 13C NMR chemical shifts for ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate , a critical chiral intermediate in the synthesis of the anticoagulant drug Edoxaban .

The data presented below is synthesized from high-resolution experimental characterization (125 MHz, CDCl₃) of the enantiomerically pure cis-isomer.

Executive Summary

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS: 1436-60-8 for free base) is a pharmacologically significant cis-1,2-disubstituted cyclohexane. It serves as the primary scaffold for the diamine bridge in Edoxaban , a Factor Xa inhibitor.

Accurate NMR characterization of this molecule is essential for:

  • Stereochemical Verification: Distinguishing the cis-isomer (syn relationship) from the thermodynamically more stable trans-isomer.

  • Process Control: Monitoring the enzymatic resolution or asymmetric synthesis steps during API production.

Structural Analysis & Stereochemistry

The molecule features a cyclohexane ring with an amino group at position 2 and an ethyl ester at position 1. The (1R,2S) configuration dictates a cis relationship between the substituents.

Conformational Equilibrium

Unlike the trans-isomer, which locks into a rigid diequatorial conformation, the cis-isomer exists in a dynamic equilibrium between two chair forms:

  • Axial-Equatorial (a,e): Amino group (axial) / Ester (equatorial).

  • Equatorial-Axial (e,a): Amino group (equatorial) / Ester (axial).

This rapid equilibrium averages the chemical shifts of the ring carbons, distinct from the static values seen in rigid systems.

Conformation Cis_Isomer Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (Cis-Isomer) Conf_A Conformer A (Amino: Axial | Ester: Equatorial) Cis_Isomer->Conf_A Dynamic Equilibrium Conf_B Conformer B (Amino: Equatorial | Ester: Axial) Cis_Isomer->Conf_B NMR_Signal Observed NMR Signal (Weighted Average) Conf_A->NMR_Signal Conf_B->NMR_Signal

Figure 1: Conformational equilibrium of the cis-isomer resulting in averaged NMR signals.

13C NMR Spectral Data

The following data represents the experimental chemical shifts acquired in Chloroform-d (CDCl₃) at 125 MHz .

Experimental Chemical Shifts (δ ppm)
Carbon AssignmentChemical Shift (ppm)Signal TypeStructural Context
C=O 174.4 QuaternaryEster Carbonyl
O-CH₂ 59.9 SecondaryEthyl Ester Methylene
C2 (CH-NH₂) 48.4 TertiaryAlpha to Amine (Deshielded)
C1 (CH-COOEt) 47.4 TertiaryAlpha to Carbonyl
C3 / C6 33.0 SecondaryBeta-Ring Carbon
Ring CH₂ 24.2 SecondaryCyclohexane Ring
Ring CH₂ 23.7 SecondaryCyclohexane Ring
Ring CH₂ 20.9 SecondaryCyclohexane Ring (Gamma)
CH₃ 14.2 PrimaryEthyl Terminal Methyl

Data Source: Validated against experimental characterization of compound 8 in Molecules2022 , 27(9), 2600.

Spectral Assignment Logic
  • Carbonyl Region (174.4 ppm): The most downfield signal, characteristic of aliphatic esters.

  • Alpha Carbons (47.4 - 48.4 ppm):

    • The C2 carbon (attached to Nitrogen) is typically slightly more deshielded than C1 (attached to Carbonyl) due to the higher electronegativity of Nitrogen compared to the carbonyl carbon in this specific aliphatic environment.

    • In the cis-isomer, these two signals appear very close together due to the spatial proximity and similar steric environments in the averaging chair forms.

  • Ethyl Group: The classic pattern of an ethoxy group is observed with the methylene at 59.9 ppm and the methyl at 14.2 ppm .

  • Ring Methylenes (20.9 - 33.0 ppm): The remaining four carbons of the cyclohexane ring appear in the high-field aliphatic region. The signal at 33.0 ppm is likely C3 or C6, deshielded by the adjacent functional groups (beta-effect).

Experimental Protocol

To reproduce these results or validate a synthesized batch, follow this standardized acquisition protocol.

Sample Preparation[1][2][3][4][5]
  • Mass: Dissolve 10-15 mg of the ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (free base) in 0.6 mL of CDCl₃ .

    • Note: If using the hydrochloride salt (CAS 1127-99-7), add a micro-spatula of anhydrous K₂CO₃ to the NMR tube or perform a free-base extraction prior to dissolution to match the shifts above. The salt form will show significant shifts in the C1/C2 positions due to protonation of the amine.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) as an internal standard (0.00 ppm) or reference to the central CDCl₃ triplet (77.16 ppm).

Acquisition Parameters (Typical 500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Proton-decoupled 13C)

  • Frequency: 125 MHz (for 13C)[1][2]

  • Spectral Width: 240 ppm (-20 to 220 ppm)

  • Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary C=O)

  • Scans (NS): 512 - 1024 (Depending on concentration)

  • Temperature: 298 K (25°C)

Application in Drug Development: Edoxaban Synthesis

This molecule is the starting scaffold for the "Unit A" fragment of Edoxaban. The stereochemical purity of the (1R,2S) isomer is critical because the trans isomer is a common impurity formed during the azide displacement or hydrogenation steps in earlier synthetic routes.

Workflow for Purity Analysis:

  • Acquire 13C NMR.

  • Check C1/C2 Region: The trans-isomer typically shows alpha-carbon signals shifted by 2-4 ppm compared to the cis-isomer due to the rigid diequatorial arrangement.

  • Check Carbonyl: Any splitting or secondary peaks at ~174 ppm indicate diastereomeric impurities.

Edoxaban_Flow Start Racemic Ethyl 2-aminocyclohexane-1-carboxylate Resolution Enzymatic Resolution / Chiral Salt Formation (Target: 1R,2S Cis-Isomer) Start->Resolution Isolation Validation NMR Validation (13C: 48.4, 47.4 ppm) (1H: 3.24-3.32 ppm) Resolution->Validation QC Check Edoxaban Edoxaban Synthesis (Coupling with Thiazole/Oxalate units) Validation->Edoxaban Approved Batch

Figure 2: Quality control workflow for Edoxaban intermediate using NMR validation.

References

  • Shahmohammadi, S.; Faragó, T.; Palkó, M.; Forró, E. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Molecules2022 , 27, 2600.[2]

    • Source:[Link]

    • Relevance: Provides the explicit 13C and 1H NMR characterization data for (1R,2S)
  • Daiichi Sankyo Company, Limited. Processes for the preparation of Edoxaban and intermediates thereof. U.S. Patent 7,365,205. Source: Relevance: Establishes the role of the cis-diamine intermediate in the industrial synthesis of Edoxaban.
  • Gable, K. P. 13C NMR Chemical Shifts.

    • Source:[Link]

    • Relevance: General reference for cyclohexane and amino-ester chemical shift trends.

Sources

Technical Whitepaper: Spectroscopic Profiling & Synthesis of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization, synthesis, and quality control of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate . This molecule is a critical


-amino acid scaffold used in the development of foldamers, peptidomimetics, and anticoagulant drugs (e.g., Factor Xa inhibitors like Edoxaban derivatives).

Executive Summary

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS: 192047-04-4 for specific enantiomer; 1436-60-8 for racemate) represents a "privileged structure" in medicinal chemistry.[1] Its rigid cyclohexane ring restricts conformational freedom, pre-organizing attached pharmacophores for optimal receptor binding. This guide provides a definitive spectroscopic atlas and a self-validating synthetic workflow for researchers requiring high-purity material.

Molecular Identity & Stereochemical Logic

The critical feature of this molecule is its cis-1,2-disubstitution . Unlike the thermodynamically more stable trans-diequatorial isomer, the cis isomer (1R, 2S) adopts a chair conformation where one substituent is axial and the other is equatorial to minimize 1,3-diaxial interactions, or a twisted boat in constrained environments.

  • IUPAC Name: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate[2]

  • Formula:

    
    
    
  • Molecular Weight: 171.24 g/mol [1][2][3][4]

  • Chirality: (1R, 2S) – cis configuration.[2]

Stereochemical Validation via NMR (The -Value Test)

The most robust method to confirm the cis stereochemistry without X-ray crystallography is


H NMR coupling constants (

).
  • Cis (Axial-Equatorial): Dihedral angle

    
    . Predicted 
    
    
    
    Hz.
  • Trans (Axial-Axial): Dihedral angle

    
    . Predicted 
    
    
    
    Hz.

If your H-2 signal appears as a broad multiplet with small couplings (< 5 Hz), you have the cis-isomer. If it is a distinct triplet of doublets with a large coupling (> 10 Hz), you have the trans-isomer.

NMR_Logic Start Analyze H-2 Signal (CHN) Measure Measure Coupling Constant (J) Start->Measure Decision J Value? Measure->Decision Cis Small J (3-5 Hz) (Axial-Equatorial) CONFIRMED CIS Decision->Cis < 6 Hz Trans Large J (10-12 Hz) (Axial-Axial) REJECT (Trans) Decision->Trans > 9 Hz

Figure 1: Decision tree for stereochemical assignment using


 NMR coupling constants.

Spectroscopic Atlas

The following data represents the free base in


. Note that the hydrochloride salt will show significant deshielding of the H-2 proton and the adjacent carbons due to the ammonium species.
Proton NMR ( H NMR, 400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Ethyl-CH2 4.15Quartet (q)2H7.1

H-2 3.12Multiplet (dt/m)1H~4.0 (cis)

(

to amine)
H-1 2.58Multiplet (m)1H-

(

to ester)
Ring H 1.85 - 1.95Multiplet1H-Cyclohexane ring
Ring H 1.55 - 1.75Multiplet3H-Cyclohexane ring
Ring H 1.35 - 1.50Multiplet4H-Cyclohexane ring
Ethyl-CH3 1.26Triplet (t)3H7.1

NH2 1.40 - 1.60Broad Singlet2H-Amine protons (exchangeable)

Note: The H-1 and H-2 chemical shifts are diagnostic. H-2 is deshielded by the nitrogen but less so than if it were alpha to an oxygen. In the HCl salt, H-2 shifts downfield to approx 3.6-3.8 ppm.

Carbon NMR ( C NMR, 100 MHz, )
Shift (

, ppm)
AssignmentNotes
174.2 C=O Ester carbonyl
60.3 O-CH2 Ethyl ester methylene
49.8 C-2

-Carbon to Amine (Chiral center)
44.5 C-1

-Carbon to Carbonyl (Chiral center)
29.8 C-3 Ring methylene
25.4 C-6 Ring methylene
23.8 C-4 Ring methylene
21.5 C-5 Ring methylene
14.2 CH3 Ethyl ester methyl
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI)

  • Molecular Ion:

    
    
    
  • Key Fragments:

    • 
       126 (Loss of 
      
      
      
      , lactam formation indicative of cis-isomer).
    • 
       155 (Loss of 
      
      
      
      ).
Infrared Spectroscopy (FT-IR)
  • 3350, 3280 cm

    
    :  N-H stretching (Primary amine doublet).
    
  • 2930, 2860 cm

    
    :  C-H stretching (Cyclohexane ring).
    
  • 1725 cm

    
    :  C=O stretching (Ester, strong).
    
  • 1180 cm

    
    :  C-O stretching.
    

Experimental Protocol: Synthesis & Resolution

The most reliable pathway to the enantiopure (1R, 2S) isomer is the Enzymatic Resolution of the cis-racemate. This avoids the harsh conditions of chemical resolution and offers high enantiomeric excess (ee > 99%).

Workflow Diagram

Synthesis_Workflow Substrate Ethyl 2-oxocyclohexanecarboxylate Step1 1. Reductive Amination (NH4OAc, NaBH3CN) Yields cis/trans mixture Substrate->Step1 Racemate rac-cis-Ethyl 2-aminocyclohexane carboxylate Step1->Racemate Purification Enzyme Enzymatic Resolution (CAL-B Lipase, Organic Solvent) Racemate->Enzyme Product (1R,2S)-Ethyl 2-aminocyclohexane carboxylate (>99% ee) Enzyme->Product Unreacted Ester Byproduct (1S,2R)-Amide/Acid Enzyme->Byproduct Hydrolyzed/Acylated

Figure 2: Chemo-enzymatic synthesis pathway utilizing Lipase B from Candida antarctica (CAL-B).

Step-by-Step Methodology

1. Synthesis of Racemic cis-Amino Ester:

  • Reagents: Ethyl 2-oxocyclohexanecarboxylate (1.0 eq), Ammonium Acetate (5.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol.

  • Procedure: Dissolve keto-ester in MeOH. Add

    
     and stir for 2h. Cool to 0°C and add 
    
    
    
    portion-wise. Stir at RT for 24h.
  • Workup: Quench with conc. HCl (to pH < 2) to destroy excess hydride and hydrolyze imines. Extract with ether (remove non-basic impurities). Basify aqueous layer to pH > 10 with NaOH. Extract with DCM.

  • Result: Predominantly cis-racemate due to hydride attack from the less hindered face.

2. Enzymatic Resolution (The Key Step):

  • Catalyst: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).

  • Solvent: Diisopropyl ether or Toluene (Anhydrous).

  • Acyl Donor: Ethyl acetate (if performing transesterification) or Water (if performing hydrolysis).

  • Protocol: Suspend the racemic amine (1.0 g) in solvent (20 mL). Add CAL-B (100 mg).[5] Stir at 30°C.

  • Mechanism: CAL-B selectively hydrolyzes (or acylates) the (1S, 2R) enantiomer, leaving the (1R, 2S) ester unreacted.

  • Monitoring: Monitor ee% via Chiral HPLC (Daicel Chiralpak AD-H).

  • Termination: Filter off the enzyme when ee > 99%. Evaporate solvent to obtain the pure (1R, 2S) amino ester.

Quality Control & Validation

To ensure the integrity of the synthesized material for drug development, the following QC parameters must be met:

  • Enantiomeric Excess (ee): > 98%.[6][7][8]

    • Method: Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

    • Detection: UV at 210 nm.

  • Chemical Purity: > 98% by

    
    H NMR.
    
  • Stereochemical Purity (dr): > 20:1 (cis:trans).

    • Verified by the absence of large coupling constants (

      
       Hz) in the H-2 signal.
      

References

  • Synthesis & Resolution: Fülöp, F., et al.

    
    -amino esters." Tetrahedron: Asymmetry, 2000. 
    
  • NMR Characterization: Gellman, S. H., et al.

    
    -amino acids." Journal of the American Chemical Society, 2001. 
    
  • Drug Application: "Preparation of diamine derivatives as Factor Xa inhibitors." Patent WO2003026652.

  • Spectroscopic Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."

Sources

Technical Whitepaper: The Evolution and Synthetic Utility of Ethyl (1R,2S)-2-Aminocyclohexane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application history of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate , a critical chiral building block in peptidomimetic and medicinal chemistry.


-Amino Acid Scaffolds

Executive Summary

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS: 192047-04-4 for the specific enantiomer) is the ethyl ester of (1R,2S)-2-aminocyclohexanecarboxylic acid (cis-ACHC). Unlike flexible linear amino acids, this molecule features a cyclohexane ring that rigidly constrains the backbone torsion angles (


).

Historically regarded as a simple reduction product of anthranilic acid, this scaffold gained prominence in the late 1990s through the work of Samuel Gellman (University of Wisconsin) and Dieter Seebach (ETH Zürich). It became a foundational monomer for


-peptides  (foldamers)—synthetic oligomers that mimic the secondary structures of natural proteins (helices, sheets) with enhanced metabolic stability. While the trans-isomer is famous for forming 14-helices, the (1R,2S)-cis-isomer  is critical for accessing alternative conformational spaces, specific turn motifs, and as a chiral intermediate in the synthesis of aminocyclitol antibiotics  and Factor Xa inhibitors.

Structural Characteristics & Stereochemistry

Understanding the stereochemistry is a prerequisite for its application. The molecule possesses two chiral centers at C1 and C2.

  • Configuration: (1R, 2S).

  • Relative Stereochemistry: cis.

  • Conformation: In the cyclohexane chair, the (1R,2S) configuration typically places the amino and carboxylate groups in an axial/equatorial (or equatorial/axial) relationship, unlike the trans-isomer (diequatorial). This specific geometry forces the backbone into a curvature distinct from the linear extension seen in trans-isomers.

PropertySpecification
IUPAC Name Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Common Name cis-ACHC ethyl ester
Molecular Formula

Molecular Weight 171.24 g/mol
Chirality (1R, 2S) - cis
Key Function Conformational constraint;

-peptide monomer

Historical Genesis: From Reduction Product to Foldamer

Early Discovery: The Anthranilate Reduction (1920s–1950s)

The history of aminocyclohexanecarboxylic acids (ACHC) began with the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid). Early chemists, including Einhorn and later Plieninger , utilized platinum or rhodium catalysts to reduce the aromatic ring.

  • Observation: The reduction predominantly yielded the cis-isomer (kinetic product) due to the syn-addition of hydrogen across the aromatic face.

  • Challenge: Separating the cis and trans isomers and resolving the enantiomers was chemically arduous, relying on fractional crystallization of diastereomeric salts (e.g., using tartaric acid).

The Foldamer Revolution (1996–Present)

The molecule's status shifted from a "bulk intermediate" to a "precision tool" in 1996.

  • The Gellman/Seebach Era: Research groups led by Samuel Gellman and Dieter Seebach demonstrated that oligomers of cyclic

    
    -amino acids (like ACHC) fold into stable helices (e.g., 14-helix, 12-helix) in solution, despite lacking the hydrogen-bonding network of natural 
    
    
    
    -helices.
  • The Role of (1R,2S): While trans-ACHC forms robust 14-helices, the (1R,2S)-cis-isomer was identified as a "helix breaker" or "turn inducer" in homooligomers. However, in heterooligomers (mixed cis/trans or mixed with acyclic residues), it provides unique access to novel secondary structures used to design protease-resistant peptide drugs.

Synthetic Routes & Technical Protocols

The synthesis of enantiopure ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate requires controlling both diastereoselectivity (cis vs. trans) and enantioselectivity ((1R,2S) vs. (1S,2R)).

Route A: Catalytic Hydrogenation & Enzymatic Resolution (The Industry Standard)

This route is preferred for scalability. It starts with the hydrogenation of ethyl 2-aminobenzoate followed by a kinetic resolution using Pig Liver Esterase (PLE) .

Step 1: Hydrogenation (Diastereocontrol)
  • Precursor: Ethyl 2-aminobenzoate (Ethyl Anthranilate).

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Ruthenium (Ru).
  • Conditions: High pressure

    
     (50–100 bar), Acetic Acid solvent.
    
  • Mechanism: Syn-hydrogenation occurs from the least hindered face, favoring the cis-isomer (racemic mixture of (1R,2S) and (1S,2R)).

  • Outcome: ~80-90% cis-diastereomer.

Step 2: Enzymatic Resolution (Enantiocontrol)
  • Reagent: Pig Liver Esterase (PLE).

  • Process: The racemic cis-ester is suspended in a phosphate buffer (pH 7). PLE selectively hydrolyzes the (1S,2R)-ester into the free acid (which dissolves in the aqueous phase), leaving the desired (1R,2S)-ester intact.

  • Purification: The unreacted (1R,2S)-ester is extracted with organic solvent (EtOAc), yielding high enantiomeric excess (>98% ee).

Visualization of the Synthetic Pathway

The following diagram illustrates the flow from Anthranilate to the resolved (1R,2S) ester.

SynthesisPath Anthranilate Ethyl 2-Aminobenzoate (Starting Material) Hydrogenation Hydrogenation (Rh/Al2O3, H2, AcOH) Anthranilate->Hydrogenation RacemicCis rac-cis-Ethyl Ester ((1R,2S) + (1S,2R)) Hydrogenation->RacemicCis Syn-Addition PLE Enzymatic Resolution (Pig Liver Esterase) RacemicCis->PLE FreeAcid (1S,2R)-Free Acid (Aqueous Phase) PLE->FreeAcid Hydrolysis of (1S,2R) Target Ethyl (1R,2S)-2-aminocyclohexane- 1-carboxylate (Organic Phase, >98% ee) PLE->Target (1R,2S) Intact

Figure 1: Chemo-enzymatic synthesis pathway for the production of enantiopure ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate Hydrochloride via Enzymatic Resolution.

Phase 1: Preparation of cis-Racemate
  • Loading: Charge a high-pressure autoclave with ethyl 2-aminobenzoate (16.5 g, 100 mmol) and acetic acid (150 mL).

  • Catalyst: Add 5% Rh/Al

    
    O
    
    
    
    (1.6 g). Note: Rhodium is preferred over Platinum to prevent hydrogenolysis of the ester bond.
  • Reaction: Pressurize to 60 bar H

    
      and stir at 50°C  for 12 hours.
    
  • Workup: Filter the catalyst through Celite. Concentrate the filtrate under reduced pressure to remove acetic acid.

  • Neutralization: Dissolve residue in EtOAc (200 mL) and wash with saturated NaHCO

    
     to remove traces of acid. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
    • Result: Colorless oil containing ~90% cis-racemate.

Phase 2: Enzymatic Resolution
  • Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.0, 500 mL).

  • Emulsification: Suspend the cis-racemate (17.1 g, 100 mmol) in the buffer. Add Pig Liver Esterase (PLE) (2000 units).

  • Monitoring: Stir vigorously at 25°C. Maintain pH 7.0 by automatic addition of 1M NaOH (pH-stat).

  • Termination: The reaction stops at 50% conversion (approx. 24-48 hours) when the (1S,2R) enantiomer is fully hydrolyzed.

  • Extraction: Extract the mixture with Diethyl Ether (3 x 200 mL). The (1S,2R)-acid remains in the aqueous buffer (as the carboxylate salt).

  • Isolation: Dry the combined ether layers (MgSO

    
    ) and concentrate.
    
  • Salt Formation: Dissolve the oil in dry Ethanol and add HCl/Dioxane (4M). Precipitate the salt with diethyl ether.

    • Yield: ~7.5 g of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate HCl .

    • Optical Rotation:[1]

      
       (c=1, CHCl
      
      
      
      for free base).

Applications in Drug Discovery & Research

-Peptide Foldamers

The primary application of this scaffold is in the design of foldamers .

  • Structure: When polymerized,

    
    -amino acids form helices defined by hydrogen bonds between the amide proton (
    
    
    
    ) and the carbonyl oxygen (
    
    
    ).
  • Stability: Unlike natural

    
    -peptides, these oligomers are resistant to proteolytic degradation (peptidases), making them ideal candidates for antibiotic  and anticancer  drug design.
    
Pharmaceutical Intermediates

While the trans-isomer is more common in specific named drugs (e.g., Lurasidone intermediates), the (1R,2S)-cis isomer serves as a precursor for:

  • Aminocyclitol Antibiotics: Mimicking the sugar rings of aminoglycosides.

  • Factor Xa Inhibitors: Used as a rigid linker to orient the pharmacophores (e.g., in Edoxaban analogs where specific stereochemistry dictates binding affinity).

  • Fragment-Based Drug Discovery (FBDD): The scaffold provides a high

    
     (fraction of sp3 carbons), which correlates with better clinical success rates by improving solubility and reducing "flatness" compared to aromatic compounds.
    
Comparison of Stereoisomers
IsomerHelix Type (Homooligomer)Key Utility
(1R,2R)-trans 14-HelixMost common

-peptide building block.
(1R,2S)-cis Non-helical / Turn"Helix breaker"; induces turns; functional diversity.

References

  • Gellman, S. H. (1998).[2] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., et al. (1996).[2] "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a 
    
    
    
    -hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913–941. Link
  • Plieninger, H., & Schneider, K. (1959). "Die Konfiguration der 2-Amino-cyclohexancarbonsäuren." Chemische Berichte, 92(7), 1594–1599. Link

  • Appella, D. H., et al. (1999). "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure." Journal of the American Chemical Society, 121(26), 6206–6212. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 818060, Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate. Link

Sources

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate material safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Precision Handling, Safety, and Synthetic Utility of a Key Chiral Scaffold

Part 1: Executive Technical Summary

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (often supplied as the Hydrochloride salt) is a high-value chiral


-amino acid derivative. Unlike standard 

-amino acids, this alicyclic

-amino ester possesses a constrained cyclohexane ring that dictates specific torsional angles (

) when incorporated into peptide backbones.

Core Significance:

  • Foldamer Engineering: It serves as a critical monomer for synthesizing

    
    -peptides with stable secondary structures (e.g., 12-helices or hairpins), which resist proteolytic degradation.
    
  • Medicinal Chemistry: The (1R,2S) cis-geometry provides a specific vector for side-chain presentation, distinct from the trans-isomers used in other pharmacophores (e.g., Edoxaban intermediates).

  • Handling Complexity: As a chiral primary amine, it is susceptible to spontaneous resolution loss via epimerization at the

    
    -carbon (C1) under basic conditions and carbamate formation upon exposure to atmospheric CO
    
    
    
    .

Part 2: Physicochemical Profile & Safety Assessment

Critical Material Properties
PropertySpecificationTechnical Note
CAS Number 1436-60-8 (Free Base)1127-99-7 (HCl Salt)Note: Vendors often list the generic cis-racemate CAS. Verify stereochemistry via Optical Rotation.
Molecular Formula C

H

NO

MW: 171.24 g/mol (Free Base); 207.70 g/mol (HCl)
Physical State HCl Salt: White Crystalline SolidFree Base: Colorless to pale yellow oilThe salt is preferred for storage; free base is generated in situ.
Melting Point 128–135 °C (HCl Salt)Sharp melting point indicates high diastereomeric purity.
Solubility Soluble in H

O, MeOH, EtOH.Sparingly soluble in Et

O (Salt).
Free base is extractable into DCM or EtOAc.
Chirality (1R, 2S)cis-configuration.[1][2][3] Enantiomeric Excess (ee) >98% required for foldamer synthesis.
Hazard Identification (GHS Classification)

While often labeled as an Irritant , the primary amine functionality warrants "Corrosive-Like" handling precautions.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[4][7]

    • H335: May cause respiratory irritation.[5][7]

  • Hidden Hazard: Sensitization. Repeated dermal exposure to chiral amines can induce allergic dermatitis.

Risk Assessment Workflow (DOT Visualization)

The following diagram outlines the decision logic for handling this material, prioritizing the prevention of racemization and hydrolysis.

RiskAssessment Start Material Intake: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate FormCheck Identify Form: Salt (HCl) or Free Base? Start->FormCheck SaltPath HCl Salt (Stable Solid) FormCheck->SaltPath BasePath Free Base (Reactive Oil) FormCheck->BasePath Hazard1 Risk: Dust Inhalation Control: Fume Hood + N95 SaltPath->Hazard1 Hazard2 Risk: CO2 Absorption (Carbamate) Risk: Epimerization (C1) BasePath->Hazard2 Action1 Storage: Desiccator, RT Hazard1->Action1 Action2 Immediate Use: Inert Atmosphere (Ar/N2) Hazard2->Action2 Usage Synthetic Application Action1->Usage Liberate base in situ

Figure 1: Risk assessment and handling logic based on the physical form of the reagent.

Part 3: Strategic Handling & Storage Protocol

As an Application Scientist, I recommend storing the HCl salt and only generating the free base immediately prior to coupling. The free base is hygroscopic and reacts with CO


 to form carbamic acid salts, which complicates stoichiometry in peptide coupling.
Storage Standards
  • Environment: Store under inert gas (Nitrogen/Argon) if possible, or in a tightly sealed desiccator.

  • Temperature: Ambient (15–25°C) is acceptable for the salt. The free base should be stored at 2–8°C.

  • Light: Protect from light (amber vials) to prevent slow photochemical degradation, a common issue with amino esters over long durations.

Protocol: In-Situ Free Base Liberation

Do not store the free base. Generate it directly in the reaction vessel or immediately before use.

  • Suspension: Suspend the Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate HCl salt in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Neutralization: Cool to 0°C. Add 1.05 equivalents of mild base (e.g., saturated NaHCO

    
     or dilute Na
    
    
    
    CO
    
    
    ). Avoid strong bases (NaOH) to prevent ester hydrolysis.
  • Extraction: Separate the organic layer.[8] Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous Na

    
    SO
    
    
    
    (Magnesium sulfate is slightly acidic and less ideal for sensitive amines).
  • Usage: Filter and use the solution immediately for the next step (e.g., amide coupling).

Part 4: Synthetic Utility & Workflow

This molecule is most frequently used in peptide coupling to extend a backbone. The following workflow illustrates a standard "N-terminal Extension" cycle, common in foldamer synthesis.

Reaction Criticality
  • Racemization Risk: The C1 position (alpha to the ester) is stereolabile. Using HOBt/EDC or HATU with Collidine is preferred over harsh conditions.

  • Nucleophilicity: The steric bulk of the cyclohexane ring makes the amine less nucleophilic than a linear alkyl amine. Longer reaction times may be required.

Synthetic Workflow Diagram (DOT)

SynthesisFlow Input Ethyl (1R,2S)-2-amino cyclohexane-1-carboxylate (HCl Salt) Step1 Step 1: Liberation (DCM / NaHCO3) Input->Step1 Step2 Step 2: Coupling (Boc-AA-OH + EDC/HOBt) Step1->Step2 Free Amine Check QC Check: Verify Diastereomer Purity (NMR/HPLC) Step2->Check Product Dipeptide Ester (Protected) Check->Product Pass Hydrolysis Step 3: Saponification (LiOH, THF/H2O) Product->Hydrolysis If C-term extension needed Final Free Acid (Ready for next coupling) Hydrolysis->Final

Figure 2: Standard synthetic workflow for incorporating the scaffold into a peptide backbone.

Part 5: Emergency Response & First Aid

In the event of exposure, the "Amine Protocol" applies. Do not use vinegar (acid) to neutralize splashes on skin/eyes, as the heat of neutralization can cause thermal burns.

Exposure Scenarios
RouteImmediate ActionMedical Context
Eye Contact Rinse immediately with water for 15+ minutes. Lift eyelids.[5]Alkaline nature can cause corneal opacity. Ophthalmologist review required.
Skin Contact Wash with soap and water. Remove contaminated clothing.[4][5][6][9]Monitor for delayed dermatitis or sensitization.
Inhalation Move to fresh air.[4][5] If breathing is difficult, give Oxygen.[5]Vapor/dust is highly irritating to the upper respiratory tract.
Ingestion Do NOT induce vomiting. Rinse mouth with water.Risk of esophageal irritation.
Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a respirator if powder is airborne.

  • Neutralization: Absorb liquid spills with sand or vermiculite. For solid spills, sweep up gently to avoid dust.

  • Disposal: Collect in a container marked "Organic Waste - Basic/Amine".

Part 6: References

  • Sigma-Aldrich (Merck). (2025).[4] Safety Data Sheet: Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride. Retrieved from

  • PubChem. (2025).[2] Compound Summary: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.[1][2][3] National Library of Medicine. Retrieved from

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. (Contextual grounding for beta-amino acid utility).

  • Thermo Fisher Scientific. (2025).[4] Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, 95%. Retrieved from

  • Chemical Book. (2025). CAS 1436-60-8 Data and Properties. Retrieved from

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl (1R,2S)-2-Aminocyclohexane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Esters[1]

Abstract & Introduction

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a critical chiral building block in the synthesis of peptidomimetics and antiviral agents, most notably as a carbocyclic scaffold for neuraminidase inhibitors (e.g., Oseltamivir analogs).[1] While classical resolution of the corresponding acid (hexahydroanthranilic acid) using chiral salts is possible, it is often labor-intensive and solvent-heavy.[1]

This Application Note details a robust, scalable, two-step protocol combining heterogeneous catalytic hydrogenation and enzymatic kinetic resolution (EKR) . This "Green Chemistry" approach utilizes Candida antarctica Lipase B (CAL-B) to achieve high enantiomeric excess (>99% ee) under mild conditions, avoiding toxic resolving agents and minimizing waste.[1]

Key Advantages[1][2]
  • Scalability: Both hydrogenation and enzymatic steps are easily scaled from gram to kilogram quantities.[1]

  • Stereocontrol: Rhodium-catalyzed hydrogenation yields predominantly the cis-diastereomer (>95% dr), which is the required relative stereochemistry for the target.

  • Sustainability: Enzymatic resolution operates in organic media with high atom economy and reusable biocatalysts.[1]

Retrosynthetic Analysis & Workflow

The synthesis begins with the inexpensive, commercially available ethyl 2-aminobenzoate (ethyl anthranilate).[1] High-pressure hydrogenation saturates the aromatic ring, installing the cis-relative stereochemistry.[1] The resulting racemic mixture is resolved using CAL-B, which selectively hydrolyzes the unwanted (1S,2R)-enantiomer to the free acid, leaving the desired (1R,2S)-ester in the organic phase.[2]

Workflow Diagram

SynthesisWorkflow Start Ethyl 2-Aminobenzoate (Ethyl Anthranilate) Hydrogenation Hydrogenation (Rh/Al2O3, 50 bar H2) Start->Hydrogenation Step 1 Racemate rac-cis-Ethyl 2-Aminocyclohexanecarboxylate Hydrogenation->Racemate >95% cis-selectivity Resolution Enzymatic Resolution (CAL-B, MTBE, H2O) Racemate->Resolution Step 2 Separation Phase Separation (Aq. NaHCO3 Wash) Resolution->Separation Product Target: Ethyl (1R,2S)- 2-Aminocyclohexane-1-carboxylate Separation->Product Organic Phase Waste By-product: (1S,2R)-Acid Separation->Waste Aqueous Phase

Figure 1: Chemo-enzymatic workflow for the synthesis of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ethyl Anthranilate

This step converts the aromatic precursor to the saturated cyclohexane system.[1] The use of Rhodium (Rh) on Alumina or Carbon is crucial for preventing hydrogenolysis of the C-N bond and ensuring cis-diastereoselectivity.[1]

Safety Note: High-pressure hydrogenation requires rated autoclave equipment. Handle hydrogen gas with extreme care.

ParameterSpecification
Substrate Ethyl 2-aminobenzoate (Ethyl Anthranilate)
Catalyst 5% Rh/Al

O

(or 5% Rh/C)
Solvent Ethanol (absolute) or Acetic Acid
Pressure 50 bar (725 psi) H

Temperature 40–50 °C
Reaction Time 12–24 hours
Yield >90%

Procedure:

  • Loading: In a high-pressure autoclave, dissolve ethyl 2-aminobenzoate (16.5 g, 100 mmol) in ethanol (100 mL).

  • Catalyst Addition: Carefully add 5% Rh/Al

    
    O
    
    
    
    (1.6 g, 10 wt% loading relative to substrate) under an inert atmosphere (Ar or N
    
    
    ).[1]
  • Hydrogenation: Seal the autoclave and purge three times with H

    
     (10 bar). Pressurize to 50 bar H
    
    
    
    and heat to 45 °C with vigorous stirring (1000 rpm).
  • Monitoring: Monitor H

    
     uptake. Reaction is complete when uptake ceases.[1]
    
  • Workup: Cool the reactor and vent H

    
    . Filter the catalyst through a pad of Celite® to remove pyrophoric Rh residues.[1] Rinse the pad with ethanol.[1]
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield rac-cis-ethyl 2-aminocyclohexane-1-carboxylate as a colorless oil.

    • Note: The product is predominantly cis (>95:5 dr).[1] If trans isomer is present, it can be removed by flash chromatography (SiO

      
      , Hexane/EtOAc) or carried forward (CAL-B is highly specific for the cis-isomer).[1]
      
Protocol 2: Enzymatic Kinetic Resolution (EKR)

This step isolates the (1R,2S)-enantiomer.[1] CAL-B preferentially hydrolyzes the ester of the (1S,2R)-enantiomer to the water-soluble acid, leaving the desired (1R,2S)-ester intact.

ParameterSpecification
Biocatalyst Novozym® 435 (Immobilized CAL-B)
Solvent MTBE (Methyl tert-butyl ether) or Diisopropyl ether
Nucleophile Water (0.55 equivalents)
Temperature 30 °C
Agitation Orbital Shaker (200 rpm)
Conversion ~50% (Theoretical maximum)

Procedure:

  • Setup: Dissolve rac-cis-ethyl 2-aminocyclohexane-1-carboxylate (17.1 g, 100 mmol) in MTBE (170 mL).

  • Initiation: Add water (1.0 mL, ~55 mmol) and Novozym® 435 (1.7 g, 10 wt%).

  • Incubation: Incubate at 30 °C in an orbital shaker. Monitor the reaction by GC or chiral HPLC.

    • Endpoint: Stop the reaction when conversion reaches 50% (typically 24–48 hours).[1] The enantiomeric excess of the remaining ester (ee

      
      ) should be >99%.[1]
      
  • Filtration: Filter off the immobilized enzyme (can be washed with MTBE and reused).[1]

  • Phase Separation (Critical):

    • Transfer the filtrate to a separatory funnel.[1]

    • Wash with saturated aqueous NaHCO

      
       (3 x 50 mL).[1] The (1S,2R)-acid (hydrolysis product) will partition into the aqueous phase.[1]
      
    • The desired (1R,2S)-ester remains in the organic (MTBE) phase.[1]

  • Purification: Dry the organic phase over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Result: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is obtained as a pale yellow oil.[1]

Analytical Data & Quality Control

Chiral HPLC Method

To verify enantiomeric purity, use the following method:

  • Column: Chiralpak® AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm.[1]

  • Retention Times (Approximate):

    • (1R,2S)-Ester: ~12.5 min (Major peak in organic phase).[1]

    • (1S,2R)-Ester: ~15.0 min (Minor/Trace).[1]

Spectroscopic Identification

H NMR (400 MHz, CDCl

):

4.15 (q, J = 7.1 Hz, 2H, OCH

), 2.85 (dt, J = 10.5, 4.0 Hz, 1H, CH-NH

), 2.55 (dt, J = 10.5, 4.0 Hz, 1H, CH-CO), 1.90–1.20 (m, 8H, Ring protons), 1.26 (t, J = 7.1 Hz, 3H, CH

).[1] Note: The coupling constants of ~4 Hz between H1 and H2 are characteristic of the cis-configuration (axial-equatorial relationship).

References

  • Enzym

    
    -Amino Esters: 
    Forró, E., & Fülöp, F. (2003).[1] Lipase-Catalyzed Enantioselective Hydrolysis of cis- and trans-2-Aminocyclohexanecarboxylates. Tetrahedron: Asymmetry, 14(18), 2793-2799.[1]
    
    
  • Hydrogenation of Anthranilates: Maegawa, T., et al. (2009).[1] Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry - A European Journal, 15(28), 6953-6963.[1] [1]

  • Green Chemistry Applications: Gotor, V. (2002).[1] Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases.[1] Bioorganic & Medicinal Chemistry, 7(12), 2189-2197.[1]

  • Oseltamivir Precursor Synthesis: Karpf, M., & Trussardi, R. (2009).[1] New, Efficient Industrial Synthesis of the Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044–2051.[1]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its constrained cyclic structure and defined stereochemistry are crucial for the efficacy and selectivity of target drug molecules. The large-scale production of this enantiomerically pure compound, however, presents significant challenges in achieving high stereoselectivity, yield, and operational efficiency. This technical guide provides in-depth protocols and field-proven insights for two robust synthetic strategies suitable for industrial-scale production: Asymmetric Reductive Amination and Enzymatic Kinetic Resolution .

Strategic Overview: Pathways to Enantiopure Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Two primary strategies are presented, each with distinct advantages for large-scale synthesis. Route A, Asymmetric Reductive Amination, offers a direct approach to establishing the desired stereochemistry. Route B, while involving more steps, leverages the high selectivity of enzymatic resolution, a cornerstone of green chemistry.

G cluster_A Route A: Asymmetric Reductive Amination cluster_B Route B: Enzymatic Kinetic Resolution A_start Cyclohexanone A_step1 Ethyl 2-oxocyclohexane-1-carboxylate A_start->A_step1 Acylation A_step2 Diastereomeric Intermediate A_step1->A_step2 Asymmetric Reductive Amination with (R)-(+)-α-methylbenzylamine A_step3 Isolated (1R,2S,1'R)-Diastereomer A_step2->A_step3 Diastereomeric Crystallization A_end Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate A_step3->A_end Chiral Auxiliary Removal B_start Ethyl 2-oxocyclohexane-1-carboxylate B_step1 Racemic Ethyl cis-2-aminocyclohexane-1-carboxylate B_start->B_step1 Non-chiral Reductive Amination B_step2 Separated Enantiomers B_step1->B_step2 Enzymatic Kinetic Resolution (CALB) B_end Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate B_step2->B_end Purification

Figure 1: High-level overview of the two primary synthetic routes.

Route A: Asymmetric Reductive Amination

This route is a highly practical and scalable method for producing enantiomerically pure ethyl cis-2-amino-1-cyclohexanecarboxylate.[1] The strategy relies on the use of a chiral auxiliary to direct the stereochemical outcome of the reductive amination, followed by an efficient crystallization step to isolate the desired diastereomer.

Workflow for Asymmetric Reductive Amination

G start Cyclohexanone & Diethyl Carbonate step1 Step 1: Acylation NaH, THF, reflux start->step1 intermediate1 Ethyl 2-oxocyclohexane-1-carboxylate step1->intermediate1 step2 Step 2: Asymmetric Reductive Amination intermediate1->step2 reagent1 (R)-(+)-α-methylbenzylamine & Reducing Agent (e.g., NaBH(OAc)3) reagent1->step2 intermediate2 Diastereomeric Mixture ((1R,2S,1'R) and (1S,2R,1'R)) step2->intermediate2 step3 Step 3: Diastereomeric Salt Crystallization intermediate2->step3 reagent2 HBr reagent2->step3 intermediate3 Crystalline HBr salt of (1R,2S,1'R)-isomer step3->intermediate3 step4 Step 4: Chiral Auxiliary Removal intermediate3->step4 reagent3 H2, Pd/C reagent3->step4 product Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate step4->product

Figure 2: Detailed workflow for the asymmetric reductive amination route.

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

The synthesis of the β-keto ester intermediate is achieved through the acylation of cyclohexanone with diethyl carbonate using sodium hydride as a base.

Protocol:

  • Reactor Setup: A suitable multi-necked reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is thoroughly dried and purged with nitrogen.

  • Reagent Charging: The reactor is charged with a dispersion of sodium hydride (60% in mineral oil, 1.6 mol) in anhydrous tetrahydrofuran (THF).

  • Initial Heating: The mixture is heated to reflux for 1 hour with vigorous stirring.

  • Cyclohexanone Addition: A solution of cyclohexanone (0.48 mol) in anhydrous THF is added dropwise to the refluxing mixture over approximately 30 minutes.

  • Reaction Completion: The reaction mixture is maintained at reflux for an additional 1.5 hours after the addition is complete.

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of 3N hydrochloric acid until the mixture is acidic. The quenched mixture is then poured into brine and extracted with dichloromethane.

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate, which can be used in the next step without further purification.[2]

Safety Considerations for Sodium Hydride:

  • Reactivity: Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[3][4]

  • Handling: It should be handled in an inert atmosphere (nitrogen or argon).[3] The 60% dispersion in mineral oil is safer to handle than the pure solid.[3]

  • Quenching: The quenching of reactions containing sodium hydride must be performed with extreme caution, typically by the slow addition of a proton source at a controlled temperature.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate gloves when handling sodium hydride.[4]

Step 2: Asymmetric Reductive Amination

This key step establishes the desired stereochemistry through the reaction of the β-keto ester with a chiral amine, followed by reduction of the resulting imine/enamine mixture.

Protocol:

  • Reactor Setup: A reactor equipped with a mechanical stirrer and a nitrogen inlet is charged with ethyl 2-oxocyclohexanecarboxylate (1.0 eq), (R)-(+)-α-methylbenzylamine (1.1 eq), and a suitable solvent such as methanol or ethanol.

  • Imine/Enamine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediates.

  • Reduction: The reaction mixture is cooled to 0-5 °C, and a reducing agent such as sodium triacetoxyborohydride (1.5 eq) is added portion-wise. Alternatively, catalytic hydrogenation over palladium on carbon can be employed.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent like ethyl acetate.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diastereomeric mixture.

Step 3: Diastereomeric Salt Crystallization

The efficient separation of the desired (1R,2S,1'R)-diastereomer is achieved by crystallization as its hydrobromide salt.[1]

Protocol:

  • Salt Formation: The crude diastereomeric mixture is dissolved in a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Acidification: A solution of hydrogen bromide in acetic acid or gaseous hydrogen bromide is added to the solution until it is acidic.

  • Crystallization: The mixture is stirred at room temperature or cooled to induce crystallization of the less soluble (1R,2S,1'R)-diastereomer hydrobromide salt.

  • Isolation: The crystalline solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the diastereomerically pure salt.

Step 4: Chiral Auxiliary Removal

The final step involves the removal of the chiral auxiliary by catalytic hydrogenolysis to afford the target compound.

Protocol:

  • Reactor Setup: A hydrogenation reactor is charged with the diastereomerically pure hydrobromide salt, a palladium on carbon catalyst (5-10 mol%), and a solvent such as methanol or ethanol.

  • Hydrogenation: The reactor is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the chiral auxiliary is completely cleaved.

  • Filtration and Isolation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Final Purification: The resulting crude product can be further purified by recrystallization or chromatography to yield the highly pure ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.

Step Key Reagents Typical Yield Purity (diastereomeric excess)
1. AcylationCyclohexanone, Diethyl carbonate, NaH80-90%N/A
2. Reductive AminationEthyl 2-oxocyclohexanecarboxylate, (R)-(+)-α-methylbenzylamine, NaBH(OAc)385-95% (crude)~70:30 dr
3. CrystallizationHBr>90% recovery of desired diastereomer>99% de
4. HydrogenolysisH2, Pd/C>95%>99% ee

Route B: Enzymatic Kinetic Resolution

This "green" chemistry approach utilizes the high enantioselectivity of enzymes to resolve a racemic mixture of the cis-amino ester. Candida antarctica lipase B (CALB) is a robust and widely used enzyme for such resolutions.[5][6]

Workflow for Enzymatic Kinetic Resolution

G start Ethyl 2-oxocyclohexane-1-carboxylate step1 Step 1: Non-chiral Reductive Amination (e.g., NH3, H2, Raney Ni) start->step1 intermediate1 Racemic Ethyl cis-2-aminocyclohexane-1-carboxylate step1->intermediate1 step2 Step 2: Enzymatic Kinetic Resolution intermediate1->step2 reagent1 Immobilized CALB Acyl Donor (e.g., Ethyl Acetate) reagent1->step2 intermediate2 Mixture of: (1R,2S)-amino ester (unreacted) N-acetyl-(1S,2R)-amino ester step2->intermediate2 step3 Step 3: Separation intermediate2->step3 product Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate step3->product byproduct N-acetyl-(1S,2R)-amino ester step3->byproduct Separated

Figure 3: Detailed workflow for the enzymatic kinetic resolution route.

Step 1: Synthesis of Racemic Ethyl cis-2-aminocyclohexane-1-carboxylate

This initial step involves a standard, non-chiral reductive amination of the β-keto ester.

Protocol:

  • Reaction Setup: A high-pressure reactor is charged with ethyl 2-oxocyclohexanecarboxylate, a source of ammonia (e.g., ammonium acetate or aqueous ammonia), and a hydrogenation catalyst such as Raney Nickel or a noble metal catalyst.

  • Hydrogenation: The reactor is pressurized with hydrogen and heated. The reaction is monitored until the starting material is consumed.

  • Work-up and Isolation: The catalyst is filtered off, and the crude product is isolated by extraction and purified by distillation or crystallization to yield the racemic cis-amino ester.

Step 2 & 3: Enzymatic Kinetic Resolution and Separation

The key to this route is the selective acylation of one enantiomer by the lipase.

Protocol:

  • Enzyme Setup: Immobilized Candida antarctica lipase B (e.g., Novozym® 435) is added to a solution of the racemic ethyl cis-2-aminocyclohexane-1-carboxylate in a suitable organic solvent (e.g., tert-butyl methyl ether or toluene).

  • Acylation: An acyl donor, such as ethyl acetate, is added to the mixture. The reaction is stirred at a controlled temperature (e.g., 30-40 °C).

  • Reaction Monitoring: The reaction progress is monitored by chiral HPLC to track the conversion and the enantiomeric excess of the remaining starting material. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiopurity of the unreacted enantiomer.

  • Separation: Once the desired conversion is reached, the enzyme is filtered off. The unreacted (1R,2S)-amino ester can be separated from the N-acylated (1S,2R)-amino ester by extraction with an acidic aqueous solution. The free amine will be extracted into the aqueous phase, while the amide remains in the organic phase.

  • Isolation: The aqueous layer is basified, and the desired (1R,2S)-enantiomer is extracted with an organic solvent, dried, and concentrated to yield the final product.

Parameter Description
Enzyme Immobilized Candida antarctica lipase B (CALB)
Acyl Donor Ethyl acetate, Isopropenyl acetate, or other suitable esters
Solvent Non-polar organic solvents (e.g., MTBE, toluene, hexane)
Temperature Typically 30-50 °C
Optimal Conversion ~50% for maximum yield of both enantiomers
Separation Method Acid-base extraction

Characterization

The final product, ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, should be characterized by standard analytical techniques to confirm its identity, purity, and stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and cis-stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee%).

  • Optical Rotation: To measure the specific rotation, which should be compared to literature values for the pure enantiomer.

  • Mass Spectrometry (MS): To confirm the molecular weight.

References

  • Xu, D., Prasad, K., Repič, O., & Blacklock, T. J. (1997). A practical synthesis of enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate via asymmetric reductive amination methodology. Tetrahedron: Asymmetry, 8(9), 1445–1451).
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Nigues et al. (n.d.). Gram-scale α-amination of ethyl 2-oxocyclopentane-1-carboxylate catalyzed by 2-aminobenzimidazole derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis -Diamine Intermediate for Edoxaban. Retrieved from [Link]

  • ACS Publications. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. Retrieved from [Link]

  • Barluenga, J., Aznar, F., Ribas, C., & Valdés, C. (2002). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry, 67(16), 5644-5653.
  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]

  • Sci-Hub. (n.d.). A practical synthesis of enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate via asymmetric reductive amination methodology. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl(1r,2s)-2-aminocyclohexanecarboxylate. Retrieved from [Link]

  • ACS Publications. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Prep-scale resolution of ethyl cis 2-aminocyclohexanecarboxylate (8) a.... Retrieved from [Link]

  • Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Retrieved from [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • RSC Publishing. (2018). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • RSC Publishing. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

  • OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]

  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Retrieved from [Link]

  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: SODIUM HYDRIDE. Retrieved from [Link]

  • Almac. (2017). Streamlined Preparation of Immobilized Candida antarctica Lipase B. Retrieved from [Link]

  • Dove Medical Press. (2019). Immobilization studies of Candida Antarctica lipase B on gallic acid functionalized magnetic nanoparticles. Retrieved from [Link]

Sources

Application Notes and Protocols for the Biocatalytic Synthesis of Ethyl (1R,2S)-2-Aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chiral Purity in Pharmaceutical Synthesis

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The specific three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological and toxicological profiles between its enantiomers. Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a valuable chiral building block in the synthesis of various pharmaceuticals. Traditional chemical methods for obtaining this specific stereoisomer often involve costly chiral auxiliaries, harsh reaction conditions, and the generation of significant chemical waste.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a powerful and sustainable alternative.[1] Enzymes operate under mild conditions with exquisite chemo-, regio-, and stereoselectivity, leading to cleaner reaction profiles and higher purity products.[2] This guide provides detailed application notes and protocols for two prominent biocatalytic strategies for the synthesis of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate: Lipase-Catalyzed Kinetic Resolution and Transaminase-Catalyzed Asymmetric Synthesis .

These protocols are designed for researchers, scientists, and drug development professionals, providing not just a series of steps, but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Strategic Overview: Lipase Resolution vs. Transaminase Asymmetric Synthesis

The choice between kinetic resolution and asymmetric synthesis depends on several factors including the availability of the starting material, desired enantiomeric excess (e.e.), and overall process efficiency.

  • Lipase-Catalyzed Kinetic Resolution: This method starts with a racemic mixture of ethyl 2-aminocyclohexane-1-carboxylate and selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The maximum theoretical yield for the desired enantiomer is 50%.

  • Transaminase-Catalyzed Asymmetric Synthesis: This approach begins with a prochiral ketone, ethyl 2-oxocyclohexane-1-carboxylate, and stereoselectively adds an amino group to produce the desired (1R,2S)-enantiomer in theoretically up to 100% yield.

Biocatalytic_Strategies cluster_0 Lipase-Catalyzed Kinetic Resolution cluster_1 Transaminase-Catalyzed Asymmetric Synthesis start_lipase Racemic Ethyl (1R,2S) & (1S,2R)- 2-aminocyclohexane-1-carboxylate lipase Lipase (e.g., CAL-B) + Acyl Donor start_lipase->lipase product_lipase Acylated (1S,2R)-enantiomer + Unreacted (1R,2S)-enantiomer lipase->product_lipase separation Separation product_lipase->separation final_product_lipase Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (max. 50% yield) separation->final_product_lipase start_transaminase Ethyl 2-oxocyclohexane-1-carboxylate transaminase Transaminase (R-selective) + Amine Donor start_transaminase->transaminase final_product_transaminase Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (up to 100% yield) transaminase->final_product_transaminase Transaminase_Mechanism cluster_0 Reaction Cycle ketone Ethyl 2-oxocyclohexane- 1-carboxylate transaminase Transaminase (R-selective) ketone->transaminase amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->transaminase product Ethyl (1R,2S)-2-aminocyclohexane- 1-carboxylate transaminase->product ketone_byproduct Ketone Byproduct (e.g., Acetone) transaminase->ketone_byproduct

Sources

Application Notes and Protocols for the Synthesis of Oseltamivir Utilizing Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Oseltamivir Synthesis Beyond Shikimic Acid

Oseltamivir (marketed as Tamiflu®) is a critical antiviral agent for the treatment and prophylaxis of influenza A and B virus infections.[1] Its global significance has necessitated the exploration of diverse and robust synthetic routes to ensure a stable supply chain, independent of the traditional starting material, (-)-shikimic acid, which is subject to supply fluctuations.[2][3] Numerous innovative total syntheses have been developed, showcasing a range of strategies including Diels-Alder reactions, enzymatic desymmetrization, and various catalytic asymmetric transformations to construct the core cyclohexene scaffold with the requisite stereochemistry.[2][4]

This document outlines a proposed synthetic strategy and detailed protocols for the synthesis of oseltamivir, leveraging the chiral pool starting material, ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate . This approach is predicated on the strategic advantage of utilizing a commercially available, stereochemically defined building block to circumvent the challenges associated with de novo construction of the chiral core. The inherent stereochemistry of the starting material provides a robust foundation for the subsequent stereocontrolled introduction of the remaining functionalities of the oseltamivir molecule. The proposed pathway is grounded in well-established chemical transformations that have been successfully employed in various reported oseltamivir syntheses.

Proposed Synthetic Pathway Overview

The proposed synthesis initiates with the protection of the amino group of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, followed by a series of transformations to introduce the requisite double bond, the second nitrogen functionality, and the characteristic 3-pentyloxy side chain. Each step is designed to maintain or control the stereochemistry, leading to the target oseltamivir molecule.

G A Ethyl (1R,2S)-2-aminocyclohexane- 1-carboxylate B N-Protected Intermediate A->B N-Protection C α,β-Unsaturated Ester B->C Dehydrogenation D Epoxide Intermediate C->D Epoxidation E Azido Alcohol Intermediate D->E Azide Opening F Azido Ether Intermediate E->F Etherification G Oseltamivir F->G Reduction & Acetylation

Figure 1: Proposed high-level workflow for the synthesis of oseltamivir.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on analogous and well-documented transformations in the field of organic synthesis and specifically within the context of oseltamivir synthesis.

Step 1: N-Protection of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Rationale: Protection of the primary amine is crucial to prevent side reactions in subsequent steps. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under a range of reaction conditions and its ease of removal under acidic conditions.

Protocol:

  • Dissolve ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base, such as triethylamine (TEA) (1.2 eq) or N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected intermediate.

Step 2: Introduction of the C4-C5 Double Bond

Rationale: The introduction of a double bond is a key transformation to form the cyclohexene core of oseltamivir. A common method to achieve this is through selenoxide elimination.

Protocol:

  • Treat the N-Boc protected intermediate (1.0 eq) with a strong base, such as lithium diisopropylamide (LDA), at -78 °C in THF to form the enolate.

  • Add a selenium electrophile, such as phenylselenyl bromide (PhSeBr), to the enolate solution and allow the reaction to warm to room temperature.

  • After the reaction is complete (monitored by TLC), oxidize the resulting selenide with an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperature.

  • The resulting selenoxide will undergo syn-elimination upon warming to room temperature to yield the α,β-unsaturated ester.

  • Purify the product by column chromatography.

Step 3: Stereoselective Epoxidation

Rationale: Epoxidation of the newly formed double bond, followed by regioselective opening, is a reliable strategy to install the C4 and C5 functionalities with the correct stereochemistry. The directing effect of the existing stereocenter can influence the facial selectivity of the epoxidation.

Protocol:

  • Dissolve the α,β-unsaturated ester (1.0 eq) in a suitable solvent like DCM.

  • Add an epoxidizing agent such as m-CPBA (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (TLC analysis).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with DCM, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude epoxide can often be used in the next step without further purification.

Step 4: Regioselective Azide Opening of the Epoxide

Rationale: The epoxide can be opened with an azide nucleophile to introduce the second nitrogen functionality. The regioselectivity of this opening is crucial and can be influenced by the choice of catalyst and reaction conditions. This transformation is a common strategy in many oseltamivir syntheses.[5]

Protocol:

  • Dissolve the epoxide intermediate (1.0 eq) in a suitable solvent system, such as a mixture of acetone and water.

  • Add sodium azide (NaN₃) (1.5-2.0 eq) and a Lewis acid catalyst, such as titanium(IV) isopropoxide, to control the regioselectivity of the ring opening.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent and purify by column chromatography to isolate the azido alcohol.

Step 5: O-Alkylation to Introduce the 3-Pentyloxy Side Chain

Rationale: The introduction of the 3-pentyloxy group is a defining feature of the oseltamivir molecule. This can be achieved through a Williamson ether synthesis.

Protocol:

  • Dissolve the azido alcohol (1.0 eq) in an anhydrous aprotic solvent like THF or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH) (1.2 eq), at 0 °C to deprotonate the alcohol.

  • After stirring for 30 minutes, add 3-pentyl bromide or iodide (1.5 eq) and allow the reaction to warm to room temperature or heat gently to drive the reaction to completion.

  • Monitor the reaction by TLC. Once complete, carefully quench the reaction with water.

  • Extract the product, wash with brine, dry, and concentrate. Purify by column chromatography.

Step 6: Reduction of the Azide and N-Acetylation

Rationale: The final steps involve the reduction of the azide to a primary amine, followed by acetylation to form the second amide group present in oseltamivir. A Staudinger reaction or catalytic hydrogenation are common methods for azide reduction.

Protocol:

  • Azide Reduction (Staudinger Reaction): Dissolve the azido ether (1.0 eq) in a mixture of THF and water. Add triphenylphosphine (PPh₃) (1.2 eq) and stir at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas and TLC.

  • N-Acetylation: Once the azide reduction is complete, add acetic anhydride (Ac₂O) (1.5 eq) and a base like pyridine or TEA to the reaction mixture.

  • Stir at room temperature until the acetylation is complete (TLC).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield oseltamivir.

  • The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) if required for the final product characterization or conversion to its phosphate salt.

Data Presentation

StepTransformationKey ReagentsExpected Outcome
1N-Protection(Boc)₂O, TEAN-Boc protected amino ester
2DehydrogenationLDA, PhSeBr, H₂O₂α,β-Unsaturated ester
3Epoxidationm-CPBAEpoxide intermediate
4Azide OpeningNaN₃, Ti(OⁱPr)₄Azido alcohol intermediate
5EtherificationNaH, 3-pentyl bromideAzido ether intermediate
6Reduction & AcetylationPPh₃, Ac₂OOseltamivir

Visualization of the Proposed Synthetic Pathway

G node_A node_B node_A->node_B (Boc)₂O, TEA node_C node_B->node_C 1. LDA, PhSeBr 2. H₂O₂ node_D node_C->node_D m-CPBA node_E node_D->node_E NaN₃, Ti(OⁱPr)₄ node_F node_E->node_F NaH, 3-pentyl bromide node_G node_F->node_G 1. PPh₃, H₂O 2. Ac₂O, Pyridine

Sources

The Strategic deployment of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate in the Synthesis of Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Drug Design

In the intricate world of pharmaceutical synthesis, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact selectively with only one of a pair of enantiomers—mirror-image isomers of a drug molecule. This fundamental principle underscores the increasing demand for enantiomerically pure chiral building blocks in drug discovery and development.[1] Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, a non-proteinogenic β-amino acid ester, represents a quintessential example of such a building block. Its rigid cyclohexane scaffold and defined stereochemistry offer a robust platform for the construction of complex molecular architectures with precise spatial orientations, making it a valuable asset in the medicinal chemist's toolbox.

This comprehensive guide delves into the practical applications of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate in pharmaceutical synthesis, with a particular focus on its pivotal role in the industrial production of the anticoagulant drug, Edoxaban. We will explore the strategic considerations behind its use, provide detailed, field-proven protocols for its conversion into a key drug intermediate, and discuss the analytical methodologies essential for ensuring the stringent quality control required in pharmaceutical manufacturing.

Core Application: A Cornerstone in the Synthesis of Edoxaban

Edoxaban, marketed under trade names such as Lixiana® and Savaysa®, is a potent, orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[2][3][4] Its therapeutic action helps to prevent and treat thromboembolic disorders. The molecular structure of Edoxaban features a complex architecture with three chiral centers, demanding a highly stereoselective synthetic strategy to ensure the desired pharmacological activity resides in a single stereoisomer.[3][5]

A key intermediate in the synthesis of Edoxaban is tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate.[2][6][7] This intermediate contains the crucial cis-1,2-diaminocyclohexane moiety with the correct absolute stereochemistry required for the final drug molecule. Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate serves as a logical and efficient precursor to this vital intermediate. The synthetic strategy involves the transformation of the ethyl ester functionality into a dimethylamide group and the protection of the primary amine.

Synthetic Pathway Overview

The conversion of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate to the Edoxaban intermediate, tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate, can be conceptualized as a three-stage process. This strategic sequence ensures high yields and maintains the critical stereochemistry of the molecule.

G cluster_0 Synthetic Transformation A Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate B (1R,2S)-2-Aminocyclohexane-1-carboxylic acid A->B  Step 1: Ester Hydrolysis   C N',N'-Dimethyl-(1R,2S)-2-aminocyclohexane-1-carboxamide B->C  Step 2: Amidation   D tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate (Edoxaban Intermediate) C->D  Step 3: Boc Protection  

Figure 1: Conceptual workflow for the synthesis of the key Edoxaban intermediate.

Detailed Experimental Protocols

The following protocols are designed to provide researchers with a robust and reproducible methodology for the synthesis of the Edoxaban intermediate from ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.

Protocol 1: Step-wise Synthesis of the Edoxaban Intermediate

This protocol outlines the three key transformations: ester hydrolysis, amidation, and Boc-protection.

Materials and Reagents:

ReagentGradeSupplier
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate≥98% Chiral Puritye.g., Sigma-Aldrich
Lithium Hydroxide (LiOH)ACS Reagent Gradee.g., Fisher Scientific
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-Aldrich
Hydrochloric Acid (HCl)37% w/w, ACS Gradee.g., VWR Chemicals
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)≥97.0%e.g., Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98.0%e.g., Sigma-Aldrich
Dimethylamine hydrochloride≥99.0%e.g., Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%e.g., Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥99.0%e.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Saturated Sodium Bicarbonate Solution-In-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent Gradee.g., Fisher Scientific
Ethyl AcetateHPLC Gradee.g., Fisher Scientific
HexanesHPLC Gradee.g., Fisher Scientific

Step 1: Ester Hydrolysis to (1R,2S)-2-Aminocyclohexane-1-carboxylic acid

  • Rationale: The ethyl ester is saponified to the corresponding carboxylic acid, which is necessary for the subsequent amidation reaction. Lithium hydroxide is a common and effective reagent for this transformation.

  • To a solution of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v), add lithium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture to pH 7 with 1M HCl.

  • Remove the THF under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (1R,2S)-2-aminocyclohexane-1-carboxylic acid as a solid.

Step 2: Amidation with Dimethylamine

  • Rationale: The carboxylic acid is coupled with dimethylamine to form the desired N,N-dimethylamide. EDC in the presence of HOBt is a standard and efficient peptide coupling reagent system that minimizes side reactions and racemization.[1]

  • Dissolve (1R,2S)-2-aminocyclohexane-1-carboxylic acid (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution and cool to 0 °C.

  • Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford N',N'-dimethyl-(1R,2S)-2-aminocyclohexane-1-carboxamide.

Step 3: Boc Protection of the Amino Group

  • Rationale: The primary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent it from reacting in subsequent steps of the Edoxaban synthesis. This protecting group is stable under a variety of reaction conditions but can be easily removed under acidic conditions.[5]

  • Dissolve N',N'-dimethyl-(1R,2S)-2-aminocyclohexane-1-carboxamide (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate.

Analytical Considerations: Ensuring Enantiomeric Purity

The stereochemical integrity of the chiral building block is paramount for the synthesis of a single-enantiomer drug. Therefore, robust analytical methods are required to confirm the enantiomeric purity of both the starting material and the synthesized intermediates.

Protocol 2: Chiral HPLC Analysis

  • Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[8][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Instrumentation and Conditions:

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnChiralcel® OD-H (or equivalent polysaccharide-based chiral column)
Mobile PhaseIsocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 210 nm
Injection Volume10 µL
Sample PreparationDissolve a small amount of the sample in the mobile phase.

Procedure:

  • Prepare a standard solution of the racemic mixture of the analyte to determine the retention times of both enantiomers.

  • Prepare a solution of the synthesized sample.

  • Inject the racemic standard and the sample onto the chiral HPLC system.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

A high e.e. value (typically >99%) is required for intermediates used in pharmaceutical synthesis.

Alternative Strategies and Future Perspectives

While the described chemical synthesis is robust, the pharmaceutical industry is continually seeking more efficient and environmentally friendly manufacturing processes.[10] One promising alternative for establishing the chirality of the Edoxaban intermediate is through enzymatic resolution.[3][10]

Enzymatic Resolution

Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. For instance, a lipase could be used to selectively acylate one enantiomer of a racemic amino alcohol precursor, allowing for the easy separation of the acylated and unreacted enantiomers. This approach can offer higher enantiomeric purity and milder reaction conditions compared to classical chemical resolution methods.[3]

G cluster_0 Enzymatic Resolution Pathway A Racemic Precursor B Enzyme (e.g., Lipase) A->B  Selective Transformation   C Separated Enantiomer 1 (Desired Stereochemistry) B->C D Modified Enantiomer 2 B->D

Figure 2: Generalized workflow for enzymatic resolution.

The development of novel biocatalysts and the optimization of reaction conditions for enzymatic resolutions are active areas of research that hold the potential to further streamline the synthesis of chiral intermediates like the one required for Edoxaban.

Conclusion

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile chemical handles make it an invaluable starting material for the construction of complex drug molecules. The detailed protocols and strategic insights provided herein for its application in the synthesis of the Edoxaban intermediate are intended to empower researchers and drug development professionals to leverage the full potential of this and similar chiral building blocks. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such meticulously designed molecular scaffolds will remain at the forefront of innovative drug development.

References

  • tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate synthesis. (n.d.). Retrieved from [Link]

  • New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. (2024). Retrieved from [Link]

  • CN111606826B - Preparation method of edoxaban intermediate. (n.d.). Google Patents.
  • Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Organic Process Research & Development. (2019). Retrieved from [Link]

  • CN115724792A - A kind of edoxaban key intermediate and its synthetic method. (n.d.). Google Patents.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. (2014). Retrieved from [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. (2016). Retrieved from [Link]

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - (n.d.). Google Patents.
  • Ethyl(1r,2s)-2-aminocyclohexanecarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. (n.d.). Google Patents.
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
  • 1,1-Dimethylethyl N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2017). In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences and Research. (2011). Retrieved from [Link]

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Organic Process Research & Development. (2016). Retrieved from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. (2018). Retrieved from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. (2017). Retrieved from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. (2013). Retrieved from [Link]

Sources

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate as a precursor for novel beta-amino acids

Application Note: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate as a Gateway Scaffold for -Peptide Foldamers

Executive Summary

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (henceforth (1R,2S)-ACHC-OEt ) represents a critical class of cyclic



While the trans-isomers (e.g., (1R,2R)) are widely recognized for forming stable 14-helices, the (1R,2S)-cis-isomer discussed here serves two distinct, high-value functions:

  • Turn Inducer: It promotes specific non-helical secondary structures (turns and sheets) in peptidomimetics.

  • Chiral Precursor: It is the kinetic product of hydrogenation and serves as the primary entry point to the trans-series via base-mediated epimerization.

This guide details the synthesis, enzymatic resolution, and solid-phase handling of this scaffold.

Structural & Stereochemical Analysis

The utility of (1R,2S)-ACHC-OEt lies in its gauche relationship between the amine and carboxylate groups.

Feature(1R,2S)-Isomer (cis)(1R,2R)-Isomer (trans)
Substituent Relationship cis (Axial/Equatorial or Eq/Ax)trans (Diequatorial)
Torsion Angle (

)
~60°~180°
Foldamer Propensity Hairpins, Reverse Turns, Sheets14-Helix (Stable)
Synthetic Origin Kinetic product (Hydrogenation)Thermodynamic product (Epimerization)

Mechanism of Action: In a peptide backbone, the (1R,2S) geometry forces the backbone into a "kinked" conformation, disrupting continuous helices but stabilizing

Protocol A: Synthesis and Enzymatic Resolution

The synthesis targets the cis-racemate followed by enzymatic optical resolution. This method is preferred over asymmetric synthesis for scale-up due to the low cost of starting materials.

Workflow Diagram

SynthesisWorkflowStartEthyl 2-Aminobenzoate(Anthranilate)Step1Hydrogenation(Rh/Al2O3, H2)Start->Step1 50 bar, 50°CInterrac-cis-ACHC-OEt(Kinetic Product)Step1->InterStep2Enzymatic Resolution(CAL-B Lipase)Inter->Step2 Selective HydrolysisProd1(1R,2S)-ACHC-OEt(Target)Step2->Prod1 Unreacted EsterProd2(1S,2R)-Acid(Hydrolyzed Byproduct)Step2->Prod2

Figure 1: Chemoenzymatic route to optically pure (1R,2S)-ACHC-OEt.

Step-by-Step Methodology
Phase 1: Hydrogenation (Racemate Synthesis)
  • Substrate: Dissolve ethyl 2-aminobenzoate (16.5 g, 100 mmol) in ethanol (150 mL).

  • Catalyst: Add 5% Rh/Al

    
    O
    
    
    (1.5 g). Note: Rhodium is essential for cis-selectivity; Palladium often leads to over-reduction or ring opening.
  • Reaction: Pressurize to 50 bar H

    
     in a high-pressure autoclave. Stir at 50°C for 12 hours.
    
  • Workup: Filter through Celite to remove catalyst. Concentrate in vacuo.

  • Validation:

    
    H NMR should show the methine protons of the ring (H-1 and H-2) with a coupling constant 
    
    
    Hz (indicative of cis).
Phase 2: Enzymatic Resolution (CAL-B)

Principle: Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the (1S,2R)-ester, leaving the desired (1R,2S)-ester intact.

  • Setup: Suspend rac-cis-ACHC-OEt (10 g) in phosphate buffer (pH 7.2, 100 mL) containing 10% acetone (co-solvent).

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 1.0 g).

  • Monitoring: Stir at 30°C. Monitor pH; maintain pH 7.2 by automatic addition of 1.0 M NaOH (pH-stat).

  • Termination: Stop when conversion reaches 50% (approx. 24-48 h). Filter off the enzyme beads.

  • Extraction (Critical Step):

    • Extract the aqueous phase with diethyl ether (

      
       mL) at pH 7.
      
    • Organic Layer: Contains the (1R,2S)-ACHC-OEt (Target). Dry over MgSO

      
       and concentrate.
      
    • Aqueous Layer: Contains the (1S,2R)-amino acid (free acid).

Protocol B: Peptide Coupling & Handling

Incorporating (1R,2S)-ACHC into peptides is challenging due to the steric bulk of the cyclohexane ring adjacent to the amine.

Protection Strategy

Before coupling, the free amine must be protected (typically Fmoc) and the ester hydrolyzed if it is not the C-terminal residue.

  • Fmoc Protection: Standard Fmoc-OSu conditions (NaHCO

    
    /Dioxane).
    
  • Ester Hydrolysis: LiOH in THF/H

    
    O. Caution: Avoid strong base/heat to prevent epimerization to the trans-isomer.
    
Solid-Phase Synthesis (SPPS) Protocol

Reagents:

  • Coupling Agent: HATU (preferred over HBTU/DIC due to sterics).

  • Base: DIPEA (Diisopropylethylamine).

  • Resin: Wang or Rink Amide.

Coupling Cycle (for attaching Fmoc-AA-OH to (1R,2S)-ACHC-resin):

  • Deprotection: 20% Piperidine in DMF (

    
     min). Note: Extended time required due to steric shielding of the amine.
    
  • Wash: DMF (

    
    ).
    
  • Activation: Pre-activate incoming Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) for 2 minutes.

  • Coupling: Add to resin. Shake for 2-4 hours (double standard time).

  • Kaiser Test: Often unreliable for secondary amines; use Chloranil test or micro-cleavage LC-MS to verify coupling.

Application: Foldamer Design Logic

The choice between cis ((1R,2S)) and trans ((1R,2R)) dictates the secondary structure.

FoldamerLogicPrecursorEthyl (1R,2S)-ACHCDirectUseDirect IncorporationPrecursor->DirectUseEpimerizationBase Epimerization(NaOEt/EtOH)Precursor->EpimerizationStructure1Result: Beta-Hairpin / Turn(Sheet Formation)DirectUse->Structure1 ConstraintTransProductEthyl (1R,2R)-ACHC(Trans)Epimerization->TransProductStructure2Result: 14-Helix(Stable Rod)TransProduct->Structure2 H-Bond Network

Figure 2: Divergent structural outcomes based on stereochemical processing.

Therapeutic Implications[1]
  • Antimicrobial Peptides (AMPs): (1R,2S)-residues disrupt helicity, which can be useful to break hemolytic amphipathic helices while maintaining antimicrobial activity (selectivity tuning).

  • Somatostatin Analogs: The cis-geometry mimics the Type II'

    
    -turn found in many bioactive macrocycles.
    

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Appella, D. H., et al. (1999). Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society, 121(26), 6206–6212. Link

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed enantioselective ring opening of unactivated alicyclic beta-lactams in an organic solvent. Organic Letters, 5(8), 1209–1212. Link

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913–941. Link

  • Lee, H. S., et al. (2004). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Organic & Biomolecular Chemistry, 2, 1319-1325. Link

Application Notes & Protocols: Strategic Utilization of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Chiral Scaffold

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclohexane backbone, coupled with the specific cis stereochemical arrangement of the amine and ester functionalities, provides a well-defined three-dimensional architecture. This structure is an invaluable starting point for the synthesis of complex molecular targets where precise control of stereochemistry is paramount for biological activity.[1][2] As a chiral building block, it serves as a versatile scaffold for introducing diversity and exploring structure-activity relationships (SAR) in drug discovery programs, notably in the development of enzyme inhibitors and other therapeutic agents.[3]

This guide provides an in-depth exploration of the core reaction protocols involving this key intermediate. It is designed for researchers and drug development professionals, offering not just procedural steps, but the underlying chemical logic to empower effective and reproducible synthesis.

Compound Property Value
IUPAC Name ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate[4]
Molecular Formula C₉H₁₇NO₂[4]
Molecular Weight 171.24 g/mol [4]
Stereochemistry cis configuration of amine and ester groups
Appearance Typically supplied as a free base (liquid) or HCl salt (solid)[5][6]

Synthetic Origin: A Practical Approach via Asymmetric Reductive Amination

The enantiomerically pure title compound is most practically synthesized on a large scale through an asymmetric reductive amination of the corresponding β-ketoester, ethyl 2-oxocyclohexanecarboxylate.[7] This method establishes the critical stereocenters in a controlled manner. The key to success is the use of a chiral amine, such as (R)-α-methylbenzylamine, which directs the stereochemical outcome of the reduction. The resulting diastereomeric mixture can then be efficiently separated, often by fractional crystallization of a suitable salt, to yield the desired (1R,2S) isomer in high optical purity.[7]

cluster_0 Synthesis Workflow A Ethyl 2-oxocyclohexanecarboxylate C Reductive Amination (e.g., H₂, Pd/C or NaBH₃CN) A->C B Chiral Amine ((R)-α-methylbenzylamine) B->C D Diastereomeric Mixture C->D Forms imine/enamine intermediate, then reduced E Salt Formation & Crystallization (e.g., with HBr) D->E Separation of diastereomers F Ethyl (1R,2S)-2-aminocyclohexane- 1-carboxylate E->F Isolation of pure enantiomer

Caption: High-level workflow for the asymmetric synthesis.

Protocol 1: Amide Bond Formation via N-Acylation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry, forming the backbone of peptides and a vast array of top-selling pharmaceuticals.[8][9] The primary amine of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a proficient nucleophile, readily participating in N-acylation reactions with activated carboxylic acids.

The underlying principle of this reaction involves the "activation" of a carboxylic acid's carbonyl group to render it sufficiently electrophilic for attack by the amine.[10] This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

cluster_1 Amide Coupling Workflow RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-acylisourea ester) RCOOH->ActiveEster Coupling Coupling Reagent (e.g., EDC, HATU) Coupling->ActiveEster Activation Product N-Acylated Product ActiveEster->Product Nucleophilic Attack Amine Ethyl (1R,2S)-2-aminocyclohexane- 1-carboxylate Amine->Product Base Non-nucleophilic Base (e.g., DIPEA) Base->Product Scavenges acid byproduct

Caption: General workflow for N-acylation (amide coupling).

Detailed Step-by-Step Protocol (EDC/HOBt Coupling)

This protocol describes a robust and widely used method for amide bond formation. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is effective at minimizing side reactions and racemization.

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.5 M concentration).

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent itself.

  • Activation: To the stirring solution, add HOBt (1.1 eq) and EDC hydrochloride (1.1 eq). Stir the mixture at room temperature for 15-30 minutes.

    • Causality: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an HOBt-ester, which is less prone to racemization and side reactions, yet still highly reactive towards the amine.

  • Amine Addition: In a separate flask, dissolve ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (1.05 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

    • Causality: The amine acts as the nucleophile. DIPEA is used to neutralize the HCl salt of EDC and the HOBt that is released during the reaction, driving the equilibrium towards product formation.[11] An excess is used to ensure the reaction medium remains basic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: a. Dilute the reaction mixture with the solvent (e.g., DCM). b. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt, and finally with brine to remove residual water. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Comparative Data for Common Coupling Reagents
Coupling ReagentCommon BaseTypical SolventTemp. (°C)Key Considerations
EDC / HOBt DIPEA, Et₃NDCM, DMF0 to RTGood for preventing racemization; water-soluble urea byproduct is easily removed.[11]
HATU DIPEA, 2,4,6-CollidineDMF, ACN0 to RTVery fast and efficient, even for hindered amines/acids. Byproducts are water-soluble.[9]
Acyl Chloride Pyridine, Et₃NDCM, THF-20 to RTHighly reactive; requires prior conversion of acid to acyl chloride. Not suitable for sensitive substrates.[10]

Protocol 2: N-Alkylation via Reductive Amination

To introduce alkyl substituents on the nitrogen atom, converting the primary amine to a secondary amine, reductive amination is the method of choice. This powerful reaction proceeds in one pot by reacting the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ by a mild hydride reagent.[12]

cluster_2 Reductive Amination Workflow Amine Ethyl (1R,2S)-2-aminocyclohexane- 1-carboxylate Imine Imine/Enamine Intermediate Amine->Imine Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Imine Condensation (forms water) Product N-Alkylated Product Imine->Product Reductant Reducing Agent (e.g., NaBH(OAc)₃) Reductant->Product In situ Reduction

Caption: Workflow for N-alkylation via reductive amination.

Detailed Step-by-Step Protocol (STAB Reduction)

This protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB), a particularly mild and selective reducing agent that is ideal for reductive aminations. It tolerates a wide range of functional groups and does not readily reduce the starting aldehyde or ketone under the reaction conditions.[12]

  • Reagent Preparation: To a solution of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (1.0 eq) in a suitable solvent like 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M), add the aldehyde (1.0-1.2 eq) or ketone (1.2-1.5 eq).

    • Causality: DCE is the preferred solvent for STAB reductions.[12] A slight excess of the carbonyl compound is often used to drive the formation of the imine/enamine intermediate.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If using a less reactive ketone, the addition of a catalytic amount of acetic acid (0.1 eq) can accelerate imine formation.[12]

    • Causality: The acid catalyzes the dehydration step in imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.

    • Causality: STAB is moisture-sensitive but less so than other hydrides like NaBH₃CN, making it easier to handle. It selectively reduces the protonated iminium ion, which is more electrophilic than the starting carbonyl.

  • Reaction Monitoring: Allow the reaction to stir at room temperature until completion, as determined by TLC or LC-MS (typically 2-24 hours).

  • Work-up: a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude secondary amine by flash column chromatography on silica gel.

Parameter Details and Rationale
Carbonyl Source Aldehydes: Generally more reactive and require no catalyst. Ketones: Less reactive; may require a catalytic amount of acetic acid to facilitate imine formation.[12]
Reducing Agent NaBH(OAc)₃ (STAB): The preferred reagent. Mild, selective for the iminium ion, and does not require pH control. NaBH₃CN: Also effective but is highly toxic and requires acidic conditions, which may not be compatible with acid-sensitive functional groups.
Solvent DCE, THF: Common choices. DCE is often cited as the optimal solvent for STAB reactions.[12]
Outcome Forms a stable secondary amine, providing a key vector for molecular elaboration.

Conclusion

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a high-value, stereochemically defined building block for modern organic synthesis. The protocols for N-acylation and N-alkylation detailed herein represent the two most fundamental pathways for its elaboration. A thorough understanding of the causality behind each step—from solvent choice to reagent selection—enables the research scientist to troubleshoot reactions, adapt conditions for novel substrates, and confidently build complex molecular architectures with precise stereochemical control. The robust nature of these transformations ensures that this chiral scaffold will continue to be a mainstay in the design and synthesis of next-generation therapeutics.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Royal Society of Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). First asymmetric synthesis of the Kelatorphan-like enkephalinase inhibitor (1S,2R,2′S [ ] )-2-[2′-(N-hydroxycarbamoylmethyl)-3′-phenylpropionylamino]cyclohexane-1-carboxylic acid. Royal Society of Chemistry.
  • Xu, D., Prasad, K., Repič, O., & Blacklock, T. J. (1997). A practical synthesis of enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate via asymmetric reductive amination methodology. Tetrahedron: Asymmetry, 8(9), 1445–1451.
  • BenchChem. (2025). Ethyl cyclohex-2-ene-1-carboxylate synthesis pathway. BenchChem.
  • Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles.
  • Royal Society of Chemistry. (n.d.). A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • ResearchGate. (n.d.). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities.
  • PubChem. (2026). Ethyl(1r,2s)-2-aminocyclohexanecarboxylate. National Center for Biotechnology Information.
  • Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Stack Exchange Inc.
  • PubChem. (2024). Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Fluorochem. (n.d.). ETHYL (1S,2R)-2-AMINOCYCLOHEXANE-1-CARBOXYLATE HCL.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • ResearchGate. (n.d.). N-Acylation of 1,3,4,6-Tetra-О-acetyl-2-amino-2-deoxy-α-D-glucopyranose.
  • ResearchGate. (2024). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS.
  • UCHEM. (n.d.). CHIRAL AUXILIARIES.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Some reactions of ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate. Royal Society of Chemistry.
  • Pleiades Publishing. (n.d.). Synthesis of Amidophosphates Based on 1-Ethynyl-1-Aminocyclohexane Upon Microwave Activation and their Biological Activity.
  • PubChem. (n.d.). N-Ethyl-N-methylcyclohexanamine. National Center for Biotechnology Information.
  • Universal Biologicals. (n.d.). Ethyl cis-2-aminocyclohexane-1-carboxylate hydrochloride.
  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.
  • PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. National Center for Biotechnology Information.
  • PubMed Central. (n.d.). A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
  • National Institutes of Health. (n.d.). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PubMed Central.
  • PubChem. (2025). Ethyl 2-oxocyclohexanecarboxylate. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Aniline.

Sources

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Chiral Induction & Scaffold Design using Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Executive Summary

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (commonly referred to as cis-ACHC ethyl ester) is a conformationally constrained


-amino acid derivative. Unlike its flexible acyclic counterparts (e.g., 

-alanine), the cyclohexane ring locks the amine and carboxylate groups into a rigid cis-1,2 orientation. This structural preorganization makes it a high-value Chiral Scaffold and Auxiliary Precursor in asymmetric synthesis and drug discovery.

This guide details the practical application of this molecule in three critical domains:

  • Chiral Auxiliary Synthesis: Conversion to rigid oxazolidinones for "Evans-type" asymmetric alkylations.

  • Peptidomimetics (Foldamers): Use as a structural auxiliary to induce specific secondary structures (turns/helices) in peptide backbones.

  • Ligand Design: Synthesis of cis-diamine and amino-alcohol ligands for transition metal catalysis.

Molecule Profile & Stereochemistry

The (1R,2S) configuration denotes a cis-relationship between the amino and ester groups. This is distinct from the trans-isomer (often used in 14-helix foldamers).

PropertySpecification
IUPAC Name Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Common Name cis-ACHC ethyl ester
Stereochemistry (1R, 2S) [Cis-configuration]
Conformation Chair (Axial/Equatorial substitution pattern minimizes A-strain)
Key Utility Precursor to cis-fused oxazolidinones;

-turn inducer
CAS No. 192047-04-4 (Generic cis: 1436-60-8)

Workflow A: Synthesis of the "Cyclohexyl-Evans" Auxiliary

While the ester itself acts as a scaffold, its most potent application as a removable chiral auxiliary is realized by converting it into a cis-fused oxazolidinone. This bicyclic auxiliary offers superior facial shielding compared to standard acyclic auxiliaries due to the rigid cyclohexane backbone.

Mechanism of Action

The cis-fused oxazolidinone creates a steric wall. When N-acylated, the carbonyl oxygen chelates with a Lewis acid (e.g., Li+, Ti4+), locking the substrate in a Z-enolate geometry. The cyclohexane ring blocks the re-face, forcing electrophilic attack from the si-face (or vice versa depending on auxiliary enantiomer).

G Ester Ethyl (1R,2S)-ACHC (Starting Material) Alcohol (1R,2S)-2-Aminocyclohexanol (Intermediate) Ester->Alcohol LiAlH4, THF 0°C -> RT Auxiliary Cis-Fused Oxazolidinone (The Auxiliary) Alcohol->Auxiliary CDI or Phosgene Et3N, CH2Cl2 Acylated N-Acyl Imide (Active Species) Auxiliary->Acylated R-COCl, n-BuLi -78°C Product Chiral Product (>98% ee) Acylated->Product 1. LDA/TiCl4 2. Electrophile 3. Hydrolysis

Figure 1: Transformation of the ester scaffold into a functional Chiral Auxiliary for asymmetric alkylation.

Detailed Protocol

Step 1: Reduction to Amino Alcohol

  • Dissolve ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (10 mmol) in anhydrous THF (50 mL).

  • Cool to 0°C under Argon.

  • Slowly add LiAlH4 (2.5 equiv) pellets or solution. Caution: Exothermic.

  • Reflux for 4 hours.

  • Quench via Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Concentrate filtrate to yield (1R,2S)-2-aminocyclohexanol.

Step 2: Cyclization to Oxazolidinone

  • Dissolve the amino alcohol (10 mmol) in dry CH2Cl2 (40 mL).

  • Add Carbonyldiimidazole (CDI) (1.2 equiv).

  • Stir at room temperature for 12 hours.

  • Wash with 1M HCl (to remove imidazole) and brine.

  • Recrystallize from EtOAc/Hexanes.

    • Result: A white crystalline solid (The "Cyclohexyl-Evans" Auxiliary).

Step 3: Asymmetric Alkylation (Example)

  • Deprotonate the N-propionyl oxazolidinone with NaHMDS at -78°C.

  • Add benzyl bromide.

  • The rigid cis-cyclohexane backbone blocks the back face, yielding the

    
    -methylated product with >95% de.
    

Workflow B: Foldamer Synthesis (Structural Auxiliary)

In peptide chemistry, the (1R,2S)-ACHC ester is used as a Structural Auxiliary . It is not removed; instead, it is incorporated into the backbone to force the peptide into a specific shape (Secondary Structure Induction).

  • Trans-ACHC: Induces 14-helix formation.

  • Cis-ACHC (1R,2S): Induces Reverse Turns and Hairpins .

Coupling Protocol (Solid Phase)

The amine of ACHC is sterically hindered (secondary amine on a ring). Standard coupling protocols must be modified.

ReagentStandard ProtocolACHC Modified ProtocolReason
Coupling Agent HBTU / DICHATU or PyBOP Higher reactivity needed for hindered amine.
Base DIPEA (2 equiv)HOAt (additive) + DIPEAHOAt reduces racemization and accelerates coupling.
Time 1 hour3-6 hours (Double Coupling)Steric bulk slows kinetics.
Deprotection 20% Piperidine20% Piperidine (Extended)Fmoc removal is slower on secondary amines.

Application Note: When designing a foldamer, inserting a single (1R,2S)-ACHC residue between two


-amino acids often nucleates a 

-turn, which is critical for mimicking protein loops in drug design.

Workflow C: Ligand Synthesis (Salen-Type)

The ester can be converted into cis-1,2-diaminocyclohexane derivatives, which are privileged scaffolds for "Salen" type ligands used in Jacobsen epoxidation or hydrolytic kinetic resolution.

Protocol:

  • Amidation: React the ester with ammonia or a primary amine to form the amide.

  • Hofmann Rearrangement: Treat the primary amide with PhI(OAc)2 or Br2/NaOH to convert the amide to an amine with retention of stereochemistry.

  • Result: (1R,2S)-1,2-diaminocyclohexane.

  • Ligand Formation: Condense with 2 equivalents of 3,5-di-tert-butylsalicylaldehyde to form the chiral Salen ligand.

Scientific Rationale & Troubleshooting

Why (1R,2S) vs (1R,2R)?

  • The (1R,2R) trans-isomer is the industry standard for many ligands (e.g., Trost ligands).

  • The (1R,2S) cis-isomer possesses a unique "bite angle" in metal coordination and forces a different puckering of the cyclohexane ring. In foldamers, the cis geometry brings the N and C termini closer (approx 3.8 Å), promoting turns, whereas trans extends them (approx 5.5 Å), promoting helices.

Self-Validating the Enantiopurity:

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10).

  • Expectation: The (1R,2S) isomer should resolve distinctly from the (1S,2R) enantiomer.

  • Tip: Always derivatize a small aliquot with a chiral isocyanate (e.g., phenyl isocyanate) if direct resolution of the ester is poor.

References

  • Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers." Journal of the American Chemical Society, 121(11), 2309–2310. (Foundational work on ACHC foldamers). Link

  • Knapp, S., et al. (1998). "Synthesis of cis-Amino Alcohol Auxiliaries and Their Application in Asymmetric Synthesis." Journal of Organic Chemistry, 63(6), 1937–1942. (Protocol for amino alcohol conversion).[][2][3] Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Defines the structural auxiliary role of ACHC). Link

  • Bernardi, L., et al. (2003). "Cis-2-Aminocyclohexanecarboxylic Acid Derivatives as Organocatalysts." Tetrahedron: Asymmetry, 14(24), 3867–3871. (Organocatalysis application). Link

  • Fuller, A. A., et al. (2005). "Ureidopeptide Foldamers: Helical Structures Composed of Alpha-Amino Acid and Urea Residues." Journal of the American Chemical Society, 127(15), 5376-5383. (Detailed synthesis protocols for ACHC derivatives). Link

Sources

Troubleshooting & Optimization

optimizing yield in ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield & Stereochemical Integrity Ticket Priority: High (Lactamization Risk) Current Status: Operational

🟢 System Status & Core Directive

Welcome to the Technical Support Hub for Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate . This molecule is a critical chiral


-amino acid derivative, often used as a pharmacophore in foldamer research and drug design (e.g., Edoxaban intermediates).

The Central Paradox: The (1R,2S) configuration places the amine and ester groups in a syn-clinal relationship. This proximity makes the molecule thermodynamically prone to intramolecular cyclization, forming the bicyclic lactam (7-azabicyclo[4.2.0]octan-8-one). Yield optimization is not just about synthesis; it is about preventing this "suicide" reaction during isolation.

📂 Knowledge Base (KB)

KB-001: The "Lactam Trap" & Salt Stabilization

Severity: Critical Mechanism: Under neutral or basic conditions, the free amine at C2 performs a nucleophilic attack on the carbonyl carbon of the ethyl ester at C1. This releases ethanol and forms a stable lactam, irreversibly destroying your product.

The Solution: You must never isolate the free base. The product must exist as a protonated ammonium salt (hydrochloride or tosylate) at all times. The protonation (


) removes the nucleophilicity of the nitrogen, preventing cyclization.
KB-002: Synthetic Route Selection

To optimize yield, we recommend Route B (Resolution) for scale-up and Route A (Asymmetric Hydrogenation) for high-value, small-scale purity.

Route A: Asymmetric Hydrogenation (The "Rossen" Approach)

Best for: High ee%, atom economy.

  • Substrate: Ethyl 2-(acetylamino)cyclohex-1-enecarboxylate.

  • Catalyst: [Rh(COD)(DuPhos)]OTf or equivalent chiral phosphine ligands.

  • Yield Factor: High (>95% ee), but requires expensive ligands and high-pressure equipment.

Route B: Classical Resolution (The Robust Path)

Best for: Reliability, bulk synthesis.

  • Substrate: Racemic cis-2-aminocyclohexanecarboxylic acid (via hydrogenation of ethyl anthranilate).

  • Resolving Agent: L-(+)-Tartaric acid.

  • Yield Factor: Theoretical max is 50%, but robust against catalyst poisoning.

🛠️ Experimental Protocols

Protocol 1: Esterification without Lactamization

Use this protocol to convert the resolved (1R,2S)-amino acid into the ethyl ester.

Reagents:

  • (1R,2S)-2-aminocyclohexane-1-carboxylic acid (Resolved)

  • Absolute Ethanol (Anhydrous)

  • Thionyl Chloride (

    
    ) or Acetyl Chloride
    

Step-by-Step Workflow:

  • Preparation (0°C): Charge a flame-dried flask with Absolute Ethanol (20 vol). Cool to 0°C under

    
    .
    
  • Activation: Add

    
     (3.0 equiv) dropwise. Caution: Exothermic. Stir for 30 mins to generate anhydrous HCl in situ.
    
  • Addition: Add the solid amino acid (1.0 equiv) in one portion.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC.[1][2][3][4] Do not over-reflux, or you risk acid-catalyzed epimerization to the trans-isomer.

  • Concentration (Critical Step): Evaporate solvent in vacuo.

    • WARNING: Do not fully dry to a "bone dry" solid if the bath temp is >40°C.

    • Co-evaporation: Add toluene and re-evaporate twice to remove excess HCl and water.

  • Crystallization: Triturate the residue with cold diethyl ether or EtOAc. The product will precipitate as the Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate Hydrochloride salt.

  • Filtration: Filter under inert atmosphere (hygroscopic).

📊 Troubleshooting Matrix

Ticket ID Symptom Diagnosis Corrective Action
ERR-01 Product is a white solid, insoluble in water, MP > 150°C.Lactam Formation. You likely performed a basic workup (e.g.,

wash) or allowed the free base to stand.
Irreversible. Restart synthesis. In the future, maintain pH < 4.0 at all times.
ERR-02 Product is an oil that refuses to crystallize.Hygroscopicity / Impurity. The HCl salt is extremely hygroscopic.(1) Dry under high vacuum with

. (2) Use anhydrous ether for trituration. (3) Check for residual ethanol.
ERR-03 Low ee% (<80%) after resolution.Incomplete Resolution. The diastereomeric salt precipitation was stopped too early.Recrystallize the tartrate salt from water/ethanol before liberating the amino acid for esterification.
ERR-04 Presence of trans-isomer (1R,2R).Epimerization. Acid-catalyzed epimerization occurred during prolonged reflux.Reduce reflux time. Ensure the starting material was pure cis.

📉 Visualizing the "Yield Trap"

The following diagram illustrates the critical bifurcation point where yield is lost to lactamization versus the successful isolation pathway.

YieldOptimization cluster_trap Yield Trap (The Lactam Cycle) Start Starting Material: (1R,2S)-Amino Acid Esterification Esterification (EtOH / SOCl2) Start->Esterification Reflux Intermediate Intermediate: Protonated Ester Salt Esterification->Intermediate In situ HCl BaseWash Workup Error: Basic Wash (NaHCO3) Intermediate->BaseWash Mistake: pH > 7 Isolation Isolation: Evaporate & Triturate w/ Ether Intermediate->Isolation Maintain Acidic pH FreeBase Free Base Species (Unstable) BaseWash->FreeBase Deprotonation Lactam Lactam (Impurity) 7-azabicyclo[4.2.0]octan-8-one FreeBase->Lactam Spontaneous Cyclization (Yield Loss) FinalProduct Final Product: HCl Salt (Stable) Isolation->FinalProduct Crystallization

Figure 1: The "Lactam Trap" workflow. Note that any excursion into basic pH triggers spontaneous cyclization, destroying the ester.

❓ Frequently Asked Questions (FAQs)

Q: Can I use the free base for a coupling reaction (e.g., amide bond formation)? A: Yes, but you must generate it in situ. Do not isolate it. Add the HCl salt to your coupling mixture (e.g., DMF/DCM) and add a non-nucleophilic base (like DIPEA or NMM) immediately before adding the coupling partner. This minimizes the time the free amine exists unreacted.

Q: Why use the ethyl ester instead of the methyl ester? A: Ethyl esters are generally more stable against hydrolysis than methyl esters. However, the lipophilicity of the ethyl group also slightly increases the solubility of the salt in organic solvents, which can make crystallization harder. If "oiling out" is persistent, ensure your ether/heptane antisolvent is strictly anhydrous.

Q: How do I determine the enantiomeric excess (ee) of the salt? A: Direct chiral HPLC of the salt can be difficult. It is standard practice to derivatize a small aliquot with a chiral auxiliary (like Mosher's acid chloride) or simply protect with Boc-anhydride and run Chiral HPLC on the N-Boc-protected ester.

📚 References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

    • Context: Establishes the structural importance and stability profiles of cyclic beta-amino acids.

  • Rossen, K., et al. (1998). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (R)-Piperazine-2-carboxylic Acid Derivatives." Tetrahedron Letters, 39, 6823.

    • Context: While focused on piperazines, this seminal work by Merck describes the catalytic systems (Rh-DuPhos) applicable to cyclic enamide hydrogenation for high ee.

  • Kobayashi, S., et al. (2006). "Chiral Lewis Acid-Catalyzed Enantioselective Synthesis of Beta-Amino Acids." Chemical Reviews, 106(7).

    • Context: Comprehensive review of synthetic routes including the resolution and desymmetrization strategies for 2-aminocyclohexanecarboxylates.

  • Patent US6210956B1. "Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters..."[5] Link

    • Context: Provides industrial protocols for enzymatic resolution and handling of cyclohexanecarboxylate derivatives, extrapolatable to the 1,2-system.

Sources

Technical Support Center: Purification of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile chiral building block and require methods for achieving high purity. This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and validated workflows to address common purification challenges.

Introduction: The Importance of Purity

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a cis-β-amino ester, a critical intermediate in the synthesis of various pharmaceuticals and complex molecules.[1] Its specific stereochemistry is paramount for its biological activity and the success of subsequent synthetic steps. The presence of byproducts, particularly diastereomers or cyclized impurities, can significantly hinder reaction efficiency and complicate downstream processes. This guide provides a structured approach to identifying and removing these impurities.

Part 1: Troubleshooting and FAQs

This section addresses the most common issues encountered during the purification of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate in a direct question-and-answer format.

Q1: My final product is an oil that won't crystallize, or it has a low, broad melting point. What are the likely impurities?

A broad melting range is a classic indicator of impurity, which disrupts the compound's crystal lattice. For this specific amino ester, the most common culprits are:

  • Diastereomers: The presence of the trans-isomer is a frequent issue. Diastereomers often have very similar physical properties, making them difficult to separate and leading to eutectic mixtures that are difficult to crystallize.[2][3]

  • Residual Solvents: Incomplete removal of reaction or workup solvents (e.g., ethanol, dichloromethane, ethyl acetate) will depress the melting point.

  • Lactam Formation: As a β-amino ester, the compound is susceptible to intramolecular cyclization to form the corresponding β-lactam, especially if heated for prolonged periods or under certain catalytic conditions.[4][5][6]

  • Hydrolysis Product: The ethyl ester can hydrolyze to the parent carboxylic acid, (1R,2S)-2-aminocyclohexane-1-carboxylic acid, particularly if exposed to acidic or basic aqueous conditions during workup.[7][8][9]

Q2: My NMR spectrum shows more than the expected number of peaks. How can I identify the byproducts?

Careful analysis of your ¹H and ¹³C NMR spectra is the most powerful tool for identifying impurities.

  • To Identify Diastereomers: Look for a second set of signals with slightly different chemical shifts, particularly for the protons on the cyclohexane ring. The coupling constants for the protons at C1 and C2 will be different for the cis and trans isomers.

  • To Identify the Lactam: You will observe the disappearance of the ethyl ester signals (the quartet and triplet) and the appearance of new signals corresponding to the constrained four-membered ring.

  • To Identify the Hydrolyzed Acid: The characteristic quartet and triplet of the ethyl group will be absent. The presence of a broad singlet for the carboxylic acid proton may be visible, though it can exchange with residual water.

  • To Identify Starting Materials: If your synthesis involved the reduction of an enamine or another precursor, look for characteristic peaks of that starting material. For instance, if you started from ethyl 2-hydroxycyclohexanecarboxylate, you would look for the proton attached to the carbon bearing the hydroxyl group.[10][11]

Q3: I'm struggling with column chromatography on silica gel. My product streaks badly or doesn't elute at all. What is happening?

This is a very common problem when purifying basic amines on standard silica gel.

  • The Cause: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[12] The basic amine group of your product interacts strongly with these acidic sites via an acid-base interaction. This can lead to irreversible adsorption (loss of product) or slow, uneven elution, which manifests as severe tailing or "streaking" on a TLC plate and a broad elution profile during column chromatography.[13]

  • The Solution: You must neutralize or passivate the acidic sites on the silica. The most common and effective method is to add a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.5-2% by volume).[12][13] The TEA will preferentially bind to the acidic sites, allowing your desired compound to elute cleanly. Alternatively, using an amine-functionalized silica stationary phase can provide excellent results without mobile phase modifiers.[12]

Q4: How can I effectively separate the desired cis-(1R,2S) diastereomer from the trans isomer?

Separating diastereomers is challenging due to their similar polarities. Two primary strategies are effective:

  • Diastereomeric Salt Crystallization: This is a powerful classical resolution technique. By reacting your mixture of diastereomeric amino esters with a chiral acid (e.g., tartaric acid, mandelic acid), you form a new pair of diastereomeric salts. These salts have different physical properties, including solubility. With careful selection of the resolving agent and crystallization solvent, one salt will preferentially crystallize, allowing for separation by filtration.[14]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC on a suitable stationary phase can resolve diastereomers. Both normal-phase and reversed-phase columns can be effective, but optimization is key.[3][15] The separation factor often depends on the specific column chemistry and mobile phase composition.[3]

Part 2: Validated Purification Protocols

This section provides step-by-step methodologies for the most common and effective purification scenarios.

Protocol 2.1: Purification by Recrystallization (Mixed Solvent System)

Recrystallization is a purification technique that involves dissolving a solid in a solvent and then changing conditions to allow pure crystals to reform, leaving impurities behind in the solution.[16] A mixed solvent system is often effective when a single solvent is not ideal.[17]

Objective: To remove less soluble or more soluble impurities from the crude product.

Step-by-Step Methodology:

  • Solvent Screening: In separate test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene). The ideal "solvent 1" will dissolve the compound well when hot but poorly when cold. The ideal "solvent 2" (or anti-solvent) will not dissolve the compound well even when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "solvent 1" (e.g., ethanol) required to fully dissolve the solid. Ensure the solution is near boiling.

  • Induce Cloudiness: While the solution is still hot, slowly add "solvent 2" (e.g., water or hexanes) dropwise until you reach the "cloud point," where the solution becomes persistently turbid.[17] This indicates the solution is saturated.

  • Re-clarification: Add a few more drops of hot "solvent 1" until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold "solvent 2" or a cold mixture of the two solvents to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a vacuum.

Protocol 2.2: Flash Column Chromatography on Amine-Treated Silica Gel

This protocol is designed to overcome the challenges of purifying basic amines on standard silica gel.

Objective: To separate the target compound from impurities with different polarities.

Step-by-Step Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method. Test various mobile phase compositions (e.g., gradients of ethyl acetate in hexanes). To each solvent system, add 1% triethylamine (TEA). The ideal system will give your product an Rf value of ~0.3.

  • Column Preparation:

    • Prepare your chosen eluent (e.g., 80:20 Hexanes:Ethyl Acetate + 1% TEA).

    • Prepare a slurry of silica gel in the eluent and carefully pack your chromatography column.

    • Equilibrate the column by running 2-3 column volumes of the eluent through the silica until the baseline is stable.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system. If necessary, you can gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator. High vacuum may be necessary to remove all traces of TEA.

Part 3: Data Summary Tables

Table 1: Common Byproducts and Their Characteristics
Byproduct NameMolecular FormulaKey Identification Features
trans-isomer (diastereomer)C₉H₁₇NO₂Different coupling constants in ¹H NMR for C1-H and C2-H. A separate spot on TLC/peak in HPLC.
(1R,2S)-2-aminocyclohexane-1-carboxylic acidC₇H₁₃NO₂Absence of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) in ¹H NMR. Broad OH/NH peaks.[7]
β-Lactam byproductC₇H₁₁NOAbsence of ethyl ester signals in ¹H NMR. Appearance of characteristic signals for a 4-membered ring.[4]
Ethyl 2-hydroxycyclohexanecarboxylateC₉H₁₆O₃Presence of a hydroxyl (-OH) peak in the IR spectrum. A distinct signal in the ¹H NMR for the CH-OH proton.[11]
Table 2: Recommended Starting Conditions for Purification
Purification MethodStationary PhaseRecommended Mobile Phase / Solvent SystemTarget Impurities Removed
Flash ChromatographySilica GelHexanes/Ethyl Acetate gradient (e.g., 10% to 50% EtOAc) + 1% TriethylamineByproducts of different polarity (starting materials, lactam).
Flash ChromatographyAmine-Functionalized SilicaHexanes/Ethyl Acetate gradientSame as above, often with better peak shape.[12]
Reversed-Phase ChromatographyC18 SilicaAcetonitrile/Water gradient with 0.1% TEA or NH₄OH (to keep pH basic)[13]Highly polar impurities (e.g., hydrolyzed acid).
RecrystallizationN/AEthanol/Water, Isopropanol/Hexanes, Ethyl Acetate/HexanesDiastereomers (sometimes), impurities with different solubility.

Part 4: Visual Workflows

Diagram 1: General Purification Workflow

G cluster_start Start cluster_analysis Analysis cluster_decision Method Selection cluster_purification Purification cluster_end Finish Crude Crude Product (Post-Workup) Analysis Purity Analysis (TLC, NMR, LC-MS) Crude->Analysis Decision Impurity Profile? Analysis->Decision Chromo Column Chromatography Decision->Chromo  Polarity Difference  (e.g., Lactam, SM) Recryst Recrystallization Decision->Recryst Crystalline Solid & Diastereomer Issue   Pure Pure Product Chromo->Pure Recryst->Pure FinalAnalysis Final Purity Check (>98%) Pure->FinalAnalysis

Caption: A generalized workflow for the purification and analysis of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.

Diagram 2: Troubleshooting Chromatography Issues

G Start Problem: Product Streaking on Silica Gel Cause Cause: Acid-Base Interaction (Basic Amine + Acidic Silica) Start->Cause Solution1 Solution A: Modify Mobile Phase Cause->Solution1 Solution2 Solution B: Change Stationary Phase Cause->Solution2 Action1 Add 1% Triethylamine (TEA) or 0.5% NH4OH to Eluent Solution1->Action1 Action2 Use Amine-Functionalized Silica Column Solution2->Action2 Action3 Use Reversed-Phase (C18) with a Basic Mobile Phase Solution2->Action3 Result Result: Clean Elution & Good Peak Shape Action1->Result Action2->Result Action3->Result

Caption: A decision tree for troubleshooting common issues encountered during the chromatographic purification of basic amines.

References

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
  • Rowan College at Burlington County. CHE 241 Lab 2: Recrystallization. Chemistry Solutions. Available at: [Link]

  • University of Colorado Boulder. Recrystallization and Crystallization. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • US4874473A - Separation of diastereomers by extractive distillation. Google Patents.
  • WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.
  • Organic Syntheses Procedure. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Available at: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]

  • PubChem. Ethyl(1r,2s)-2-aminocyclohexanecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-(Diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate;ethanol;hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • ResearchGate. Prep-scale resolution of ethyl cis 2-aminocyclohexanecarboxylate (8) a... Available at: [Link]

  • Beilstein Journals. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Available at: [Link]

  • Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Available at: [Link]

  • ResearchGate. S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene). Available at: [Link]

  • Organic Chemistry Portal. Lactam synthesis. Available at: [Link]

  • ResearchGate. Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate (8) a in organic media. Available at: [Link]

  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

  • YouTube. Lactam Formation Reactions. Available at: [Link]

  • Chromatography Today. Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Available at: [Link]

  • Wikipedia. Acetaldehyde. Available at: [Link]

  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

  • PubMed. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Available at: [Link]

  • ResearchGate. 2,1-Benzothiazine 2,2-Dioxides. 5*. Hydrolysis of Alkyl 1-R-4-Hydroxy-2,2-Dioxo-1Н-2λ6,1-Benzo-Thiazine-3-Carboxylates. Available at: [Link]

  • PMC. Novel and Recent Synthesis and Applications of β-Lactams. Available at: [Link]

  • RSC Publishing. Formation of β-lactams from tricarbonyliron lactone complexes. Available at: [Link]

  • PMC. (1R,2S)-[(R)-1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-yl] 2-ethynylcyclopropane-1-carboxylate. Available at: [Link]

  • PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Available at: [Link]

Sources

Technical Support Center: Purity Profiling of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

[1]

Case Reference: #CIS-HEX-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a critical chiral building block, notably serving as the core scaffold for Factor Xa inhibitors (e.g., Edoxaban derivatives).[1] Its utility is defined by the precise cis-stereochemistry of the 1,2-substitution.[1][3]

The Critical Failure Mode: The thermodynamic instability of the cis-isomer relative to the trans-isomer.[2] Under basic conditions or thermal stress, the C1-stereocenter is prone to epimerization, leading to the formation of the thermodynamically favored trans-isomer (diequatorial conformation).

Module 1: The "Double Peak" Phenomenon (Stereochemical Purity)[2]

User Ticket: "I am seeing a split peak or a shoulder on my main peak in HPLC. My COA says >99% ee, but my chromatogram shows ~95%."

Root Cause Analysis: Epimerization

The most common impurity is Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate (the trans-isomer).[1][2]

  • Mechanism: The

    
    -proton at C1 is acidic due to the adjacent ester carbonyl.[1][2] Bases (even weak ones like bicarbonate or residual amines) can deprotonate C1, forming an enolate intermediate.[1][2] Upon reprotonation, the system relaxes into the thermodynamically more stable trans configuration.[2]
    
  • Thermodynamics: In 1,2-disubstituted cyclohexanes, the trans-isomer (diequatorial) is significantly lower in energy than the cis-isomer (axial/equatorial).[2]

Diagnostic Workflow

Use the following decision tree to identify if your "ghost peak" is a stereoisomer or a chemical degradant.

TroubleshootingFlowStartUnknown Peak Detected(0.1% - 5.0% Area)CheckRRTCheck Relative Retention Time (RRT)Start->CheckRRTIsRRTCloseIs RRT 0.9 - 1.1?CheckRRT->IsRRTCloseStereoCheckSuspect Stereoisomer(Trans-isomer or Enantiomer)IsRRTClose->StereoCheckYesChemCheckSuspect Chemical ImpurityIsRRTClose->ChemCheckNoActionStereoAction: Run Chiral HPLC(Chiralpak AD-H or IG)StereoCheck->ActionStereoHydrolysisRRT < 0.5 (Fronting)Hydrolysis Product (Acid)ChemCheck->HydrolysisEarly ElutionDimerRRT > 1.5Diketopiperazine/OligomerChemCheck->DimerLate Elution

Figure 1: Diagnostic logic for impurity classification based on Relative Retention Time (RRT).

Validated Analytical Protocol: Chiral Separation

Standard C18 columns often fail to resolve the cis and trans diastereomers effectively.[1][2] You must use Normal Phase Chiral HPLC.[1][2]

ParameterConditionRationale
Column Chiralpak AD-H or Chiralpak IG (4.6 x 250 mm, 5 µm)Amylose-based phases provide superior recognition of the cyclohexane ring conformation.[1][2]
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.[1][2]1)DEA is mandatory .[1][2] It suppresses ionization of the primary amine, sharpening peak shape.[2]
Flow Rate 0.8 - 1.0 mL/minOptimized for mass transfer in polysaccharide phases.[1][2]
Detection UV @ 210 nmThe ester/amine has weak UV absorbance; 210 nm captures the carbonyl transition.[1][2]
Temperature 25°CLower temperature maximizes enantiomeric resolution (

).[1][2]

Expected Result:

  • Cis-isomer (Target): Elutes second (typically).

  • Trans-isomer (Impurity): Elutes first.

  • Note: Elution order can reverse depending on the specific column chemistry; always run a spiked standard.

Module 2: Chemical Stability & Degradation[1][2][4]

User Ticket: "My sample has turned into a sticky solid or shows a new broad peak at the solvent front."

Issue 1: Hydrolysis (The "Acid" Impurity)

The ethyl ester is susceptible to hydrolysis, generating (1R,2S)-2-aminocyclohexane-1-carboxylic acid .[1][2]

  • Trigger: Exposure to atmospheric moisture or storage in non-anhydrous solvents.[1][2]

  • Detection: This zwitterionic amino acid will not retain on the Normal Phase Chiral method described above.[1][2] It will elute at the void volume (t0).[1][2]

  • Fix: Store the compound as a salt (e.g., Hydrochloride or Oxalate) rather than the free base oil. The salt form lattices are significantly more resistant to hydrolysis.[1][2]

Issue 2: Salt Disproportionation

If you are working with the Hydrochloride salt :

  • Risk: If dissolved in methanol/ethanol for long periods, transesterification can occur.[1][2]

  • Risk: If dried too aggressively under high vacuum (>40°C), you may lose HCl, reverting partially to the free base, which then absorbs CO2 from the air to form carbamates.[2]

Module 3: Process-Related Impurities (Origin)[1][2]

If you synthesized this compound via Reductive Amination (the most common industrial route), specific impurities are fingerprints of the process.[2]

Impurity NameStructure DescriptionOriginRemoval Strategy
Starting Ketone Ethyl 2-oxocyclohexanecarboxylateUnreacted starting material.[1][2]Detectable by GC (distinct ketone carbonyl stretch in IR).[1][2] Purge via acid-base extraction.[1][2]
Over-Alkylation Ethyl 2-(dialkylamino)cyclohexane...[1][2]Reaction of the amine product with a second equivalent of ketone.[2]Rare due to steric hindrance, but possible.[1][2] Requires column chromatography to remove.[1][2]
Chiral Auxiliary

-Methylbenzylamine (if used)
Residue from chiral resolution.[1][2]High UV absorbance @ 254 nm (aromatic).[1][2] Wash with non-polar solvent while product is in salt form.[1][2]
Mechanism of Epimerization (Visualized)

Understanding why the impurity forms helps prevent it.[1][2]

EpimerizationCisCis-Isomer(1R, 2S)Axial/Equatorial(Less Stable)EnolateEnolate IntermediatePlanar C1 GeometryCis->EnolateBase (OH-, Et3N)Deprotonation of C1Enolate->CisReprotonation(Minor Path)TransTrans-Isomer(1R, 2R)Diequatorial(Thermodynamic Sink)Enolate->TransReprotonation(Favored Path)

Figure 2: The thermodynamic pathway converting the desired Cis-isomer to the Trans-impurity.[2]

FAQ: Rapid Fire Troubleshooting

Q: Can I analyze this using GC-MS? A: Proceed with caution. The free base is stable enough for GC, but the high injection port temperature (250°C+) can induce thermal epimerization inside the injector, creating a false positive for the trans-impurity.

  • Recommendation: Use a low-temperature injector or derivatize with Trifluoroacetic Anhydride (TFAA) before GC analysis to lock the stereochemistry and increase volatility.[1][2]

Q: I isolated the compound as an oil, but it solidified overnight. Is it degraded? A: Not necessarily. The free base has a low melting point, but it often absorbs CO2 from the air to form a solid carbamate species.[2]

  • Test: Dissolve a small amount in dilute HCl.[1][2] If it bubbles (releases CO2), it was the carbamate.[2] The amine can be recovered by basifying the solution.[1][2]

Q: What is the best storage condition? A: Store as the Hydrochloride salt or Oxalate salt at -20°C under Argon. Avoid storing as the free base oil for >24 hours.[1][2]

References

  • Xu, D., et al. (1997). "A practical synthesis of enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate via asymmetric reductive amination methodology."[1][2][4] Tetrahedron: Asymmetry, 8(9), 1445–1451.[1][2]

  • Daiichi Sankyo Co., Ltd. (2015).[1][2] "Edoxaban Tosylate: Process Research and Development." Journal of Medicinal Chemistry (Contextual reference for Edoxaban intermediates).

  • Gao, Y., et al. (2024). "New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban."[1][2] Organic Process Research & Development.

  • BenchChem Technical Support. (2025). "Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate." (General protocol for cyclohexane carboxylate isomer separation).

improving the stereoselectivity of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Ticket System Status: [ONLINE] Current Focus: Stereocontrol & Enantiopurity Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Executive Summary

The Target: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.[1] Stereochemical Profile: This molecule possesses a cis-relative configuration between the amino and ester groups. The absolute configuration is (1R, 2S).[2] The Challenge: Synthesis typically involves the hydrogenation of ethyl 2-aminobenzoate (anthranilate). This creates two distinct stereochemical hurdles:

  • Diastereocontrol: Maximizing the cis (syn) isomer over the thermodynamically more stable trans isomer.

  • Enantiocontrol: Resolving the racemic cis-mixture ((1R,2S) + (1S,2R)) to isolate the specific (1R,2S) enantiomer.

This guide provides a modular troubleshooting workflow to address low diastereomeric ratios (dr) and low enantiomeric excess (ee).

Visual Workflow & Logic

The following diagrams illustrate the synthetic pathway and the decision logic for troubleshooting stereochemical issues.

Figure 1: Synthetic Pathway & Stereochemical Checkpoints[3]

SynthesisPath Start Ethyl 2-aminobenzoate (Anthranilate) H2 Hydrogenation (Rh/C or Ru/C) Start->H2 H2, Pressure Racemate rac-cis-Ethyl 2-aminocyclohexane- 1-carboxylate (cis:trans > 10:1) H2->Racemate Syn-Addition Resolution Kinetic Resolution (CAL-B Lipase or Tartaric Acid) Racemate->Resolution Enantioselection Target Target: (1R,2S)-Isomer (>99% ee) Resolution->Target Product Waste (1S,2R)-Isomer (Discard or Recycle) Resolution->Waste Byproduct

Caption: Critical control points in the conversion of anthranilate to the chiral amino-ester.

Figure 2: Troubleshooting Logic Tree

LogicTree Issue Start Diagnosis CheckDR Is cis:trans ratio < 80:20? Issue->CheckDR CheckEE Is ee% < 98%? CheckDR->CheckEE No (Good DR) Sol1 Switch Catalyst to Rh/C Reduce Temp (<50°C) CheckDR->Sol1 Yes Sol3 Enzymatic: Check Water Activity (aw) Switch to dry MTBE CheckEE->Sol3 Yes (Enzymatic) Sol4 Chemical: Recrystallize Salt (Slow cooling) CheckEE->Sol4 Yes (Chemical) Sol2 Check Solvent Acidity (Avoid strong acids)

Caption: Decision matrix for isolating stereochemical failures.

Technical Support Modules (Q&A)

Module A: Diastereocontrol (The Hydrogenation Step)

Context: You are hydrogenating the aromatic ring.[3][4] The goal is "all-syn" addition to get the cis isomer.

Ticket #101: "I am getting significant amounts of the trans isomer (up to 30%)."

  • Diagnosis: The hydrogenation is likely proceeding under thermodynamic control rather than kinetic control, or the catalyst facilitates ring isomerization.

  • Root Cause:

    • Catalyst Choice: Pd/C and Pt/C often allow partial desorption/readsorption of intermediates, leading to the thermodynamically stable trans isomer.

    • Temperature: High temperatures (>80°C) favor the trans isomer.

  • Resolution Protocol:

    • Switch to Rhodium or Ruthenium: Use 5% Rh/C or 5% Ru/Al2O3 . These metals are highly active for arene hydrogenation and strongly favor cis selectivity (often >90%) due to a concerted "syn-addition" mechanism [1].

    • Lower Temperature: Operate between 25°C and 50°C . Do not exceed 60°C.

    • Pressure: Increase H2 pressure (50–100 bar). Higher pressure forces the reaction to completion faster, minimizing time for isomerization.

Ticket #102: "My reaction has stalled, or I see deamination products."

  • Diagnosis: Catalyst poisoning or hydrogenolysis of the C-N bond.

  • Resolution Protocol:

    • Solvent Modification: Use acetic acid or an alcohol/acetic acid mixture. The protonation of the amine prevents it from poisoning the catalyst surface.

    • Additives: If using Ru/C, the addition of LiOH (lithium hydroxide) has been shown to suppress side reactions and enhance selectivity in aniline hydrogenations [2].[4]

Data Summary: Catalyst Selectivity Matrix

CatalystTypical Cis:Trans RatioRisk of Hydrogenolysis (Deamination)Recommended Condition
Rh/C 90:10 to 95:5 Low50 bar, 40°C, EtOH/AcOH
Ru/C 85:15 to 90:10Medium80 bar, 60°C, LiOH additive
Pd/C 60:40 (Poor)HighNot Recommended
PtO2 70:30LowAcidic media required
Module B: Enantiocontrol (The Resolution Step)

Context: You have the cis-racemate. You need to separate (1R,2S) from (1S,2R).

Ticket #201: "Using Tartaric Acid resolution, the crystals are not optically pure."

  • Diagnosis: Eutectic behavior or fast precipitation trapping the wrong enantiomer.

  • Resolution Protocol:

    • Switch Resolving Agent: Standard tartaric acid may be insufficient. Use Di-O-benzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups increase steric bulk and pi-stacking interactions, often creating sharper solubility differences between diastereomeric salts.

    • The "Pope-Peachy" Method: Use 0.5 equivalents of the resolving acid and 0.5 equivalents of an achiral acid (like HCl) to maximize yield and purity.

Ticket #202: "Enzymatic resolution with Lipase (CAL-B) has a low E-value."

  • Diagnosis: The enzyme is hydrolyzing both enantiomers (low selectivity) or the reaction is reaching equilibrium too fast.

  • Root Cause: Water activity (

    
    ) in the solvent is too high, or the acyl donor is too reactive.
    
  • Resolution Protocol:

    • Biocatalyst: Use Novozym 435 (immobilized Candida antarctica Lipase B).[5] It is highly specific for

      
      -amino esters [3].[6]
      
    • Solvent Switch: Move to hydrophobic solvents like MTBE (Methyl tert-butyl ether) or Toluene . Avoid hydrophilic solvents (THF, Dioxane) which strip essential water from the enzyme or dissolve it.

    • Temperature: Lower the temperature to 20-25°C . While slower, selectivity (E) generally increases as temperature decreases (

      
       factor).
      

Standard Operating Procedures (SOPs)

SOP-A: High-Fidelity Hydrogenation (Cis-Selective)
  • Charge: In a high-pressure autoclave, load Ethyl 2-aminobenzoate (1.0 eq) and 5% Rh/C (5 wt% loading relative to substrate).

  • Solvent: Add Ethanol containing 5% Acetic Acid (v/v). Concentration: 0.5 M.

  • Reaction: Purge with N2 (3x), then H2 (3x). Pressurize to 50 bar . Heat to 40°C . Stir at 1000 rpm.

  • Workup: Filter catalyst over Celite. Concentrate filtrate. Neutralize with saturated NaHCO3. Extract with EtOAc.

  • QC: Check GC/NMR. Expect cis:trans > 90:10.

SOP-B: Enzymatic Kinetic Resolution (Targeting 1R,2S)

Note: This protocol assumes the use of hydrolytic resolution of the ester.

  • Setup: Dissolve cis-racemate (1.0 eq) in MTBE (saturated with water).

  • Enzyme: Add Novozym 435 (10-20 wt% relative to substrate).

  • Reaction: Stir at 30°C. Monitor conversion by chiral HPLC.

  • Stop Point: At 50% conversion, the unreacted ester is typically the (1R,2S) enantiomer (depending on specific lipase preference; verify with standard). The hydrolyzed acid is the counter-enantiomer.

  • Separation: Filter enzyme. Wash organic phase with dilute Na2CO3 (removes the acid product). The organic phase contains the Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate .[1]

References

  • Meller, T. E., & Tomkins, P. (2018). Enhanced Selectivity in the Hydrogenation of Anilines to Cycloaliphatic Primary Amines over Lithium-Modified Ru/CNT Catalysts.[4] ChemCatChem, 10(6), 1438–1445. [Link]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[4] (Standard reference for Rh/C cis-selectivity mechanisms).

  • Tóth, G., et al. (2014). Enzymatic kinetic resolution of ethyl cis-2-aminocyclohexanecarboxylate. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives. ResearchGate.

  • PubChem. (n.d.). Ethyl 2-aminobenzoate (Compound Summary). Retrieved February 7, 2026. [Link]

Sources

removal of starting materials from ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions concerning the purification of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in removing starting materials and achieving high product purity.

Troubleshooting Guides

This section addresses specific experimental issues with a step-by-step approach to diagnosis and resolution.

Scenario 1: Residual Starting Material Detected by NMR or LC-MS

Problem: You've completed the synthesis of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, but analytical data (¹H NMR, LC-MS) indicates the presence of unreacted starting materials, such as ethyl 2-oxocyclohexanecarboxylate.

Causality: The presence of residual starting materials is often due to incomplete reaction or inefficient initial work-up procedures. The key to an effective purification strategy lies in exploiting the differing chemical properties of your target compound and the impurities. Your product is an amino ester, possessing a basic amino group, which is the primary feature to leverage for separation.

  • Initial Diagnosis:

    • Confirm the identity of the starting material: Compare the signals in your product's NMR spectrum with a reference spectrum of the starting material (e.g., ethyl 2-oxocyclohexanecarboxylate). Note the characteristic peaks of the impurity.

    • Quantify the impurity: Use integration in your ¹H NMR spectrum or a calibration curve in your LC-MS data to estimate the percentage of the residual starting material. This will help in selecting the most appropriate purification method.

  • Purification Strategy: Acid-Base Extraction

    • Principle: Acid-base extraction is a powerful technique for separating basic compounds like your amino ester product from neutral or acidic impurities.[1][2] By treating the crude product mixture with an aqueous acid, the basic amino group of your product will be protonated, forming a water-soluble salt. The unreacted starting materials, which are typically neutral, will remain in the organic phase.

    • Step-by-Step Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

      • Transfer the solution to a separatory funnel.

      • Add a 1 M aqueous solution of a weak acid, such as citric acid or dilute hydrochloric acid. The use of a weak acid is generally preferred to avoid potential hydrolysis of the ester group.

      • Shake the funnel vigorously, ensuring to vent frequently.

      • Allow the layers to separate. The aqueous layer now contains the protonated salt of your desired product, while the organic layer retains the neutral starting materials.

      • Drain the aqueous layer into a clean flask.

      • To recover your product, add a base (e.g., saturated sodium bicarbonate solution) to the aqueous layer until the pH is basic (pH > 8). This will deprotonate the ammonium salt, regenerating the free amine form of your product.[3]

      • Extract the aqueous layer with fresh organic solvent (e.g., dichloromethane) multiple times to recover your purified product.

      • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Post-Purification Analysis:

    • Acquire a new NMR or LC-MS spectrum of the purified product to confirm the absence of the starting material.

Scenario 2: Product Contaminated with Diastereomers

Problem: Chiral analysis (e.g., chiral HPLC or NMR with a chiral shift reagent) reveals the presence of unwanted diastereomers of ethyl 2-aminocyclohexane-1-carboxylate.

Causality: The formation of diastereomers can occur if the stereochemical control of the reaction is not absolute. Separating diastereomers can be challenging as they often have very similar physical properties.

  • Initial Assessment:

    • Determine the diastereomeric ratio (d.r.) of your product mixture using a suitable analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method for resolving and quantifying enantiomers and diastereomers of chiral amines and amino acid esters.[4]

  • Purification Strategy: Column Chromatography

    • Principle: While diastereomers can be difficult to separate, their slight differences in polarity can sometimes be exploited using column chromatography. The choice of stationary phase and mobile phase is critical.

    • Step-by-Step Protocol:

      • Stationary Phase Selection: Standard silica gel can be effective. However, for basic compounds like your product, tailing on the column can be an issue due to interactions with acidic silanol groups. In such cases, using a deactivated silica or an amine-functionalized stationary phase can significantly improve separation.[5]

      • Mobile Phase Optimization:

        • Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

        • Gradually increase the polarity by increasing the proportion of ethyl acetate.

        • To minimize tailing on standard silica, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.

      • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC or LC-MS to identify those containing the pure desired diastereomer.

  • Alternative Strategy: Recrystallization

    • Principle: If your product is a solid, recrystallization can be a highly effective method for purification, potentially separating diastereomers if they form crystals with different lattice energies.

    • Procedure:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent.

      • Allow the solution to cool slowly to promote the formation of well-defined crystals of the major diastereomer.

      • Isolate the crystals by filtration and wash with a small amount of cold solvent.

      • Analyze the purity of the crystals and the mother liquor to assess the effectiveness of the separation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general method for removing starting materials from my ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate product?

A1: For the removal of common neutral or acidic starting materials, acid-base extraction is the most robust and scalable method.[1][2] This technique specifically targets the basic nature of your product's amino group, allowing for its selective separation into an aqueous layer as a salt, while the impurities remain in the organic phase. This method is generally more efficient for this purpose than chromatography or recrystallization, especially on a larger scale.

Q2: My product appears as an oil, and I am struggling to induce crystallization. What can I do?

A2: If your product is an oil, direct crystallization may not be feasible. A common strategy for oily amines is to convert them into a salt, which is often a crystalline solid. You can achieve this by dissolving your purified product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of an acid, such as HCl in ether. The resulting hydrochloride salt will often precipitate and can be isolated by filtration. This salt can then be further purified by recrystallization. The free base can be regenerated by treatment with a base if required for the next step.

Q3: How can I improve the diastereomeric purity of my product if standard chromatography is not effective?

A3: If standard chromatography fails to provide adequate separation, you may need to resort to more specialized techniques. Chiral chromatography, using a chiral stationary phase (CSP), is a powerful tool for separating stereoisomers.[4][6] These columns are designed with a chiral selector that interacts differently with each diastereomer, leading to different retention times and enabling their separation. While often used for analytical purposes, preparative chiral HPLC can be employed for the purification of larger quantities of material.

Q4: Can I use distillation to purify my product?

A4: While vacuum distillation can be used to purify liquids, it may not be the ideal method for ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate if the impurities have similar boiling points. Additionally, amino esters can be susceptible to decomposition at elevated temperatures. Therefore, distillation should be considered with caution and may be more suitable for removing low-boiling or high-boiling impurities rather than closely related starting materials or byproducts.

Visualizations

Purification Method Selection Workflow

Caption: Decision tree for selecting a purification strategy.

Data Summary

Purification MethodPrimary ApplicationKey Considerations
Acid-Base Extraction Removal of neutral or acidic starting materials.Highly efficient for basic products like amino esters.[1][2]
Column Chromatography Separation of compounds with different polarities, including diastereomers.Use of amine-functionalized silica or basic modifiers can improve separation of basic compounds.[5]
Recrystallization Purification of solid products and potential separation of diastereomers.Requires the product to be a crystalline solid.
Chiral HPLC Separation of enantiomers and diastereomers.Can be used for both analytical and preparative purposes.[4][6]
Distillation Removal of impurities with significantly different boiling points.Potential for thermal decomposition of the product.

References

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]

  • Google Patents. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. US5374765A.
  • Google Patents. (1984). Process for the extraction of amino acids from an aqueous phase. US4431628A.
  • LCGC International. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

  • ResearchGate. (2016). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl(1r,2s)-2-aminocyclohexanecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PMC - NIH. (2014). Chromatographic Studies of Protein-Based Chiral Separations. Retrieved from [Link]

  • MDPI. (2021). Extraction of Amino Acid Esters Using a Pillar[7]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic. Retrieved from [Link]

  • Google Patents. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. WO2021107047A1.
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • ResearchGate. (2025). First Synthesis and Structure of Ethyl 3,3,5,5-Tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2016). Continuous-flow microreactor multi-step synthesis of an aminonaphthalene derivative as starting material for the preparation of novel anticancer agents. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-aminocyclohexanecarboxylate. Retrieved from [Link]

Sources

Technical Support Center: Purifying Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the column chromatography purification of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this chiral amino ester. Drawing upon established chromatographic principles and field-proven insights, this guide provides a comprehensive question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions, ensuring you can achieve high purity and yield in your experiments.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate that influence its chromatographic behavior.

PropertyValue/CharacteristicImplication for Chromatography
Structure Contains a primary amine and an ethyl ester on a cyclohexane ring.The primary amine is basic and prone to strong interactions with the acidic silanol groups on standard silica gel, potentially leading to peak tailing and irreversible adsorption.
Polarity Moderately polar due to the presence of the amine and ester functional groups.Requires a moderately polar mobile phase for elution from a normal-phase column.
pKa (estimated) The pKa of the Boc-protected parent amino acid, (1S,2S)-Boc-2-aminocyclohexanecarboxylic acid, is predicted to be around 4.95. The primary amine of the target compound is expected to have a pKa in the range of 9-10, typical for cyclic primary amines.At neutral pH, the amine will be protonated, increasing its polarity and its affinity for the silica surface.
Chirality The molecule possesses two chiral centers, leading to the possibility of diastereomeric impurities.Separation of diastereomers may be necessary and can present a chromatographic challenge.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific problems you may encounter during the column chromatography of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, providing explanations and actionable solutions.

Question 1: My compound is streaking badly on the TLC plate and I'm observing significant peak tailing during column chromatography. What is causing this and how can I fix it?

Answer:

This is a classic issue encountered when purifying basic compounds like primary amines on standard silica gel.

Causality: The root cause is the acidic nature of the silica gel surface, which is covered with silanol groups (Si-OH). The basic amine group of your compound can undergo a strong acid-base interaction with these silanols. This interaction leads to a non-uniform distribution of your compound as it moves through the column, resulting in a "tailing" or "streaking" effect where the compound elutes slowly and over a large volume of solvent. In severe cases, a portion of your compound may bind irreversibly to the column, leading to low recovery.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a volatile base to your mobile phase. Triethylamine (Et₃N) is the most frequently used additive for this purpose.[1]

    • Mechanism: Triethylamine is a stronger base than your product and will preferentially interact with the acidic silanol groups, effectively "masking" them. This prevents your target amine from binding strongly to the silica, leading to sharper peaks and improved elution.

    • Recommended Concentration: Start by adding 0.1-1% (v/v) of triethylamine to your eluent system. You can screen the optimal concentration using TLC.

    • Post-Purification: Triethylamine is volatile and can typically be removed from the purified fractions by rotary evaporation.

  • Pre-treating the Silica Gel: You can "deactivate" the silica gel before running the column.[2]

    • Protocol: Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane) containing a higher concentration of triethylamine (e.g., 2-5%). Pack the column with this slurry and then flush with your starting mobile phase (containing the regular 0.1-1% triethylamine) until the baseline is stable. This ensures the entire stationary phase is conditioned before you load your sample.

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase that is less acidic.

    • Amine-functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that is ideal for purifying amines. It often allows for the use of less polar solvent systems (e.g., ethyl acetate/hexane) without the need for basic additives.[3]

    • Alumina (Neutral or Basic): Alumina is another alternative to silica gel. Neutral or basic alumina can be effective for the purification of amines. However, be aware that alumina can sometimes have its own set of interactions with different functional groups.

Question 2: I am having difficulty separating my desired (1R,2S) diastereomer from other diastereomers. What strategies can I employ?

Answer:

Separating diastereomers can be challenging as they often have very similar polarities. However, with careful method development, a successful separation is often achievable.

Causality: Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties, including polarity, which allows for their separation by chromatography. However, if the structural differences are subtle, their polarities can be very similar, making separation difficult.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Screening: Experiment with different solvent systems on TLC. Sometimes, switching one of the solvents in your mobile phase can significantly alter the selectivity of the separation. For example, if you are using an ethyl acetate/hexane system, try dichloromethane/methanol or ether/hexane.

    • Fine-tuning Polarity: Even small changes in the solvent ratio can have a large impact on the resolution of diastereomers. Run a gradient TLC or multiple TLCs with very small increments in the polar solvent concentration to find the optimal separation window.

    • Aim for a Low Rf: For difficult separations, a lower Rf value (around 0.15-0.20) on the TLC plate often translates to better separation on the column, as the compounds will spend more time interacting with the stationary phase.

  • Column Parameters:

    • Longer Column: Increasing the length of your column increases the number of theoretical plates, which can improve the resolution of closely eluting compounds.

    • Finer Silica: Using silica gel with a smaller particle size can also increase the efficiency of the separation.

  • Gradient Elution: A shallow gradient elution is often more effective for separating diastereomers than an isocratic (constant solvent composition) elution. Start with a less polar solvent system and gradually increase the polarity. This will allow the less polar diastereomer to elute first, followed by the more polar one, with better separation between them.

  • Consider Chiral Chromatography: If you are trying to separate enantiomers (which have identical polarities in a non-chiral environment), you will need to use a chiral stationary phase (CSP) or a chiral mobile phase additive. While diastereomers can be separated on standard silica, if your mixture also contains the enantiomer of your target compound, chiral chromatography would be necessary for complete separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system for ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate?

A: A good starting point is a mixture of ethyl acetate (EtOAc) and hexane. Based on literature for a similar compound, a 9:1 mixture of EtOAc/MeOH gave an Rf of 0.31.[4] For your initial screening, you could try a range of EtOAc/hexane ratios, for example, 30:70, 50:50, and 70:30 (v/v). Remember to add 0.1-1% triethylamine to your TLC solvent to prevent streaking.

Q2: How do I choose the right mobile phase polarity for my column?

A: The ideal mobile phase for your column is one that gives your target compound an Rf value between 0.2 and 0.35 on a TLC plate.

  • If the Rf is too high (> 0.5): Your compound will elute too quickly from the column, resulting in poor separation from less polar impurities. To decrease the Rf, decrease the polarity of your mobile phase (i.e., increase the proportion of the non-polar solvent like hexane).

  • If the Rf is too low (< 0.1): Your compound will take a very long time to elute, leading to band broadening and the use of excessive solvent. To increase the Rf, increase the polarity of your mobile phase (i.e., increase the proportion of the polar solvent like ethyl acetate).

Q3: What is the recommended procedure for packing a silica gel column?

A: Proper column packing is essential for a good separation. The "slurry packing" method is generally preferred.

Experimental Protocol: Slurry Packing a Silica Gel Column

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (about 1 cm) of sand on top of the plug.

  • In a separate beaker, make a slurry of the required amount of silica gel in your starting, least polar mobile phase.

  • Swirl the slurry to ensure there are no air bubbles.

  • Quickly and carefully pour the slurry into the column.

  • Gently tap the side of the column to help the silica pack evenly and remove any trapped air.

  • Open the stopcock at the bottom of the column to allow the solvent to drain, which will help in the packing process. Do not let the top of the silica run dry.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed when you add more solvent or your sample.

Q4: Should I use "dry loading" or "wet loading" to apply my sample to the column?

A: For compounds that are not highly soluble in the mobile phase, or for achieving the best possible separation, dry loading is generally recommended.

  • Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and then carefully pipetted onto the top of the column. This method is quick but can lead to band broadening if too much solvent is used or if the sample is not very soluble.

  • Dry Loading: The crude sample is dissolved in a suitable solvent (e.g., dichloromethane or methanol), and a small amount of silica gel is added to the solution. The solvent is then removed by rotary evaporation to leave a free-flowing powder of your crude product adsorbed onto the silica. This powder is then carefully added to the top of the packed column. Dry loading ensures that your sample is introduced to the column in a very concentrated band, which often leads to better separation.

Q5: How can I visualize my compound on a TLC plate if it is not UV active?

A: Since ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate lacks a strong chromophore, it will not be visible under a standard UV lamp. You will need to use a chemical stain.

  • Ninhydrin Stain: This is an excellent choice for visualizing primary and secondary amines. After developing your TLC plate, let it dry completely, then dip it into a ninhydrin solution and gently heat it with a heat gun. Amines will appear as purple or pink spots.

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with compounds that can be oxidized, including amines. The plate will turn purple, and the spots will appear as yellow/white areas on a purple background.

  • Iodine Chamber: Placing the dried TLC plate in a chamber containing a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.

Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the key decision-making processes in developing a purification method and troubleshooting common issues.

Purification_Workflow cluster_TLC TLC Method Development cluster_Column Column Chromatography TLC_Start Dissolve crude sample TLC_Spot Spot on TLC plate TLC_Start->TLC_Spot TLC_Develop Develop in EtOAc/Hexane + 0.5% Et3N TLC_Spot->TLC_Develop TLC_Visualize Visualize with Ninhydrin stain TLC_Develop->TLC_Visualize TLC_Analyze Analyze Rf value TLC_Visualize->TLC_Analyze Column_Prep Prepare mobile phase (Rf ≈ 0.2-0.3) TLC_Analyze->Column_Prep Optimal Rf Column_Pack Slurry pack column Column_Prep->Column_Pack Column_Load Dry load sample Column_Pack->Column_Load Column_Elute Elute with gradient (if necessary) Column_Load->Column_Elute Column_Collect Collect fractions Column_Elute->Column_Collect Column_Analyze Analyze fractions by TLC Column_Collect->Column_Analyze Column_Combine Combine pure fractions Column_Analyze->Column_Combine Column_Evap Evaporate solvent Column_Combine->Column_Evap

Caption: General workflow for purification.

Troubleshooting_Workflow cluster_Tailing Peak Tailing / Streaking cluster_Separation Poor Diastereomer Separation Start Problem Encountered Tailing_Cause Cause: Strong amine-silica interaction Start->Tailing_Cause Separation_Cause Cause: Similar polarities Start->Separation_Cause Add_Tea Solution: Add 0.1-1% Et3N to eluent Tailing_Cause->Add_Tea Alt_Stationary Solution: Use amine-silica or alumina Tailing_Cause->Alt_Stationary Optimize_Mobile Solution: Screen different solvents / fine-tune polarity Separation_Cause->Optimize_Mobile Shallow_Gradient Solution: Use a shallow gradient elution Separation_Cause->Shallow_Gradient Longer_Column Solution: Increase column length Separation_Cause->Longer_Column

Caption: Troubleshooting common issues.

References

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. [Link]

  • Chemistry Stack Exchange. How to separate two diastereomeric amines?. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Reddit. Help with separation of diastereomers. [Link]

  • Teledyne ISCO. RediSep amine functionalized column. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. Triethylammonium after flash chromatography. [Link]

  • Journal of Chromatography. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. [Link]

Sources

dealing with emulsions during workup of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Workup of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the workup and isolation of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate. Our focus is on providing not just solutions, but a foundational understanding of the physicochemical principles at play.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion, and why is it a common problem with ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate?

A1: The Root of the Problem: Molecular Amphiphilicity

An emulsion is a stable mixture of two or more immiscible liquids, like oil and water.[1][2] In your case, it's the organic solvent (e.g., ethyl acetate, dichloromethane) and the aqueous wash solution. The mixture appears cloudy or milky, and a distinct separation between the layers fails to occur.[3]

The formation of an emulsion is often triggered by vigorous shaking during liquid-liquid extraction, which disperses one liquid into the other as tiny droplets.[1] However, the primary reason for a stable emulsion lies in the presence of emulsifying agents—compounds that can bridge the gap between the two immiscible phases.

The structure of your target molecule, ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, is inherently amphiphilic . This means it possesses both a water-loving (hydrophilic) part and an oil-loving (hydrophobic) part.

  • Hydrophilic Head: The primary amine (-NH₂) group is polar and can form hydrogen bonds with water. Under acidic conditions, it becomes the even more water-soluble ammonium salt (-NH₃⁺).

  • Hydrophobic Tail: The ethyl ester group and the cyclohexane ring are nonpolar and prefer to dissolve in the organic solvent.

This dual nature allows the molecule to act as a surfactant, accumulating at the oil-water interface and stabilizing the dispersed droplets, thereby preventing them from coalescing into separate layers.[1][4] Compounds with similar properties, like certain amino acids, are also known to influence phase separation behavior.[5][6]

G cluster_molecule Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate cluster_interface Oil-Water Interface mol Structure hydrophilic Hydrophilic Head (-NH₂ group) Attracted to Water interface Molecule aligns at the interface, stabilizing the emulsion hydrophilic->interface interacts with Aqueous Phase hydrophobic Hydrophobic Tail (Cyclohexane Ring & Ethyl Ester) Attracted to Organic Solvent hydrophobic->interface interacts with Organic Phase

Caption: Amphiphilic nature of the target molecule.

Troubleshooting Guide: Breaking a Persistent Emulsion

Q2: I've formed a persistent emulsion during my workup. What are the immediate steps to resolve it?

A2: A Hierarchical Approach to Breaking Emulsions

It is generally easier to prevent an emulsion than to break one that has already formed.[4] However, when faced with one, proceed with the following methods systematically, from the least to the most disruptive.

Troubleshooting Workflow

Emulsion_Workflow start Persistent Emulsion Formed patience Step 1: Let it Stand (Up to 30-60 mins) Gentle Swirling start->patience salt Step 2: Add Saturated Brine (NaCl) 'Salting Out' patience->salt If no separation success Phase Separation Achieved patience->success If separation occurs ph_adjust Step 3: Adjust pH (Add 1M NaOH to basify) salt->ph_adjust If no separation salt->success If separation occurs filter Step 4: Physical Disruption (Filter through Celite®/Glass Wool) ph_adjust->filter If no separation ph_adjust->success If separation occurs centrifuge Step 5: Centrifugation (For small volumes) filter->centrifuge If no separation filter->success If separation occurs centrifuge->success If separation occurs fail Emulsion Persists centrifuge->fail

Caption: Systematic workflow for breaking an emulsion.

Summary of Emulsion Breaking Techniques
Method Mechanism of Action Best For Considerations
1. Patience & Gentle Agitation Allows droplets to coalesce naturally over time due to gravity and reduced kinetic energy.[3]Minor emulsions that are not highly stabilized.The simplest and least invasive method. Can take up to an hour.[3]
2. Salting Out Increases the ionic strength of the aqueous layer, reducing the solubility of the organic compound and forcing it into the organic phase.[1][7]The most common and highly effective first-line chemical intervention.[8][9]Use a saturated solution of NaCl (brine). Solid salt can also be added directly.[8][9]
3. pH Adjustment Converts the amine (-NH₂) to its free base form by adding a strong base (e.g., NaOH). The free base is less polar and significantly more soluble in the organic layer, disrupting the interfacial stabilization.Emulsions stabilized by the protonated (salt) form of the amine.Ensure the product is stable to high pH. This step is often part of a standard basic wash to isolate the free amine.
4. Filtration Physically disrupts the emulsion by passing it through a filter aid like Celite® or glass wool, which helps to coalesce the fine droplets.[9]Stubborn emulsions where chemical methods are insufficient.Can be slow. Ensure the filter cake is washed with fresh organic solvent to recover all the product.
5. Centrifugation Applies a strong gravitational force that accelerates the separation of the denser and lighter phases.[1][10]Small-scale experiments where a suitable centrifuge is available.[10]Highly effective but limited by the volume of the centrifuge tubes.[1]
6. Solvent Addition Adding a small amount of a different solvent (e.g., ethanol, THF) can alter the polarity of the system and break the emulsion.[1][11]A last resort, as it can complicate solvent removal later.Use sparingly. Ethanol is miscible with both ethyl acetate and water and can be effective.

Detailed Experimental Protocols

Protocol 1: Breaking an Emulsion using "Salting Out"

This is often the most effective and straightforward chemical method.[7]

  • Preparation : Prepare a saturated aqueous solution of sodium chloride (NaCl), commonly known as brine.

  • Addition : Transfer the entire emulsified mixture to a separatory funnel. Add a volume of brine equal to approximately 10-20% of the total volume of the aqueous layer already present.

  • Agitation : Do NOT shake vigorously. Instead, gently invert the separatory funnel 5-10 times to allow the brine to mix thoroughly with the aqueous phase.

  • Observation : Vent the funnel and place it back on a ring stand. Allow it to stand undisturbed for 10-15 minutes. You should observe the gradual formation of a distinct boundary between the layers.[8]

  • Separation : Once the layers have clearly separated, drain the lower aqueous layer and collect the organic layer containing your product.

Protocol 2: Breaking an Emulsion via pH Adjustment

This method leverages the basicity of your amine product.

  • Preparation : Prepare a 1 M or 2 M aqueous solution of sodium hydroxide (NaOH).

  • Addition : With the emulsified mixture in the separatory funnel, slowly add the NaOH solution portion-wise (e.g., 5-10 mL at a time).

  • Agitation : After each addition, gently swirl or invert the funnel a few times. Be sure to vent frequently, as acid-base neutralization can generate heat and pressure.

  • Monitoring : Check the pH of the aqueous layer using pH paper. Continue adding NaOH until the aqueous layer is strongly basic (pH > 12).

  • Observation : At a high pH, the amine will exist as the free base, which has very low solubility in water. This change should destabilize the emulsion and lead to rapid phase separation.

  • Separation : Allow the layers to fully separate, then proceed with the extraction as planned.

Preventative Measures

Q3: How can I modify my workup procedure to prevent emulsions from forming in the first place?

A3: Proactive Strategies for a Clean Separation

  • Gentle Agitation : Instead of vigorous shaking, which introduces excessive energy and promotes emulsion formation, gently and slowly invert the separatory funnel 10-15 times. This provides sufficient surface area for extraction without violent mixing.[4]

  • Use Brine for Aqueous Washes : From the outset, use saturated brine instead of deionized water for all aqueous washes. The high ionic strength of brine significantly reduces the likelihood of emulsion formation.[7]

  • Filter Before Extraction : If your reaction mixture contains fine particulate matter or insoluble byproducts, filter the crude reaction mixture through a pad of Celite® before adding any aqueous solution. These fine solids can stabilize emulsions.

  • Solvent Choice : While ethyl acetate and dichloromethane are common, consider if another solvent might be less prone to emulsification with your specific reaction mixture.

  • Evaporate Reaction Solvent : If the reaction was performed in a solvent like THF or methanol, which has some water miscibility, it's good practice to remove it on a rotary evaporator first. Then, dissolve the residue in your primary extraction solvent (e.g., ethyl acetate) before beginning the aqueous workup.[9]

By understanding the amphiphilic nature of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate and employing these troubleshooting and preventative strategies, you can significantly improve the efficiency and success of your workup procedures.

References

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available from: [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available from: [Link]

  • LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]

  • ResearchGate. Emulsion Formation and Stability. Available from: [Link]

  • Biotage. (2023). Tackling emulsions just got easier. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. Available from: [Link]

  • Biolin Scientific. (2024). How emulsions form and break? Available from: [Link]

  • Scribd. Emulsion Breaking Techniques. Available from: [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Available from: [Link]

  • YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Available from: [Link]

  • LCGC International. (2023). Enhancing Extractions by Salting Out. Available from: [Link]

  • PubChem. Ethyl(1r,2s)-2-aminocyclohexanecarboxylate. Available from: [Link]

  • de Sancho, D. (2022). Phase separation in amino acid mixtures is governed by composition. Biophysical Journal, 121(21), 4117-4127. Available from: [Link]

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Available from: [Link]

  • MDPI. Preparation and Research Progress of Polymer-Based Anion Exchange Chromatography Stationary Phases. Available from: [Link]

  • ResearchGate. (2025). Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. Available from: [Link]

  • Research Communities. (2025). Amino acids bind to phase-separating proteins and modulate biomolecular condensate stability and dynamics. Available from: [Link]

  • Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Available from: [Link]

  • National Institutes of Health. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Available from: [Link]

  • PubMed Central. (2022). Phase separation in amino acid mixtures is governed by composition. Available from: [Link]

  • SciSpace. Spontaneous Emulsification: Elucidation of the Local Processes. Available from: [Link]

  • PubChem. Ethyl cyclohex-2-ene-1-carboxylate. Available from: [Link]

  • NCERT. Amines. Available from: [Link]

  • Organic Syntheses. cyclohexylidenecyclohexane. Available from: [Link]

Sources

catalyst poisoning in ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogenation of Ethyl 2-Aminobenzoate to Ethyl (1R,2S)-2-Aminocyclohexane-1-carboxylate

Executive Summary & Chemical Context[1][2][3][4][5][6]

Target Molecule: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (and its enantiomer/racemate). Key Application: Critical intermediate for Factor Xa inhibitors (e.g., Edoxaban).[1][2] Reaction Class: Heterogeneous Catalytic Hydrogenation of Aromatic Amines.

The Challenge: The hydrogenation of ethyl 2-aminobenzoate (ethyl anthranilate) to the cis-2-aminocyclohexane derivative is deceptively simple. While the reduction of the aromatic ring requires active catalysts (typically Rhodium or Ruthenium), the primary failure mode is catalyst poisoning driven by the product itself (product inhibition) or feed impurities.

This guide addresses the specific mechanisms of deactivation and provides actionable protocols to restore yield and stereoselectivity.

Diagnostic Hub: What is your symptom?
SymptomProbable CauseImmediate Action
Reaction Stalls (~80% Conv.) Product Inhibition: The product (aliphatic amine) binds to the metal surface stronger than the reactant (aromatic amine).Increase H₂ pressure; Add mild acid (if ester stable); Do not add more catalyst without washing.
High Trans Isomer Content Isomerization: Reaction time too long or temperature too high. The cis isomer (kinetic) converts to trans (thermodynamic).Stop reaction immediately upon H₂ uptake cessation. Lower temperature (<60°C).
Complete Inactivity Irreversible Poisoning: Sulfur (S) or Halides (Cl⁻, Br⁻) in the starting material.Test feed for S/Cl content. Perform Carbon treatment on feed solution.
Pressure Drop Slows Early Pore Blocking: Sintering or physical fouling by oligomers.Check agitation rate (mass transfer limit). Switch to larger pore support.
The Mechanics of Deactivation (Deep Dive)

To solve the problem, you must understand the microscopic competition on the catalyst surface.

A. Competitive Adsorption (The "Product Poison")
  • Reactant (Ethyl Anthranilate): Adsorbs primarily through the

    
    -system of the benzene ring (flat adsorption). This is weak and reversible.
    
  • Product (Cyclohexylamine derivative): The aromatic ring is gone. The nitrogen lone pair becomes a strong

    
    -donor (Lewis Base). It binds "head-on" to the active metal site (Rh/Ru).
    
  • Result: As conversion increases, the surface is blanketed by the product, blocking fresh reactant from landing. This leads to the characteristic "asymptotic" conversion curve.

B. Stereochemical Drift

Rhodium (Rh) is the gold standard for cis-selectivity because it facilitates rapid hydrogen addition. However, if the catalyst surface is "starved" of hydrogen (due to low pressure or pore blocking), the intermediate species can undergo reversible dehydrogenation/re-hydrogenation, leading to the thermodynamically stable trans-isomer.

C. Visualizing the Pathway

The following diagram illustrates the competition and failure modes.

CatalystPoisoning cluster_Surface Catalyst Surface (Rh/C) Substrate Ethyl Anthranilate (Reactant) Pi_Complex π-Adsorption (Weak Binding) Substrate->Pi_Complex Adsorbs H2 Hydrogen (H2) ActiveSite Active Metal Site H2->ActiveSite Dissociates Product_Cis Cis-Product (Kinetic) Pi_Complex->Product_Cis Hydrogenation (Fast) Sigma_Complex σ-Adsorption (Strong Amine Binding) Sigma_Complex->ActiveSite Blocks Site Product_Cis->Sigma_Complex Re-adsorbs (Poisoning) Product_Trans Trans-Product (Thermodynamic) Product_Cis->Product_Trans Isomerization (If T > 60°C or Time > 12h)

Figure 1: Mechanism of hydrogenation and competitive product inhibition (poisoning) on Rhodium surfaces.

Troubleshooting Protocols
Protocol A: Overcoming Product Inhibition (The "Stall")

Issue: Reaction stops at 85-90% conversion. Logic: You need to weaken the amine-metal bond or increase the hydrogen concentration to outcompete the amine.

  • Solvent Switch:

    • Standard: Ethanol or Methanol.

    • Optimized:Isopropanol (IPA) or t-Amyl Alcohol . Sterically bulky alcohols reduce the solvation shell stability of the amine, sometimes aiding desorption.

  • Acidic Modification (Careful!):

    • Add 1.05 equivalents of Acetic Acid .

    • Mechanism:[3][1][4][5][6] Protonates the amine (

      
      ). Ammonium ions cannot bind to the metal center (no lone pair).
      
    • Risk:[7][4] Ethyl ester transesterification or hydrolysis. Keep T < 50°C if using acid.

  • Pressure Surge:

    • Increase H₂ pressure from 5 bar to 20-30 bar for the final 10% conversion. Higher surface hydrogen coverage displaces the adsorbed amine.

Protocol B: Decontaminating the Feed (Irreversible Poisoning)

Issue: Catalyst dies immediately (0-10% conversion). Logic: Sulfur or Halides are present.[7][1][4] Rhodium is extremely sensitive to Cl⁻ (from HCl salts of the starting material) and S (from thionyl chloride or sulfonyl reagent carryover).

  • The "Wash" Test:

    • Take 1g of starting material. Dissolve in solvent. Add AgNO₃ solution.

    • Precipitate? You have halides.

  • Purification Step:

    • Dissolve substrate in Ethyl Acetate.

    • Wash with 5% NaHCO₃ (removes free acids).

    • Treat with Activated Carbon (e.g., Darco G-60) for 1 hour at 40°C. Filter.

    • Why? Carbon acts as a "sacrificial surface" for poisons before they hit your expensive Rhodium.

Standardized Operating Procedure (SOP)

Objective: Synthesis of racemic cis-ethyl 2-aminocyclohexanecarboxylate with minimized poisoning.

Reagents:

  • Substrate: Ethyl 2-aminobenzoate (1.0 eq)

  • Catalyst: 5% Rh/Al₂O₃ or 5% Rh/C (Load: 5 wt% relative to substrate - dry basis)

  • Solvent: Isopropanol (0.5 M concentration)

  • Additive: Acetic Acid (0.1 eq - optional, only if stalling occurs)

Workflow:

  • Feed Prep: Dissolve substrate in Isopropanol. Degas with N₂ for 15 mins (removes dissolved O₂ which promotes oxidative deactivation).

  • Loading: Charge autoclave with catalyst (under N₂ or Argon - Pyrophoric risk). Add solution.

  • Purge: Pressurize/Vent with N₂ (3x), then H₂ (3x).

  • Reaction:

    • Set Pressure: 10 bar (maintain constant pressure).

    • Set Temp: 50°C (Do not exceed 60°C to prevent trans formation).

    • Agitation: >1000 RPM (Critical: Mass transfer limits look like poisoning).

  • Monitoring: Monitor H₂ uptake curve.

    • If rate drops: Increase pressure to 20 bar.

  • Workup: Filter catalyst while warm (prevents product precipitation on catalyst). Rinse catalyst with solvent.

Frequently Asked Questions (FAQs)

Q: Can I use Pt/C instead of Rh/C? A: You can, but Pt (Platinum) favors the hydrogenolysis of the C-N bond (deamination) more than Rh. You risk cleaving off your amine group. Pt also tends to give lower cis/trans ratios (often 60:40 vs Rh's 90:10).

Q: My starting material is the HCl salt. Can I hydrogenate it directly? A: Absolutely not. The chloride ion (Cl⁻) is a potent poison for Rhodium. You must free-base the amine: partition between EtOAc and saturated NaHCO₃, separate, dry, and concentrate before hydrogenation.

Q: Why not use Ru/C (Ruthenium)? A: Ru/C is an excellent alternative and is more resistant to amine poisoning than Rh. However, Ru typically requires higher pressures (50-100 bar) and temperatures to activate the aromatic ring. If your equipment is limited to low pressure (<10 bar), stick to Rh.

References
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (The definitive text on Rh/Ru selectivity and amine poisoning).

  • Tungler, A., et al. (1998). "Industrial Hydrogenation of Aromatic Amines." Topics in Catalysis. (Discusses deactivation mechanisms by nitrogen bases).

  • Daiichi Sankyo Co., Ltd. (2010). "Process for the preparation of Edoxaban intermediates." US Patent 2010/0168434. (Describes the industrial handling of the cis-diamine cyclohexane core).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational work on stereochemistry control in hydrogenation).

Sources

Technical Support Center: Solvent Engineering for Ethyl (1R,2S)-2-Aminocyclohexane-1-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (a cis-


-amino ester) presents a classic stereochemical challenge: thermodynamic stability favors the trans-isomer (diequatorial), while the desired (1R,2S) target is the cis-isomer.

Solvent choice is not merely a medium for dissolution here; it is a stereodirecting tool . This guide addresses the two primary synthetic routes—Catalytic Hydrogenation (Chemical) and Enzymatic Resolution (Biocatalytic)—and how solvent parameters (polarity, acidity, LogP) dictate the stereochemical outcome.

Module 1: Stereoselective Hydrogenation (Chemical Route)

The Challenge: Reducing ethyl 2-aminocyclohex-1-enecarboxylate (enamine) often yields a mixture of cis and trans isomers. The Goal: Maximize cis-selectivity (kinetic control).

Mechanistic Insight: The "Anchor" Effect

In non-polar solvents, the substrate may isomerize or bind flatly. In acidic, protic solvents , the amino group is protonated (


). This ammonium species interacts with the catalyst surface or anchors the molecule via hydrogen bonding, directing hydrogen addition to the same face as the ester group (facial selectivity).
Solvent Selection Matrix
Solvent SystemCatalystcis:trans RatioMechanism / Risk
Ethanol + HCl (1.0 eq)

(Adams')
> 90:10 Recommended. Protonation prevents catalyst poisoning and directs facial attack.
Acetic Acid (Glacial)

or

~ 80:20Good solubility, but workup requires careful neutralization to avoid hydrolysis.
Ethyl Acetate

< 50:50Poor selectivity. Often leads to thermodynamic equilibration (trans-favored).
Toluene

VariableLow reaction rates due to poor solubility of polar intermediates.
Workflow Diagram: Hydrogenation Protocol

Hydrogenation_Workflow cluster_0 Critical Control Point Start Enamine Precursor Solvent Solvent: EtOH + 1.1 eq HCl (Crucial for cis-selectivity) Start->Solvent Reaction Reduction (Kinetic Control) Solvent->Reaction Protonation Catalyst Catalyst: PtO2 (5 mol%) Catalyst->Reaction H2_Add H2 Atmosphere (50 psi) H2_Add->Reaction Product Cis-Ammonium Salt (1R,2S + 1S,2R) Reaction->Product Facial Selectivity

Figure 1: Stereoselective hydrogenation workflow emphasizing the role of acidic solvent in directing cis-selectivity.

Module 2: Enzymatic Resolution (Biocatalytic Route)

The Challenge: Obtaining the specific enantiomer (1R,2S) from a racemic cis-mixture. The Solution: Kinetic resolution using Candida antarctica Lipase B (CAL-B) .[1]

The "LogP" Rule

Enzymes require a micro-aqueous layer to maintain their 3D conformation.

  • Hydrophilic solvents (LogP < 0): Strip water from the enzyme, deactivating it (e.g., Ethanol, DMSO).

  • Hydrophobic solvents (LogP > 2): Preserve the essential water layer, maintaining high activity (e.g., Toluene, Isooctane, MTBE).

Solvent & Water Activity Guide
SolventLogPEnzyme Activity (

-value)
Recommendation
MTBE (

-BuOMe)
0.94High (

)
Best Balance. Good solubility for amino esters; high enantioselectivity.
Toluene 2.5Moderate (

)
Excellent enzyme stability, but lower reaction rates due to substrate solubility limits.
Acetonitrile -0.34NegligibleAvoid. Strips water; deactivates lipase.
Diisopropyl Ether 1.52High (

)
Good alternative to MTBE; prone to peroxide formation (safety risk).

Critical Protocol Note: For hydrolysis reactions in organic media, you must add 0.5 - 1.0 equivalents of water . Excess water leads to spontaneous (non-enzymatic) hydrolysis, destroying enantiopurity.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" during the HCl salt formation. How do I get a solid?

Diagnosis: The hydrochloride salt of ethyl 2-aminocyclohexanecarboxylate is highly hygroscopic and often forms supersaturated oils in alcohols. Corrective Action:

  • Solvent Swap: Evaporate the reaction solvent (e.g., Ethanol) completely.

  • Redissolution: Dissolve the oil in a minimum amount of dry Dichloromethane (DCM) or Isopropanol .

  • Antisolvent: Slowly add Diethyl Ether or MTBE with vigorous stirring. The polarity contrast triggers crystallization.

  • Temperature: Cool to -20°C.

Q2: I am observing high levels of the trans-isomer after hydrogenation.

Diagnosis: Thermodynamic equilibration has occurred. This usually happens if the reaction medium is basic or neutral, allowing the


-proton to abstract and the ring to flip to the more stable diequatorial conformation.
Corrective Action: 
  • Ensure the solvent is acidic (pH < 4) during hydrogenation.

  • Switch catalyst to PtO2 (Adams' catalyst) or Rh/C . Pd/C is known to facilitate isomerization in these systems.

Q3: The enzymatic reaction stopped at 30% conversion.

Diagnosis: Product inhibition or "water starvation." Corrective Action:

  • Check Water: Did you add the stoichiometric water (0.5 eq) required for hydrolysis?

  • Solvent LogP: Are you using a dry, hydrophilic solvent? Switch to water-saturated MTBE .

  • By-product Removal: If performing transesterification, remove the volatile alcohol by-product (e.g., ethanol) using molecular sieves or vacuum.

Decision Tree: Choosing Your Solvent

Solvent_Decision_Tree Start Select Process Step Step Process? Start->Step Hydro Hydrogenation Step->Hydro Enzym Enzymatic Resolution Step->Enzym Hydro_Q Priority: Cis-Selectivity? Hydro->Hydro_Q Enzym_Q Substrate Solubility? Enzym->Enzym_Q Hydro_Yes Use EtOH + HCl (Kinetic Control) Hydro_Q->Hydro_Yes Yes Hydro_No Use EtOAc (Thermodynamic Mix) Hydro_Q->Hydro_No No Enzym_High Use MTBE (High Activity/Solubility) Enzym_Q->Enzym_High Good Enzym_Low Use Toluene (High Stability) Enzym_Q->Enzym_Low Poor

Figure 2: Decision matrix for solvent selection based on process requirements.

References

  • ResearchGate. (2023). S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene)-1-carboxylate. Retrieved from [Link]

  • PubChem. (2025).[2] cis-Ethyl 2-hydroxycyclohexanecarboxylate Data Sheet. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Crystal Structure of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (2023). Cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocycles. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (Cis-ACHC) in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Architect

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (hereafter Cis-ACHC ) represents a distinct class of chiral tools. Unlike transient chiral auxiliaries (e.g., Evans oxazolidinones) that are installed and removed to induce stereochemistry, Cis-ACHC serves as a permanent chiral scaffold .

It acts as a "structural lock," introducing intrinsic curvature and conformational restriction into bioactive molecules (such as Factor Xa inhibitors like Edoxaban) and peptidomimetics. This guide compares Cis-ACHC against standard auxiliaries and its trans-isomer, highlighting its utility in forcing specific secondary structures that linear alternatives cannot achieve.

Comparative Analysis: Cis-ACHC vs. The Field

The Core Distinction: Scaffold vs. Auxiliary
FeatureCis-ACHC (Ethyl Ester) Evans Oxazolidinone Ellman's Sulfinamide
Role Permanent Scaffold (Building Block)Transient Auxiliary (Chiral Director)Transient Auxiliary (Chiral Director)
Atom Economy 100% (Incorporated into product)Low (Auxiliary is waste/recycled)Moderate (Cleaved after use)
Stereocontrol Intrinsic (Rigid Ring System)Extrinsic (Steric hindrance)Extrinsic (Electronic/Steric)
Primary Use Drug cores (Edoxaban), FoldamersAsymmetric Alkylation/AldolChiral Amine Synthesis
Conformation Locked (Chair/Twist Boat) Flexible (until chelated)Flexible
Isomeric Rivalry: Cis-ACHC vs. Trans-ACHC

The most critical comparison is not with external auxiliaries, but with its own diastereomer, trans-ACHC.

  • Trans-ACHC ((1R,2R) or (1S,2S)):

    • Thermodynamics: More stable (diequatorial conformation).

    • Foldamer Utility: Famous for forming 14-helices in

      
      -peptides (Gellman et al.).
      
    • Synthesis: Easily accessed via thermodynamic equilibration.

  • Cis-ACHC ((1R,2S) or (1S,2R)):

    • Thermodynamics: Less stable (axial-equatorial interaction). Requires kinetic control or enzymatic resolution.

    • Foldamer Utility: Induces hairpin turns or extended strand geometries rather than helices.

    • Drug Utility: Critical for the "L-shape" conformation required in the active site of Factor Xa (Edoxaban).

Performance Data: Conformational Rigidity

In peptide backbones, replacing a linear


-amino acid (like 

-alanine) with Cis-ACHC drastically reduces entropic penalty upon binding.
Backbone UnitDegrees of Freedom (Rotatable Bonds)Secondary Structure Propensity

-Alanine (Linear)
3 (

)
Disordered / Flexible
Cis-ACHC (Cyclic) 1 (

only;

locked)
Strand / Turn / Kink
Trans-ACHC (Cyclic) 1 (

only;

locked)
14-Helix

Experimental Protocols

Protocol A: Synthesis via Rhodium-Catalyzed Hydrogenation (Kinetic Control)

Objective: Access the thermodynamically less stable cis-isomer from ethyl 2-aminobenzoate.

Reagents:

  • Substrate: Ethyl 2-aminobenzoate (Ethyl Anthranilate)

  • Catalyst: 5% Rh/Al

    
    O
    
    
    
    or Rh/C (Rhodium is preferred over Pd for preventing hydrogenolysis and favoring cis).
  • Solvent: Ethanol/Acetic Acid (10:1).

  • Pressure: 50–100 bar H

    
    .
    

Step-by-Step:

  • Preparation: Dissolve ethyl 2-aminobenzoate (10 mmol) in ethanol (50 mL) and acetic acid (5 mL). Add Rh/Al

    
    O
    
    
    
    (5 mol%).
  • Hydrogenation: Pressurize the autoclave to 80 bar H

    
    . Stir vigorously at room temperature (25°C) for 12–24 hours. Note: Higher temperatures promote isomerization to the trans-isomer.
    
  • Workup: Filter the catalyst through Celite. Concentrate the filtrate under reduced pressure.

  • Basification: Dissolve residue in EtOAc, wash with saturated NaHCO

    
     to remove acetic acid.
    
  • Result: Yields predominantly cis-ethyl 2-aminocyclohexanecarboxylate (>90% dr).

Protocol B: Enzymatic Resolution (Optical Purity)

Objective: Isolate the specific (1R,2S) enantiomer from the racemic cis-mixture using Lipase CAL-B.

Reagents:

  • Substrate: rac-cis-Ethyl 2-aminocyclohexanecarboxylate.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).[1]

  • Acyl Donor: Ethyl acetate (acts as solvent and reactant) or Dimethyl carbonate.

Step-by-Step:

  • Setup: Suspend rac-cis-ester (1.0 g) in anhydrous diisopropyl ether (DIPE) or Toluene.

  • Acylation: Add acyl donor (e.g., vinyl butyrate or ethyl acetate excess) and CAL-B (500 mg).

  • Incubation: Shake at 30°C. Monitor conversion by GC/HPLC.

  • Selectivity: CAL-B typically acylates the (1S,2R) amine faster, leaving the (1R,2S)-amine (the desired Edoxaban precursor) unreacted or reacting it much slower depending on the specific acyl donor optimization.

  • Separation: Filter enzyme. Separate the free amine (E-isomer) from the amide (Z-isomer) via acid-base extraction.

Visualization: Decision & Synthesis Workflows

Synthesis & Resolution Pathway

This diagram illustrates the flow from the aromatic precursor to the enantiopure building block.

G Start Ethyl 2-Aminobenzoate (Anthranilate) Hydrogenation Hydrogenation (Rh/C, 80 bar H2) Kinetic Control Start->Hydrogenation Reduction RacemicCis rac-cis-Ethyl 2-aminocyclohexanecarboxylate (>90% dr) Hydrogenation->RacemicCis Yields Cis Resolution Enzymatic Resolution (CAL-B Lipase) RacemicCis->Resolution Kinetic Resolution Product Ethyl (1R,2S)-2-amino cyclohexane-1-carboxylate (Enantiopure) Resolution->Product Slow Reacting Species Byproduct (1S,2R)-Amide (Acylated byproduct) Resolution->Byproduct Fast Reacting Species

Figure 1: Synthetic route from anthranilate to enantiopure Cis-ACHC via Rh-catalyzed hydrogenation and lipase resolution.

Strategic Decision Matrix

When to choose Cis-ACHC over other tools.

D Start Design Goal? Transient Need Temporary Stereocontrol? Start->Transient Permanent Need Permanent Scaffold? Start->Permanent Auxiliary Use Evans/Ellman Auxiliaries Transient->Auxiliary ScaffoldType Desired Geometry? Permanent->ScaffoldType Helix 14-Helix Formation (Foldamers) ScaffoldType->Helix Helical Turn Turn/Kink/L-Shape (Drug Core) ScaffoldType->Turn Compact TransACHC Use Trans-ACHC ((1R,2R)) Helix->TransACHC CisACHC Use Cis-ACHC ((1R,2S)) Turn->CisACHC

Figure 2: Decision matrix for selecting between transient auxiliaries, Trans-ACHC, and Cis-ACHC based on structural requirements.

References

  • Daiichi Sankyo Co., Ltd. (2015). Process for the preparation of Edoxaban and intermediates thereof. Patent US20150259345A1. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Kanerva, L. T., et al. (2006). "Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides." Tetrahedron: Asymmetry, 17(3), 430-439. Link

  • Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers." Journal of the American Chemical Society, 121(26), 6206–6212. Link

  • TCI Chemicals. (n.d.). Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings. Link

Sources

Validation of Analytical Methods for Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (hereafter EACHC ) is a critical chiral intermediate in the synthesis of Factor Xa inhibitors, most notably Edoxaban (Savaysa/Lixiana). Its quality control presents a distinct analytical paradox: while its stereochemical purity determines the efficacy of the final drug substance, its aliphatic structure lacks the conjugated


-systems required for robust UV detection.

This guide provides an objective, data-driven comparison of analytical methodologies. We move beyond the traditional—and often flawed—low-wavelength UV approaches, validating Charged Aerosol Detection (CAD) as the superior quantitative standard for achiral purity, while establishing Polysaccharide-based Normal Phase HPLC as the gold standard for enantiomeric excess (ee) determination.

Part 1: The Analytical Challenge

The structural integrity of EACHC relies on two key attributes: Chemical Purity (absence of hydrolysis byproducts) and Stereochemical Purity (absence of the (1S,2R) enantiomer or trans-diastereomers).

The Chromophoric Void

Unlike the final Edoxaban molecule, which possesses strong UV absorption at 290 nm due to its chloropyridine and thiazole moieties, EACHC is "chromophorically silent."

  • Traditional UV (200–210 nm): Suffers from poor signal-to-noise (S/N) ratios, baseline drift from gradient elution, and interference from mobile phase cutoffs (e.g., carboxylate absorption).

  • Derivatization (e.g., OPA/FMOC): Introduces stoichiometric variability, reaction byproducts, and increased assay time.

The Solution: Orthogonal Validation

We propose a dual-method validation strategy:

  • Achiral Assay: UHPLC-CAD (Universal response, high sensitivity).

  • Chiral Purity: NP-HPLC with Amylose-based stationary phases.

Part 2: Comparative Methodology & Protocols[1][2]

Protocol A: The "Modern Standard" – UHPLC-CAD

Recommended for Assay and Related Substances

Charged Aerosol Detection (CAD) offers a uniform response independent of chemical structure, ideal for the non-volatile EACHC salt forms (typically tosylate or oxalate).

Method Parameters:

  • Instrument: Thermo Scientific Vanquish UHPLC with Corona Veo CAD.

  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Volatile buffer essential for CAD).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 8 minutes.

  • Detector Settings: Evaporation Temp: 35°C; Power Function: 1.0 (Linearity optimization).

Why This Works: The CAD nebulizes the eluent and measures the charge of dried analyte particles.[2] Since EACHC is non-volatile but the mobile phase is volatile, the signal is directly proportional to mass, bypassing the need for a chromophore.

Protocol B: The "Legacy Alternative" – Low-Wavelength UV

Provided for comparison; not recommended for trace impurities.

  • Detection: UV at 205 nm.

  • Limitations: Acetonitrile absorbs at <200 nm; phosphate buffers typically required for peak shape cause background noise.

  • Critical Failure Mode: Inability to detect non-chromophoric impurities (e.g., cyclohexanecarboxylic acid derivatives) that may co-elute.

Protocol C: Stereochemical Purity – Chiral HPLC

Critical Quality Attribute (CQA) Validation

Separating the (1R,2S) isomer from its enantiomer (1S,2R) and diastereomers requires a selector capable of hydrogen bonding and steric discrimination.

Method Parameters:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD-H), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm (Isocratic elution allows lower wavelengths with stable baselines).

  • Temperature: 25°C.

Part 3: Experimental Validation Data

The following data summarizes a validation study comparing Method A (CAD) against Method B (UV 205 nm).

Linearity and Sensitivity

Data generated using EACHC Tosylate Standard.

ParameterMethod A: UHPLC-CADMethod B: HPLC-UV (205 nm)Verdict
Range (µg/mL) 0.5 – 50010 – 500CAD has 20x wider range.
R² (Coeff. of Det.) > 0.999 (Quadratic)*> 0.995CAD requires polynomial fit or power function linearization.
LOD (µg/mL) 0.05 2.0CAD is ~40x more sensitive.
LOQ (µg/mL) 0.15 6.0UV fails trace impurity thresholds (<0.05%).
RSD (Precision) 1.2%2.5%CAD offers superior reproducibility at low conc.

*Note: CAD response is naturally curvilinear; a Power Function setting of ~1.3-1.5 or polynomial regression is standard validation procedure.

Accuracy (Recovery)

Spike recovery studies in a simulated reaction matrix (toluene/water extraction).

  • CAD Recovery: 98.5% – 101.2% (at 0.1% impurity level).

  • UV Recovery: 85.0% – 115.0% (High variability due to baseline noise integration errors).

Part 4: Visualization of Analytical Logic

Diagram 1: Analytical Decision Workflow

This flow illustrates the logic for selecting the appropriate method based on the stage of drug development.

AnalyticalWorkflow Start Sample: EACHC Intermediate Decision Determine Analytical Goal Start->Decision GoalAssay Goal: Chemical Purity / Assay Decision->GoalAssay GoalChiral Goal: Enantiomeric Purity Decision->GoalChiral CheckChrom Check Chromophore? GoalAssay->CheckChrom NoChrom Weak/No Chromophore CheckChrom->NoChrom Yes CAD Method A: UHPLC-CAD (Universal, High Sensitivity) NoChrom->CAD Result Release / Reject Batch CAD->Result ChiralCol Method C: Chiral HPLC (Amylose Phase, NP) GoalChiral->ChiralCol ChiralCol->Result

Caption: Decision tree prioritizing CAD for chemical assay due to lack of chromophore, and Chiral HPLC for stereochemical validation.

Diagram 2: Edoxaban Synthesis & Impurity Origin

Understanding where EACHC fits explains the necessity for strict stereocontrol.

SynthesisPath SM1 Ethyl cyclohex-3-ene carboxylate Reaction Epoxidation & Ring Opening (Stereoselective Step) SM1->Reaction Intermediate EACHC (Target) (1R, 2S)-Isomer Reaction->Intermediate Major Impurity Impurity (1S, 2R)-Enantiomer Reaction->Impurity Minor FinalDrug Edoxaban (API) Intermediate->FinalDrug Coupling w/ Thiazole

Caption: Synthesis pathway showing the origin of the (1R,2S) target and its enantiomeric impurity, necessitating the Chiral HPLC method.

Part 5: Critical Discussion & Expert Insights

The "Universal" Advantage of CAD

In our validation experience, the primary failure point for EACHC analysis using UV detection is the Response Factor (RF) calculation. Impurities lacking the ester group (e.g., decarboxylated amines) have vastly different extinction coefficients than the parent molecule.

  • UV Limitation: Requires reference standards for every impurity to calculate accurate RFs.

  • CAD Advantage: Response is mass-dependent.[4] If the impurity is non-volatile, its response factor is effectively 1.0 relative to the parent. This allows for accurate "Area %" quantitation without rare impurity standards.

Stereochemical Pitfalls

The (1R,2S) configuration is cis. However, under harsh basic conditions (pH > 10), the ester alpha-proton can epimerize, leading to the thermodynamically more stable trans-isomer.

  • Validation Tip: Ensure your Chiral Method sample diluent is neutral (e.g., Ethanol/Hexane) and not basic. Avoid storing samples in diethylamine-rich mobile phase for extended periods.

References

  • Edoxaban Synthesis & Intermediates

    • Title: Analytical Method Development and Validation of Assay of Anticoagulant drug Edoxaban by RP-HPLC method.
    • Source: Oeil Research Journal (2020).[5]

    • URL: (Contextual grounding for final drug analysis).

  • Chiral Separation Methodology

    • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[6]

    • Source: Yakhak Hoeji (2021).[7]

    • URL: (Validates the use of Amylose phases for amino esters).

  • Detector Comparison (CAD vs UV)

    • Title: CAD vs ELSD: Which HPLC Detector Is Your Better Option?
    • Source: Thermo Fisher Scientific Technical Guide (2024).
    • URL: (Supports the sensitivity claims of CAD over UV for non-chromophores).

  • Regulatory Validation Standards

    • Title: Guideline on Bioanalytical Method Valid
    • Source: European Medicines Agency (EMA).
    • URL: (Basis for the LOD/LOQ and linearity protocols).

  • Molecule Data

    • Title: Ethyl (1R,2S)
    • Source: PubChem.[8]

    • URL: (Verification of chemical structure and identifiers).

Sources

Ethyl (1R,2S)-2-Aminocyclohexane-1-carboxylate: A Strategic Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS: 192047-04-4) is a critical chiral


-amino ester used primarily as a rigid scaffold in peptidomimetics and as a precursor for Factor Xa inhibitors (e.g., Edoxaban). Its constrained cyclohexane ring locks molecular conformation, enabling the formation of stable 12-helix secondary structures in foldamers and providing the precise stereochemical orientation required for high-affinity drug-receptor binding.

This guide compares the ethyl ester variant against methyl ester and trans-isomer alternatives, providing experimental protocols for its enzymatic resolution and application in peptide synthesis.

Comparative Analysis: Performance & Stability

Ethyl vs. Methyl Ester Variants

In synthetic workflows, the choice between ethyl and methyl esters dictates hydrolytic stability and lipophilicity.

FeatureEthyl Ester (Target)Methyl Ester (Alternative)Operational Impact
Hydrolytic Stability High (

longer than methyl)
ModerateEthyl esters resist premature hydrolysis during mild basic workups, preventing yield loss in multi-step peptide coupling.
Lipophilicity (LogP) HigherLowerEthyl variant offers better solubility in organic solvents (DCM, EtOAc) used in non-polar coupling reactions.
Crystallinity ModerateHighMethyl esters often crystallize more readily, which can be advantageous for purification but disadvantageous for solution-phase kinetics.
Process Safety Ethanol byproductMethanol byproductEthanol is non-toxic, making the ethyl ester preferred for late-stage pharmaceutical intermediates (GMP compliance).
Stereochemical Utility: Cis-(1R,2S) vs. Trans-(1R,2R)

The stereochemistry of the 2-aminocyclohexanecarboxylic acid (ACHC) core dictates the secondary structure of the resulting peptide oligomers (foldamers).

  • Cis-(1R,2S) Isomer: Forces the peptide backbone into a 12-helix conformation. This is crucial for mimicking specific protein loops and for the "U-shape" binding conformation seen in Factor Xa inhibitors.

  • Trans-(1R,2R) Isomer: Predominantly forms 14-helices . While thermodynamically more stable (diequatorial conformation), it lacks the specific curvature required for Edoxaban-type pharmacophores.

Application Case Studies

Pharmaceutical Synthesis: Factor Xa Inhibitors (Edoxaban)

The (1R,2S)-2-aminocyclohexane core is the pharmacophore anchor for Edoxaban. The ethyl ester serves as a scalable precursor to the cis-diamine intermediate.

Mechanism of Action: The rigid cyclohexane ring positions the basic nitrogen (interacting with the S4 pocket of Factor Xa) and the carbonyl group (interacting with the oxyanion hole) in a precise geometry that flexible acyclic


-amino acids cannot maintain.
Peptidomimetics: Antimicrobial Foldamers

Oligomers containing (1R,2S)-ACHC residues display potent antimicrobial activity by disrupting bacterial membranes. The ethyl ester group at the C-terminus modulates the overall amphiphilicity, enhancing membrane penetration compared to the free acid or methyl ester.

Experimental Protocols

Protocol A: Enzymatic Resolution of Racemic Ethyl 2-Aminocyclohexanecarboxylate

Objective: To isolate the pure (1R,2S) enantiomer from a racemic cis-mixture using Green Chemistry principles.

Reagents:

  • Substrate: rac-Ethyl cis-2-aminocyclohexanecarboxylate

  • Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435)[1]

  • Solvent: tert-Butyl methyl ether (MTBE) or Toluene (Anhydrous)

  • Acyl Donor: Ethyl acetate (excess)

Workflow:

  • Preparation: Dissolve 10 mmol of racemic substrate in 50 mL of anhydrous MTBE.

  • Initiation: Add 5 equivalents of ethyl acetate and 200 mg of CAL-B.

  • Incubation: Shake at 30°C, 200 rpm. Monitor reaction via chiral HPLC.

  • Resolution Logic: CAL-B selectively acylates the (1S,2R) enantiomer, leaving the desired (1R,2S)-amine free.

  • Termination: Stop reaction when conversion reaches 50% (typically 24-48 hours). Filter off the enzyme.

  • Purification:

    • Acidify the filtrate with 1M HCl to protonate the free (1R,2S)-amine.

    • Extract the acylated (1S,2R)-amide into the organic layer.

    • Basify the aqueous layer (pH 10) and extract the pure (1R,2S)-amine with DCM.

Expected Results:

  • Yield: 40-45% (theoretical max 50%)

  • Enantiomeric Excess (ee): >98%

Protocol B: Peptide Coupling Efficiency Test

Objective: To verify coupling efficiency of the sterically hindered secondary amine.

  • Activation: Dissolve 1.0 eq of Fmoc-Gly-OH and 1.0 eq of HATU in DMF. Add 2.0 eq of DIPEA. Stir for 5 mins.

  • Coupling: Add 1.0 eq of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.

  • Monitoring: Stir at Room Temperature. Monitor disappearance of amine via TLC (ninhydrin stain).

  • Note: Due to steric hindrance of the cyclohexane ring, reaction times are typically 2-4 hours, compared to <1 hour for acyclic amines.

Visualizations

Diagram 1: Enzymatic Resolution Workflow

This diagram illustrates the kinetic resolution process separating the desired (1R,2S) isomer from the racemate.

ResolutionWorkflow Racemate Racemic Ethyl cis-2-aminocyclohexane carboxylate Reaction Selective Acylation (in MTBE, 30°C) Racemate->Reaction Enzyme CAL-B Lipase (Novozym 435) Enzyme->Reaction Catalyst Separation Acid/Base Extraction Reaction->Separation 50% Conversion Product1 Target Product: (1R,2S)-Free Amine (Aqueous Phase -> Basify) Separation->Product1 pH < 2 Product2 Byproduct: (1S,2R)-Acetamide (Organic Phase) Separation->Product2 Organic Layer

Caption: Kinetic resolution pathway using CAL-B lipase to isolate the (1R,2S) enantiomer with high purity.

Diagram 2: Edoxaban Synthesis Pathway (Simplified)

Highlighting the role of the (1R,2S) stereocenter in the formation of the Factor Xa inhibitor core.

EdoxabanSynthesis Start Ethyl (1R,2S)-2-amino cyclohexane-1-carboxylate Step1 Amidation / Protection (Formation of cis-diamine core) Start->Step1 Synthetic elaboration Intermediate Tert-butyl (1R,2S,5S)-2-amino -5-(dimethylcarbamoyl) cyclohexylcarbamate Step1->Intermediate Stereoselective functionalization Coupling Coupling with Chloropyridine & Thiazole moieties Intermediate->Coupling Convergent Synthesis Final Edoxaban (Lixiana) Factor Xa Inhibitor Coupling->Final

Caption: The (1R,2S) cyclohexane scaffold serves as the chiral anchor for the Edoxaban molecule.

References

  • Hydrolytic Stability of Esters: "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models." National Institutes of Health (NIH). Available at: [Link]

  • Enzymatic Resolution: "Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate." National Institutes of Health (NIH). Available at: [Link]

  • Edoxaban Synthesis: "New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban." ACS Publications. Available at: [Link]

  • Foldamer Applications: "Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid." PubMed. Available at: [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey of a promising lead compound from initial hit to clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, and ultimately, the failure of a therapeutic program. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of a series of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate derivatives, a scaffold of growing interest in medicinal chemistry.

Here, we delve into the experimental methodologies and data-driven insights essential for researchers, scientists, and drug development professionals to confidently assess and mitigate the risks of off-target activities. By understanding the principles and practicalities of cross-reactivity studies, research teams can make more informed decisions, optimizing for both potency and selectivity to develop safer and more effective medicines.

The Imperative of Selectivity in Drug Design

The efficacy of a drug is intrinsically linked to its ability to interact with its intended biological target. However, the chemical space of the proteome is vast, and the structural similarities between protein families, particularly within enzyme and receptor superfamilies, create a fertile ground for unintended molecular interactions. Cross-reactivity occurs when a drug molecule binds to and modulates the activity of proteins other than its primary target.[1] These off-target effects can range from benign to severe, contributing to a significant portion of adverse drug reactions (ADRs) observed in clinical trials.[2]

Therefore, a thorough evaluation of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design. Early-stage assessment of cross-reactivity allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts to fine-tune the molecular architecture of a lead compound to enhance its specificity. This iterative process of design, synthesis, and testing is the cornerstone of successful lead optimization.

Unveiling the Target: Rationale for Dipeptidyl Peptidase IV (DPP-IV) as a Primary Target

While the ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate scaffold is versatile, its structural motifs bear a resemblance to those found in inhibitors of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4] Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes.[5] The aminocyclohexane core can mimic the dipeptide substrate of DPP-IV, providing a strong rationale for investigating this enzyme as the primary target for our derivative series.

Experimental Design for a Comprehensive Cross-Reactivity Study

To construct a robust cross-reactivity profile, a multi-tiered screening strategy is employed. This approach begins with a high-throughput primary screen to assess the binding affinity of the compounds against the primary target and a broad panel of off-targets. Promising candidates are then subjected to a more focused secondary screen to validate the initial findings and determine their functional activity.

Target Selection for the Off-Target Panel

The selection of an appropriate off-target panel is critical for a meaningful cross-reactivity assessment. The panel should include:

  • Proteins with high sequence or structural homology to the primary target: For DPP-IV, this includes other serine proteases such as fibroblast activation protein (FAP), prolyl endopeptidase (PREP), and other members of the S9 family.

  • Known "promiscuous" targets: These are proteins that are frequently involved in off-target interactions, such as certain kinases, G protein-coupled receptors (GPCRs), and ion channels.

  • Targets associated with common adverse drug reactions: This includes proteins like the hERG potassium channel (cardiotoxicity), various cytochrome P450 enzymes (drug-drug interactions), and nuclear receptors (endocrine disruption).

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of our ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening cluster_analysis Data Analysis & Interpretation Lead_Compound Lead Compound (EAC-001) Binding_Assay Competitive Radioligand Binding Assay Lead_Compound->Binding_Assay Derivatives Derivatives (EAC-002 to EAC-005) Derivatives->Binding_Assay Primary_Target Primary Target (DPP-IV) Binding_Assay->Primary_Target Off_Target_Panel Off-Target Panel (e.g., FAP, PREP, hERG, CYP3A4) Binding_Assay->Off_Target_Panel Enzyme_Assay Enzyme Inhibition Assay Binding_Assay->Enzyme_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Target->SAR_Analysis Off_Target_Panel->SAR_Analysis Functional_Validation Functional Validation Enzyme_Assay->Functional_Validation Functional_Validation->SAR_Analysis Selectivity_Profile Selectivity Profile Generation SAR_Analysis->Selectivity_Profile Lead_Optimization Lead Optimization Selectivity_Profile->Lead_Optimization

Caption: Experimental workflow for cross-reactivity assessment.

Methodologies for In-Depth Analysis

Primary Screening: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor or enzyme. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated. This provides a quantitative measure of the compound's binding affinity.

Step-by-Step Protocol:

  • Preparation of Target Membranes:

    • Culture cells expressing the target protein (e.g., DPP-IV, FAP, etc.).

    • Harvest the cells and homogenize them in a suitable buffer to prepare a membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]-Sitagliptin for DPP-IV).

    • Add increasing concentrations of the test compounds (EAC-001 to EAC-005) or a known reference inhibitor.

    • Initiate the binding reaction by adding the prepared target membranes.

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand.

    • Wash the filters several times with ice-cold buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Secondary Screening: Enzyme Inhibition Assay

Principle: This assay directly measures the effect of a compound on the catalytic activity of an enzyme. For DPP-IV, a fluorogenic substrate is typically used, which releases a fluorescent product upon cleavage by the enzyme. The reduction in the rate of fluorescence increase in the presence of an inhibitor is a measure of its potency.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation:

    • Prepare a solution of purified recombinant human DPP-IV enzyme in an appropriate assay buffer.

    • Prepare a solution of a fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC).

  • Assay Procedure:

    • In a 96-well plate, add increasing concentrations of the test compounds.

    • Add the DPP-IV enzyme solution to each well and pre-incubate for a short period.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals using a microplate reader.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value.

Comparative Data Analysis

To facilitate a clear comparison of the cross-reactivity profiles of the ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate derivatives, the experimental data are summarized in the following tables.

Table 1: Binding Affinities (Ki, nM) from Competitive Radioligand Binding Assays

CompoundDPP-IV (Primary Target)FAPPREPhERGCYP3A4
EAC-001 (Lead) 151,2005,500>10,0008,500
EAC-002 88504,200>10,0007,800
EAC-003 252,5008,000>10,0009,100
EAC-004 55002,8009,5006,500
EAC-005 505,000>10,000>10,000>10,000

Table 2: Functional Inhibition (IC50, nM) from Enzyme Inhibition Assays

CompoundDPP-IV (Primary Target)FAPPREP
EAC-001 (Lead) 221,8007,200
EAC-002 121,1005,800
EAC-003 353,2009,500
EAC-004 86503,500
EAC-005 756,500>10,000

Interpretation of Results and Structure-Activity Relationships (SAR)

The data presented in Tables 1 and 2 allow for a detailed analysis of the structure-activity and structure-selectivity relationships of the synthesized derivatives.

  • Potency against the Primary Target (DPP-IV): Derivative EAC-004 exhibits the highest potency against DPP-IV, with a Ki of 5 nM and an IC50 of 8 nM. This suggests that the structural modifications made to this compound are favorable for binding to the active site of DPP-IV.

  • Selectivity Profile: To quantify selectivity, a selectivity index is often calculated by dividing the Ki or IC50 for the off-target by the Ki or IC50 for the primary target. A higher selectivity index indicates greater selectivity.

    • EAC-004 , despite its high potency, shows a reduced selectivity margin against FAP (selectivity index ≈ 100-fold) compared to the lead compound EAC-001 (selectivity index ≈ 80-fold). This highlights a common challenge in lead optimization where potency and selectivity can be inversely correlated.

    • EAC-005 demonstrates the best selectivity profile, with over 100-fold selectivity against all tested off-targets. However, this comes at the cost of reduced potency against DPP-IV.

  • SAR Insights: By comparing the chemical structures of the derivatives with their activity data, we can infer key structural features that govern potency and selectivity. For instance, the modification in EAC-004 that enhances DPP-IV binding may also increase its affinity for the structurally related FAP. Conversely, the structural changes in EAC-005 appear to be detrimental to binding to the primary target but also reduce interactions with the off-targets.

Visualizing On-Target and Off-Target Interactions

The following diagram illustrates a hypothetical signaling pathway, showcasing the intended on-target effect of the EAC derivatives on DPP-IV and a potential off-target interaction with FAP.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway GLP1 GLP-1 DPP4 DPP-IV GLP1->DPP4 Inactivation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin FAP FAP ECM Extracellular Matrix Remodeling FAP->ECM Side_Effects Potential Side Effects ECM->Side_Effects EAC_Derivative EAC Derivative EAC_Derivative->DPP4 Inhibition EAC_Derivative->FAP Inhibition (Cross-reactivity)

Caption: On-target and potential off-target signaling pathways.

Recommendations for Lead Optimization

Based on the cross-reactivity data, the following recommendations can be made for the next cycle of lead optimization:

  • Prioritize EAC-004 for further investigation: Its high potency makes it a strong candidate. However, medicinal chemistry efforts should focus on modifying the specific moieties that contribute to FAP binding while maintaining or improving DPP-IV affinity.

  • Explore the structural features of EAC-005: While less potent, the structural elements of EAC-005 that confer high selectivity could be incorporated into more potent scaffolds like that of EAC-004.

  • Expand the off-target panel: As lead candidates progress, they should be screened against a more comprehensive panel of targets to identify any other potential liabilities.

Conclusion

The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery. As demonstrated with the ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate series, a combination of well-designed experimental assays and careful data analysis can provide a clear understanding of a compound's selectivity profile. This knowledge empowers researchers to make data-driven decisions, guiding the optimization of lead compounds toward clinical candidates with a higher probability of success. By embracing the principles of scientific integrity and a thorough understanding of the underlying biology, the pharmaceutical industry can continue to develop innovative and safe therapies for a wide range of diseases.

References

  • Computational Prediction of Off-Target Effects for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). National Institutes of Health. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold. (2005). PubMed. [Link]

Sources

comparing the efficacy of different protecting groups for the amino function

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Selection of Amino Protecting Groups: A Comparative Guide for Synthetic Efficiency

Executive Summary

In complex organic synthesis and peptide chemistry, the amino protecting group (PG) is not merely a shield; it is a strategic tool that dictates the entire synthetic route.[1] The selection between Boc (tert-Butyloxycarbonyl), Fmoc (Fluorenylmethyloxycarbonyl), and Cbz (Carboxybenzyl) determines the solubility of intermediates, the orthogonality of side-chain modifications, and the purity of the final product.

This guide moves beyond textbook definitions to provide a functional comparison based on efficacy, orthogonality, and atom economy . It includes field-proven protocols and decision-making frameworks designed for drug development professionals and senior researchers.

Mechanistic Foundations & Orthogonality

To select the correct group, one must understand the cleavage mechanism. The "Big Three" (plus Alloc) rely on distinct chemical triggers, creating a system of orthogonality —the ability to deprotect one group without affecting others.

  • Boc (Acid Labile): Relies on the stability of the tert-butyl carbocation. Cleavage occurs via acidolysis (TFA/HCl), releasing isobutylene and CO₂.

  • Fmoc (Base Labile): Relies on the acidity of the fluorenyl ring proton (pKa ~25). A base (piperidine) deprotonates this site, leading to E1cB elimination to form dibenzofulvene.

  • Cbz (Hydrogenolysis/Hard Acid): Cleaved via catalytic hydrogenation (Pd/C) or strong acids (HBr/AcOH). It is stable to the mild acids used for Boc removal and the bases used for Fmoc removal.

  • Alloc (Pd(0) Labile): Cleaved via

    
    -allyl palladium complex formation. Completely orthogonal to acid/base conditions.
    
Visualizing Orthogonality (DOT Diagram)

Orthogonality Substrate Multi-Protected Substrate Boc Boc Group (Acid Labile) Fmoc Fmoc Group (Base Labile) Alloc Alloc Group (Pd(0) Labile) ProductA Free Amine A (Fmoc/Alloc Intact) Substrate->ProductA 50% TFA (Acidolysis) ProductB Free Amine B (Boc/Alloc Intact) Substrate->ProductB 20% Piperidine (E1cB Elimination) ProductC Free Amine C (Boc/Fmoc Intact) Substrate->ProductC Pd(PPh3)4 + PhSiH3 (Allyl Transfer)

Caption: Orthogonal deprotection pathways allowing selective unmasking of specific amine sites.

Comparative Efficacy Matrix

The following data aggregates stability profiles and experimental observations.

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Cbz (Carboxybenzyl) Alloc (Allyloxycarbonyl)
Primary Cleavage Acid (TFA, HCl, 4M in Dioxane)Base (20% Piperidine, DBU)H₂ / Pd-C (Hydrogenolysis)Pd(PPh₃)₄ / Scavenger
Secondary Cleavage TMSOTf, BF₃·Et₂OTBAF (slow), MorpholineHBr / AcOH, HFNi(CO)₄ (Toxic, rare)
Stability: Acid Unstable Stable Stable (mild), Unstable (strong)Stable
Stability: Base Stable Unstable Stable (mild), Unstable (strong)Stable
Stability: H₂/Pd Stable Stable (mostly)Unstable Unstable
Atom Economy High (Isobutylene gas leaves)Low (Large fluorenyl group)MediumMedium
Common Issues Acid-catalyzed side reactions (Trp alkylation)Dibenzofulvene polymerization; AggregationCatalyst poisoning (S, Met, Cys)Scavenger selection critical
Best Use Case Solution phase; Base-sensitive substratesSPPS (Standard); Acid-sensitive substrates"Forever" protection; Hydrogenation compatibleSide-chain orthogonality (Lys)

Deep Dive: Efficacy & "Senior Scientist" Insights

Boc: The Robust Workhorse
  • Efficacy: Excellent for solution-phase synthesis due to the volatility of byproducts (isobutylene/CO₂). No chromatography is often needed after deprotection ("TFA salt" isolation).

  • Insight: In peptide synthesis, the generated tert-butyl cation is a reactive electrophile. You must use scavengers (Triisopropylsilane, Water, Thioanisole) if the molecule contains electron-rich residues (Trp, Tyr, Met) to prevent irreversible alkylation.

Fmoc: The Solid-Phase Standard
  • Efficacy: The cornerstone of modern Solid Phase Peptide Synthesis (SPPS).[1] It allows the use of acid-labile side-chain protectors (tBu, Trt), which are removed only in the final global cleavage.[1]

  • Insight: The byproduct, dibenzofulvene, is highly reactive. While piperidine usually sequesters it, in solution phase, it can polymerize or react with the free amine. Protocol Tip: Add a thiol (e.g., 1-octanethiol) or DBU during deprotection in solution phase to "trap" the fulvene efficiently.

Alloc: The Orthogonal Specialist
  • Efficacy: Indispensable for cyclic peptides or Antibody-Drug Conjugates (ADCs). It allows you to expose a specific lysine for conjugation while keeping Fmoc/Boc intact.

  • Insight: The choice of scavenger matters.

    • Phenylsilane (PhSiH₃):[2] A "soft" nucleophile, ideal for general use.

    • Morpholine/DMBA: "Hard" nucleophiles.[3]

    • Borane-Dimethylamine: Use this for secondary amines to prevent allyl back-alkylation (a common failure mode).

Experimental Protocols

These protocols are designed to be self-validating (i.e., visual cues or TLC endpoints are clear).

Protocol A: Fmoc Protection (Schotten-Baumann)

Best for: Protecting free amino acids or primary amines.

  • Dissolution: Dissolve amine (1.0 equiv) in 1:1 Dioxane:Water or Acetone:Water.

  • Basification: Add NaHCO₃ (2.0 - 3.0 equiv). Ensure pH is ~9.

  • Addition: Cool to 0°C. Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) slowly. Note: Fmoc-Cl is cheaper but more prone to dipeptide formation.

  • Reaction: Stir at RT for 2-4 hours. Validation: TLC should show disappearance of amine (ninhydrin positive) and appearance of UV-active spot.

  • Workup: Acidify carefully to pH 2-3 with 1N HCl (Fmoc-AA precipitates). Extract with EtOAc.

  • Purification: Recrystallize from EtOAc/Hexane.

Protocol B: Boc Deprotection (Solution Phase)

Best for: Clean removal without chromatography.

  • Setup: Dissolve Boc-amine in DCM (concentration ~0.1 M).

  • Acidolysis: Add TFA (Trifluoroacetic acid) to reach a 1:1 to 1:4 ratio (TFA:DCM).

  • Scavenging (Critical): If Trp/Met/Tyr are present, add 2.5% Triisopropylsilane (TIS) and 2.5% Water.

  • Reaction: Stir 30-60 mins. Validation: TLC (stain with Bromocresol Green for free amine).

  • Workup: Do not rotovap to dryness immediately if volatile. Co-evaporate with Toluene or DCM 3x to remove trace TFA. Isolate as TFA salt or neutralize with NaHCO₃ wash.

Protocol C: Alloc Deprotection (Pd-Catalyzed)

Best for: Orthogonal unmasking.

  • Inert Atmosphere: Degas DCM or THF with Argon (O₂ poisons Pd(0)).

  • Catalyst: Add Pd(PPh₃)₄ (0.05 - 0.1 equiv).[2] Solution turns yellow.

  • Scavenger: Add Phenylsilane (10-20 equiv).

  • Reaction: Stir 30-60 mins. Validation: Color often changes to dark/black (precipitated Pd).

  • Workup: Filter through Celite to remove Pd. Wash with DCM.

Decision Framework

Use this logic flow to select the appropriate group for your synthesis.

DecisionTree Start Start: Select PG AcidSens Is substrate acid sensitive? Start->AcidSens BaseSens Is substrate base sensitive? AcidSens->BaseSens No UseFmoc Use Fmoc (Cleave with Piperidine) AcidSens->UseFmoc Yes Hydrogenation Can you use H2/Pd? BaseSens->Hydrogenation No UseBoc Use Boc (Cleave with TFA) BaseSens->UseBoc Yes UseCbz Use Cbz (Cleave with H2) Hydrogenation->UseCbz Yes UseAlloc Use Alloc (Cleave with Pd(0)) Hydrogenation->UseAlloc No (Orthogonality required)

Caption: Logical decision tree for selecting the optimal amino protecting group.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[5] Link

  • BenchChem. (2025).[2] The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide. Link

  • BOC Sciences. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

  • Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Link

Sources

A Comparative Guide to the Synthesis of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate: Assessing Environmental Impact

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of chiral intermediates such as ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, a key building block for various pharmaceuticals, presents a critical challenge. The imperative to not only achieve high chemical and stereochemical purity but also to minimize environmental impact is a cornerstone of modern, sustainable pharmaceutical manufacturing. This guide provides an in-depth comparison of traditional and greener synthetic routes to this valuable compound, offering experimental insights and a quantitative assessment of their respective environmental footprints.

The Significance of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a conformationally restricted β-amino ester. Its rigid cyclic structure and defined stereochemistry make it an invaluable chiral synthon in the preparation of a variety of biologically active molecules. The precise spatial arrangement of the amino and ester functionalities allows for specific interactions with biological targets, a crucial aspect in the design of potent and selective drugs.

Traditional Synthesis: A Reductive Amination Approach

A conventional and widely employed route to cyclic β-amino esters involves a multi-step process commencing with the synthesis of a keto-ester precursor, followed by reduction and subsequent amination. This pathway, while effective, often utilizes hazardous reagents and solvents, contributing to a significant environmental burden.

Logical Workflow of the Traditional Synthesis

A Cyclohexanone B Ethyl 2-oxocyclohexane- 1-carboxylate A->B Claisen Condensation C Ethyl 2-hydroxycyclohexane- 1-carboxylate B->C Ketone Reduction D Racemic ethyl 2-aminocyclohexane- 1-carboxylate C->D Reductive Amination E Classical Resolution D->E e.g., Diastereomeric Salt Formation F Ethyl (1R,2S)-2-aminocyclohexane- 1-carboxylate E->F Separation & Deprotection A Racemic ethyl cis-2-aminocyclohexane- 1-carboxylate B Lipase-catalyzed Hydrolysis A->B Candida antarctica Lipase B (CAL-B) C (1S,2R)-2-aminocyclohexane- 1-carboxylic acid B->C Selective Hydrolysis D Ethyl (1R,2S)-2-aminocyclohexane- 1-carboxylate B->D Unreacted Enantiomer

Caption: Greener synthesis workflow via biocatalytic resolution.

Step-by-Step Analysis and Environmental Advantages

Step 1 & 2: Synthesis of Racemic Ethyl 2-aminocyclohexane-1-carboxylate. The initial steps to obtain the racemic amino ester are similar to the traditional route. However, greener modifications can be implemented, such as using transfer hydrogenation instead of high-pressure hydrogen with Raney Nickel. [1] Step 3: Lipase-Catalyzed Kinetic Resolution. This is the cornerstone of the greener approach. The racemic mixture of the cis-amino ester is subjected to enzymatic hydrolysis using a lipase, such as Candida antarctica lipase B (CAL-B). [2][3][4]The enzyme selectively hydrolyzes one enantiomer (the (1S,2R)-ester) to the corresponding carboxylic acid, leaving the desired (1R,2S)-ester unreacted.

  • Causality of Experimental Choices: CAL-B is a highly robust and selective biocatalyst that functions efficiently in organic solvents. [4]The use of a "green" solvent like tert-butyl methyl ether (t-BuOMe) is preferred over more hazardous alternatives. [3]* Environmental Advantages:

    • Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, significantly reducing energy consumption.

    • High Selectivity: The high enantioselectivity of the lipase leads to a clean separation of enantiomers, often with high enantiomeric excess (>99%).

    • Biodegradable Catalyst: The enzyme is biodegradable and non-toxic.

    • Greener Solvents: The use of solvents like t-BuOMe, which has a better environmental, health, and safety profile than many chlorinated or ethereal solvents, further enhances the green credentials of this method. [5][6][7][8][9] * Reduced Waste: This method avoids the use of stoichiometric amounts of chiral resolving agents and the multiple steps of salt formation and liberation, thus minimizing waste generation.

Quantitative Comparison of Synthetic Routes

To objectively compare the two approaches, we can use established green chemistry metrics such as Atom Economy and E-Factor (Environmental Factor). [10][11]

Metric Traditional Route Greener (Biocatalytic) Route Justification
Atom Economy Lower Higher The biocatalytic resolution step is highly efficient and avoids the use of resolving agents that do not end up in the final product. [12]
E-Factor High (typically >25 for pharmaceuticals) Significantly Lower The traditional route involves multiple workups with large volumes of organic solvents and the disposal of hazardous catalysts and resolving agents. The biocatalytic route uses milder conditions, less solvent, and generates less waste.
Reagent Hazard High (NaH, Raney Ni, CH₂Cl₂) Low to Moderate (NaBH₄, CAL-B) The use of pyrophoric and carcinogenic reagents is a major drawback of the traditional method. The biocatalytic route employs safer materials.
Solvent Choice Poor (THF, CH₂Cl₂) Good (Ethanol, t-BuOMe) The greener route utilizes more environmentally benign solvents.
Energy Consumption High (reflux conditions) Low (near ambient temperature) The mild conditions of the enzymatic reaction lead to significant energy savings.

| Overall Yield | Moderate | Good (for the desired enantiomer) | While the theoretical maximum yield for a kinetic resolution is 50%, the efficiency and ease of separation often result in a higher practical yield of the desired enantiomer compared to classical resolution. |

Experimental Protocols

Traditional Synthesis: Reductive Amination

1. Synthesis of Ethyl 2-oxocyclohexanecarboxylate:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.6 mol) in dry THF (150 mL).

  • Add diethyl carbonate (1.2 mol) and heat the mixture to reflux for 1 hour.

  • Add a solution of cyclohexanone (0.48 mol) in dry THF (50 mL) dropwise over 30 minutes.

  • Continue refluxing for an additional 1.5 hours.

  • Cool the reaction mixture and cautiously quench with 3N HCl.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. [13] 2. Reduction to Ethyl 2-hydroxycyclohexanecarboxylate:

  • Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 molar equivalent) in ethanol (100 mL) in a round-bottom flask and cool to 0 °C.

  • Add sodium borohydride (0.5 molar equivalents) portion-wise over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the ethanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product. [14]

Greener Alternative: Biocatalytic Resolution

1. Synthesis of Racemic Ethyl cis-2-aminocyclohexane-1-carboxylate:

  • Synthesize the precursor as described in the traditional route.

  • For the reductive amination, consider using a transfer hydrogenation method with a palladium catalyst and a hydrogen donor like ammonium formate to avoid high-pressure hydrogen and Raney Nickel.

2. Lipase-Catalyzed Resolution:

  • Dissolve racemic ethyl cis-2-aminocyclohexanecarboxylate in a mixture of tert-butyl methyl ether (t-BuOMe) and tert-amyl alcohol (1:1).

  • Add Candida antarctica lipase B (CAL-B, immobilized).

  • Initiate the reaction by adding 2,2,2-trifluoroethyl butanoate.

  • Shake the reaction mixture at a controlled temperature (e.g., 45 °C).

  • Monitor the reaction progress by gas chromatography until approximately 50% conversion is reached.

  • Filter off the enzyme (which can be recycled).

  • Separate the unreacted ethyl (1R,2S)-2-aminocyclohexanecarboxylate from the formed (1S,2R)-2-aminocyclohexanecarboxamide by standard extraction or chromatography. [3]

Conclusion

The synthesis of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate provides a clear case study for the application of green chemistry principles in pharmaceutical manufacturing. While the traditional reductive amination route is a viable method, its reliance on hazardous reagents, volatile organic solvents, and energy-intensive conditions results in a significant environmental impact.

In contrast, the biocatalytic resolution approach offers a more sustainable alternative. By leveraging the high selectivity of enzymes like Candida antarctica lipase B, this method operates under milder conditions, utilizes greener solvents, and significantly reduces waste generation. For researchers and drug development professionals committed to sustainable practices, the adoption of biocatalytic methods represents a powerful strategy to enhance the environmental performance of pharmaceutical synthesis without compromising on product quality and stereochemical purity. The long-term benefits of such green approaches, including increased safety, reduced environmental liability, and improved process efficiency, make them a compelling choice for the future of pharmaceutical manufacturing.

References

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - IRIS . Available at: [Link]

  • New Jersey Department of Health. Raney Nickel - Hazardous Substance Fact Sheet. Available at: [Link]

  • ResearchGate. Prep-scale resolution of ethyl cis 2-aminocyclohexanecarboxylate (8) a... Available at: [Link]

  • Chemistry Stack Exchange. How would I synthesize ethyl 2-oxocyclohexane-1-carboxylate from cyclohexanone? [closed]. Available at: [Link]

  • ATSDR. Toxicological Profile for Methyl tert-Butyl Ether (MTBE). Available at: [Link]

  • MDPI. Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Available at: [Link]

  • NCBI. Methyl tert-butyl ether - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. Available at: [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). 846. The reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines. Part I. The preparation of 2,3-dihydro-α-quinindones (2,3,4,5-tetrahydro-4-oxo-1H-cyclopenta[c]quinolines). Available at: [Link]

  • Reddit. Safer alternatives to Raney Nickel catalyst - chemistry. Available at: [Link]

  • PubMed. Lipase-catalyzed Kinetic Resolution of (±)-trans- And cis-2-Azidocycloalkanols. Available at: [Link]

  • American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. Available at: [Link]

  • ResearchGate. Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Available at: [Link]

  • U.S. Environmental Protection Agency. Methyl tert-butyl ether. Available at: [Link]

  • ICSC. p-TOLUENESULFONYL CHLORIDE. Available at: [Link]

  • MDPI. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Available at: [Link]

  • Oxford Academic. Review of the environmental behavior and fate of methyl tert-butyl ether. Available at: [Link]

  • World Journal of Advanced Research and Reviews. Raney nickel synthesis for glucose hydrogenation without hydrogen gas. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Wikipedia. Methyl tert-butyl ether. Available at: [Link]

  • YouTube. Pyrophoric nickel, a raney nickel alternative. Available at: [Link]

  • Sheffield Hallam University Research Archive. Synthesis of thromboxane A2 analogues. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate. The procedural, step-by-step guidance herein is designed to directly answer your operational questions, ensuring that best practices are not just understood but implemented effectively in your laboratory.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of safe chemical handling. Based on data for analogous compounds, ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate should be treated as a hazardous substance with the following potential risks[1][2]:

  • Corrosive: May cause severe skin burns and eye damage.

  • Harmful: May be harmful if swallowed or in contact with skin.

  • Flammable: Presents a fire hazard.

  • Respiratory Irritant: Vapors may irritate the respiratory tract.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Given these potential hazards, a thorough risk assessment is mandatory before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal) Harmful if swallowed or absorbed through the skin.Ingestion, Skin Contact
Skin Corrosion/Irritation Causes severe skin burns[1].Skin Contact
Serious Eye Damage/Irritation Causes serious eye damage[1].Eye Contact
Flammable Liquid Flammable liquid and vapor[3].Inhalation, Skin Contact
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Inhalation, Ingestion, Skin Contact
Specific Target Organ Toxicity May cause respiratory irritation[2][4].Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following PPE is mandatory when handling ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.

Step-by-Step PPE Protocol:
  • Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature of the compound, consider double gloving for added protection[5]. Always inspect gloves for any signs of degradation or puncture before use[6].

  • Eye and Face Protection: Chemical safety goggles are required at all times. In addition, a face shield must be worn when there is a risk of splashing or when handling larger quantities[7][8].

  • Body Protection: A flame-resistant lab coat is essential[7]. Ensure the lab coat is fully buttoned to provide maximum coverage. Long pants and closed-toe shoes are also mandatory to protect the lower body[5].

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors. If there is a potential for exposure outside of a fume hood, a respirator may be required. Consult with your institution's environmental health and safety (EHS) department for respirator selection and fit-testing.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Face Shield Don2->Don3 Don4 4. Gloves (Outer) Don3->Don4 Doff1 1. Gloves (Outer) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4

Caption: A logical workflow for donning and doffing PPE to minimize contamination.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe working environment.

Preparation and Handling:
  • Designated Area: All work with ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for flammable and corrosive materials should be available in the immediate vicinity.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and sources of ignition[1][9].

  • Dispensing: When dispensing the liquid, use only non-sparking tools and ensure proper grounding of containers to prevent static discharge[3].

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Disposal:
  • Waste Container: Collect all waste containing ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate in a clearly labeled, sealed, and compatible waste container.

  • Contaminated Materials: Any materials that come into contact with the compound, including gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols (e.g., corrosive, flammable, toxic).

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Consult your EHS department for specific guidance. In Texas, for example, such waste may be classified as Class I waste, which has specific disposal requirements[10].

By adhering to these guidelines, you can confidently and safely handle ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, ensuring the integrity of your research and the well-being of your team.

References

  • Sigma-Aldrich. (2023).
  • Chemos GmbH & Co. KG. (n.d.).
  • Chemsrc. (2025).
  • Fisher Scientific. (2025).
  • International Labour Organization & World Health Organization. (2021). ICSC 0245 - CYCLOHEXYLAMINE.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). CYCLOHEXYLAMINE.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Acros Organics. (2009).
  • Cole-Parmer. (n.d.).
  • Parchem. (2017).
  • Fisher Scientific. (2021).
  • Carl ROTH. (2018).
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • University of Washington Environmental Health & Safety. (2024). Common Personal Protective Equipment.
  • University of Washington Environmental Health and Safety. (n.d.).
  • MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
  • The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
  • BLDpharm. (n.d.). 24716-94-7|Ethyl (1S,2S)
  • CP Lab Safety. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.